molecular formula C16H19BF2N2O2 B15556581 Bodipy FL C5

Bodipy FL C5

Cat. No.: B15556581
M. Wt: 320.1 g/mol
InChI Key: WEBUSSRBUDICAJ-UHFFFAOYSA-N
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Description

Bodipy FL C5 is a useful research compound. Its molecular formula is C16H19BF2N2O2 and its molecular weight is 320.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H19BF2N2O2

Molecular Weight

320.1 g/mol

IUPAC Name

5-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)pentanoic acid

InChI

InChI=1S/C16H19BF2N2O2/c1-11-9-12(2)20-15(11)10-14-8-7-13(21(14)17(20,18)19)5-3-4-6-16(22)23/h7-10H,3-6H2,1-2H3,(H,22,23)

InChI Key

WEBUSSRBUDICAJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

BODIPY FL C5: A Comprehensive Technical Guide for Cellular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C5, scientifically known as 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid, is a versatile and widely utilized green fluorescent fatty acid analog in cell biology research.[1] Its unique photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity and pH, make it an invaluable tool for investigating lipid metabolism, trafficking, and localization within living cells.[2][3] This technical guide provides an in-depth overview of the applications, experimental protocols, and data interpretation associated with this compound and its derivatives.

Core Applications in Cell Biology

This compound serves as a precursor for the synthesis of various fluorescent phospholipids (B1166683) and can be used to label and visualize a range of cellular structures and processes.[1][4] Its primary applications include:

  • Tracking Fatty Acid Uptake and Metabolism: As a fluorescent fatty acid analog, this compound is readily taken up by cells and incorporated into various lipid species, allowing for the real-time visualization of fatty acid transport and metabolism.[5][6][7]

  • Labeling Cellular Organelles: Conjugated to specific molecules like ceramide, this compound can selectively accumulate in organelles such as the Golgi apparatus, enabling detailed morphological and functional studies.[8][9]

  • Visualizing Lipid Droplets: The lipophilic nature of BODIPY dyes allows them to efficiently stain neutral lipid stores within cytoplasmic lipid droplets, which is crucial for studies on lipid storage and metabolism-related diseases.[][11]

  • Flow Cytometry Analysis: The bright and stable fluorescence of this compound makes it suitable for high-throughput analysis of lipid accumulation and fatty acid uptake in cell populations using flow cytometry.[][13]

  • Membrane Dynamics and Transport Studies: this compound-labeled lipids can be incorporated into cellular membranes to study membrane fluidity, lipid domains, and the dynamics of lipid transport between organelles.[][14]

Quantitative Data

The photophysical properties of this compound and its common derivatives are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments, including selecting appropriate filter sets for microscopy and flow cytometry.

CompoundExcitation Max (nm)Emission Max (nm)Application Notes
This compound ~505~511General fatty acid uptake and metabolism studies.[15]
This compound-Ceramide ~505~512Specific labeling of the Golgi apparatus.[8]
This compound-HPC ~500~510A lipophilic dye for membrane labeling.[16]
BODIPY FL C12 ~505~513A longer-chain fatty acid analog for studying lipid transport.[]
BODIPY 493/503 ~493~503Commonly used for staining neutral lipid droplets.[]

Experimental Protocols

Live-Cell Imaging of Fatty Acid Uptake

This protocol outlines the general steps for visualizing the uptake of this compound in cultured cells using fluorescence microscopy.

Materials:

  • This compound stock solution (e.g., 1-5 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Methodology:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.

  • Preparation of Staining Solution: Prepare a working solution of this compound in serum-free medium. A typical final concentration ranges from 1 to 5 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or fresh serum-free medium to remove unbound dye.

  • Imaging: Immediately image the cells using a fluorescence microscope. For time-lapse imaging, acquire images at desired intervals to track the internalization and trafficking of the fluorescent fatty acid.

Staining of the Golgi Apparatus with this compound-Ceramide

This protocol describes the specific labeling of the Golgi apparatus.

Materials:

  • This compound-Ceramide complexed to BSA

  • Cultured cells on glass-bottom dishes or coverslips

  • Ice-cold and 37°C cell culture medium

  • Fluorescence microscope

Methodology:

  • Preparation of Staining Solution: Prepare a working solution of this compound-Ceramide in cell culture medium. A typical concentration is 5 µM.[15]

  • Incubation at 4°C: Remove the culture medium and incubate the cells with the staining solution for 30 minutes at 4°C. This allows the ceramide analog to label the plasma membrane.[15]

  • Washing: Wash the cells twice with ice-cold medium to remove excess probe.[15]

  • Incubation at 37°C: Add fresh, pre-warmed medium and incubate the cells at 37°C for an additional 30 minutes. During this step, the labeled ceramide is transported to and accumulates in the Golgi apparatus.[15]

  • Final Wash and Imaging: Wash the cells once more with fresh medium before imaging with a fluorescence microscope.[15]

Quantification of Fatty Acid Uptake by Flow Cytometry

This protocol allows for the quantitative analysis of this compound uptake in a cell population.

Materials:

  • This compound stock solution

  • Suspension or trypsinized adherent cells

  • Cell culture medium

  • PBS

  • FACS tubes

  • Flow cytometer with a 488 nm laser

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add this compound to the cell suspension to a final concentration of 1-2 µM. Include an unstained control sample.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in ice-cold PBS and repeat the wash step twice.

  • Resuspension and Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA). Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the green channel (e.g., FITC channel).

Visualizations

Experimental_Workflow_for_BODIPY_FL_C5_Staining General Experimental Workflow for this compound Staining cell_prep Cell Preparation (Culture cells to 70-80% confluency) staining_sol Prepare Staining Solution (e.g., 1-5 µM this compound in serum-free medium) cell_prep->staining_sol staining Cell Staining (Incubate at 37°C for 15-30 min) staining_sol->staining wash Washing (Remove unbound dye with PBS) staining->wash imaging Imaging / Analysis wash->imaging microscopy Fluorescence Microscopy (Live-cell imaging) imaging->microscopy flow_cytometry Flow Cytometry (Quantitative analysis) imaging->flow_cytometry Fatty_Acid_Uptake_and_Metabolism_Pathway Simplified Pathway of this compound Uptake and Metabolism bodipy_ext Extracellular This compound plasma_membrane Plasma Membrane bodipy_ext->plasma_membrane Uptake bodipy_int Intracellular This compound plasma_membrane->bodipy_int er Endoplasmic Reticulum (ER) bodipy_int->er Esterification & Metabolism mitochondria Mitochondria (Beta-oxidation) bodipy_int->mitochondria golgi Golgi Apparatus er->golgi Transport lipid_droplets Lipid Droplets (Storage) er->lipid_droplets complex_lipids Complex Lipids (Phospholipids, etc.) er->complex_lipids golgi->complex_lipids

References

The Luminescence of BODIPY FL C5: A Technical Guide to its Fluorescent Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of BODIPY FL C5 fluorescence, providing a comprehensive resource for its application in advanced biological research. This compound, a derivative of the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) family, is a lipophilic green fluorescent dye renowned for its exceptional photophysical properties. Its utility as a molecular probe stems from its high fluorescence quantum yield, sharp emission spectrum, and relative insensitivity to environmental polarity and pH.[1][2] This guide will explore its chemical nature, spectral characteristics, and provide detailed protocols for its use in key cellular imaging and biochemical assays.

Core Principles of this compound Fluorescence

The fluorescence of this compound originates from its rigid, bicyclic pyrromethene backbone, which is complexed with a boron difluoride (BF2) moiety. This structure minimizes non-radiative decay pathways, resulting in exceptionally bright fluorescence. The pentanoic acid (C5) chain imparts lipophilic properties, facilitating its incorporation into cellular membranes and lipid-rich structures.[]

Key Photophysical Properties

This compound exhibits a set of highly desirable photophysical characteristics that make it a superior alternative to traditional fluorophores like fluorescein. These properties include a high molar extinction coefficient, a high fluorescence quantum yield (often approaching 1.0 in certain environments), and a relatively long excited-state lifetime.[4][5] These attributes contribute to its intense fluorescence signal and robust performance in various applications.

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of BODIPY FL and its C5 derivatives, providing a consolidated reference for experimental design.

PropertyValueReference(s)
Excitation Maximum (λex)~500-505 nm[6]
Emission Maximum (λem)~509-513 nm[6][7]
Molar Extinction Coefficient (ε)>80,000 cm⁻¹M⁻¹[5][]
Fluorescence Quantum Yield (Φ)~0.9 - 1.0[2][5][]
Fluorescence Lifetime (τ)~5-7 nanoseconds[2][4][]

Experimental Applications and Protocols

This compound and its conjugates are versatile tools for a range of biological investigations, primarily centered around lipid biology and cellular trafficking.

Golgi Apparatus Staining with this compound-Ceramide

This compound-ceramide is a vital tool for visualizing the Golgi apparatus in living cells. The ceramide moiety facilitates its transport and accumulation within the Golgi complex, a key organelle in the secretory pathway.[9][10]

  • Cell Preparation: Culture adherent cells on sterile glass coverslips or in glass-bottom dishes to ~70-80% confluency.

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound-ceramide in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 5 µM in a serum-free culture medium or Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4. For live-cell imaging, it is recommended to also include 1 mM Ca²⁺ and 0.5 mM Mg²⁺ to maintain cell adhesion.[11]

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with the serum-free medium or HBSS.

    • Incubate the cells with the 5 µM this compound-ceramide working solution for 30 minutes at 4°C. This low-temperature incubation allows the probe to label the plasma membrane.[11]

    • Wash the cells three times with ice-cold medium to remove excess probe.

    • Incubate the cells in a fresh, pre-warmed complete culture medium for 30 minutes at 37°C. This "chase" period allows for the internalization and transport of the fluorescent ceramide to the Golgi apparatus.[11]

  • Imaging: Mount the coverslip on a microscope slide and image immediately using a fluorescence microscope equipped with a standard FITC filter set (e.g., excitation at 488 nm and emission at 515-530 nm).

Golgi_Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_cells Prepare Adherent Cells wash1 Wash Cells prep_cells->wash1 prep_solution Prepare 5 µM BODIPY FL C5-Ceramide Solution incubate_cold Incubate with Probe (30 min, 4°C) prep_solution->incubate_cold wash1->incubate_cold wash2 Wash Cells (Cold) incubate_cold->wash2 incubate_warm Incubate in Fresh Medium (30 min, 37°C) wash2->incubate_warm image Fluorescence Microscopy (FITC Channel) incubate_warm->image

Golgi Staining Workflow with this compound-Ceramide.
Fatty Acid Uptake and Lipid Metabolism

This compound, as a fluorescent fatty acid analog, is widely used to monitor fatty acid uptake, transport, and incorporation into complex lipids, providing insights into cellular lipid metabolism.[12][13]

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and culture to the desired confluency.

  • Stock Solution Preparation: Prepare a 2.5 mM stock solution of this compound in DMSO.

  • Loading Buffer Preparation: Prepare a 2X loading buffer containing 20 µM this compound and 0.2% fatty acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., HBSS).

  • Uptake Assay:

    • Aspirate the culture medium and wash the cells once with HBSS.

    • Add 50 µL of HBSS to each well.

    • Add 50 µL of the 2X loading buffer to initiate the uptake. The final concentration of this compound will be 10 µM.

    • Incubate for the desired time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Fluorescence Quenching and Measurement:

    • To stop the uptake and quench the extracellular fluorescence, add a solution of Trypan Blue (e.g., 0.25%) to each well.

    • Measure the intracellular fluorescence using a bottom-reading fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm.[14]

  • Data Analysis: Normalize the fluorescence intensity to cell number (e.g., by subsequent staining with a nuclear dye like Hoechst 33342).

Lipid_Metabolism_Pathway BODIPY_C5 This compound (Extracellular) Uptake Cellular Uptake BODIPY_C5->Uptake Intracellular_C5 Intracellular this compound Uptake->Intracellular_C5 Esterification Esterification Intracellular_C5->Esterification Complex_Lipids Incorporation into Complex Lipids Esterification->Complex_Lipids Phospholipids Phospholipids Complex_Lipids->Phospholipids Triglycerides Triglycerides (Lipid Droplets) Complex_Lipids->Triglycerides Cholesteryl_Esters Cholesteryl Esters Complex_Lipids->Cholesteryl_Esters Visualization Fluorescence Visualization Phospholipids->Visualization Triglycerides->Visualization Cholesteryl_Esters->Visualization

Conceptual Pathway of this compound in Lipid Metabolism.

Concluding Remarks

This compound is a powerful and versatile fluorescent probe that has become indispensable for the study of lipid biology and cellular dynamics. Its exceptional photophysical properties, combined with the ability to conjugate it to various biomolecules, provide researchers with a robust tool for high-resolution imaging and sensitive biochemical assays. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for the effective implementation of this compound in a wide range of research applications, from fundamental cell biology to drug discovery and development.

References

Core Introduction: The BODIPY FL C5 Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to BODIPY™ FL C5

For Researchers, Scientists, and Drug Development Professionals

BODIPY™ FL C5 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid) is a highly versatile green fluorescent probe. It belongs to the BODIPY class of dyes, which are renowned for their exceptional photophysical properties. These properties include sharp excitation and emission peaks, high fluorescence quantum yields, and a relative insensitivity to changes in environmental pH and solvent polarity.[1]

The structure of BODIPY FL C5 features a pentanoic acid (C5) linker, which provides a carboxylic acid functional group. This group is often derivatized, for example, into an N-hydroxysuccinimidyl (NHS) ester, to facilitate covalent labeling of primary amines on proteins, antibodies, and other biomolecules.[1][2][3] Its bright, stable fluorescence, similar to fluorescein (B123965) (FITC), makes it an excellent choice for a wide range of applications in cellular imaging and biochemical assays.[1]

Chemical Structure and Properties

The core of this compound is a boron-dipyrromethene complex. The "FL" designation indicates its spectral similarity to fluorescein. The C5 pentanoic acid chain acts as a spacer between the fluorophore and any molecule it is conjugated to.

Data Presentation: Photophysical and Chemical Properties

The quantitative properties of this compound and its common amine-reactive derivative are summarized below.

PropertyBODIPY™ FL C5 (Carboxylic Acid)BODIPY™ FL C5, SE (NHS Ester)
Molecular Formula C₁₅H₁₇BF₂N₂O₂C₁₉H₂₀BF₂N₃O₄
Molecular Weight 322.12 g/mol 419.18 g/mol [2]
Excitation Maximum (λex) ~503 nm~504 nm[2]
Emission Maximum (λem) ~512 nm~511 nm[2]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹~87,000 cm⁻¹M⁻¹[2]
Appearance Orange SolidOrange Solid
Solubility DMSO, DMF, MethanolDMSO, DMF[1]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound derivatives. These should be considered as starting points and optimized for specific experimental contexts.

Protocol 1: Labeling Proteins with this compound, NHS Ester

This protocol details the covalent conjugation of this compound, succinimidyl ester (SE) to primary amines on a target protein.

A. Materials Required:

  • This compound, NHS Ester (Succinimidyl Ester)

  • High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

  • Target protein (≥2 mg/mL for optimal results)[2]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

  • Purification/Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis device

B. Experimental Procedure:

  • Reagent Preparation:

    • Prepare the protein solution in the Reaction Buffer. Ensure the buffer is free of amine-containing substances like Tris or glycine.

    • Immediately before use, dissolve the this compound, NHS Ester in DMSO or DMF to create a 1-10 mg/mL stock solution.

  • Conjugation Reaction:

    • While gently stirring the protein solution, add a calculated amount of the dye stock solution. It is recommended to test several molar ratios of dye-to-protein (e.g., 5:1, 10:1, 20:1) to determine the optimal degree of labeling.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and hydrolysis byproducts.

    • Option 1 (Chromatography): Apply the reaction mixture to a size-exclusion column equilibrated with PBS. The first colored band to elute will be the protein conjugate.

    • Option 2 (Dialysis): Dialyze the reaction mixture against PBS at 4°C with several buffer changes until no free dye is observed in the dialysate.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~504 nm (for this compound).

Protocol 2: Live-Cell Staining of Lipid Droplets

This protocol provides a general workflow for staining neutral lipid droplets in live cells, a common application for lipophilic BODIPY dyes.

A. Materials Required:

  • This compound (or a more specific lipid droplet probe like BODIPY 493/503)

  • Cells cultured on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium (serum-free for staining is recommended)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

B. Experimental Procedure:

  • Cell Preparation:

    • Culture cells to a confluence of 70-80%.[]

  • Staining Solution Preparation:

    • Prepare a 1-5 mM stock solution of the BODIPY dye in DMSO.

    • Dilute the stock solution in serum-free medium or PBS to a final working concentration of 0.1–2 µM.[] Vortex thoroughly.

  • Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][5]

  • Washing:

    • Remove the staining solution and wash the cells gently two to three times with warm PBS or culture medium to remove unbound dye and reduce background fluorescence.[]

  • Imaging:

    • Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

    • Visualize the stained cells immediately using a fluorescence microscope. For this compound, use excitation around 490-505 nm and collect emission between 510-540 nm.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and conceptual pathways involving this compound.

G BODIPY_Core BODIPY FL Core (Fluorophore) C5_Linker C5 Linker (Pentanoic Acid) BODIPY_Core->C5_Linker Reactive_Group Reactive Group (e.g., NHS Ester) C5_Linker->Reactive_Group Conjugate Fluorescent Conjugate Reactive_Group->Conjugate Covalent Bond Formation Biomolecule Target Biomolecule (Protein, etc.) Amine Primary Amine (-NH2) Biomolecule->Amine Amine->Conjugate Covalent Bond Formation

Figure 1: Logical diagram of the this compound conjugation principle.

G Start Prepare Protein in Amine-Free Buffer (pH 8.3) Mix Add Dye Solution to Protein (Stir Gently) Start->Mix Prepare_Dye Dissolve this compound, SE in Anhydrous DMSO Prepare_Dye->Mix Incubate Incubate 1 hr at Room Temp (Protect from Light) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze Characterize Product (Determine Degree of Labeling) Purify->Analyze End Store Labeled Protein Analyze->End

Figure 2: Experimental workflow for protein labeling.

G Probe This compound-Ceramide (Fluorescent Lipid Analog) Incubation Incubate with Live Cells (e.g., 30 min at 4°C) Probe->Incubation Plasma_Membrane Incorporation into Plasma Membrane Incubation->Plasma_Membrane Trafficking Vesicular & Non-Vesicular Transport Plasma_Membrane->Trafficking Golgi Accumulation in Golgi Apparatus Trafficking->Golgi Metabolism Metabolism into other Fluorescent Sphingolipids Golgi->Metabolism Imaging Fluorescence Imaging Golgi->Imaging

Figure 3: Cellular trafficking pathway of this compound-Ceramide.

References

BODIPY FL C5: A Comprehensive Technical Guide to its Spectral Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C5, a derivative of the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) fluorophore, is a versatile and widely utilized green-fluorescent dye in biological research. Its unique photophysical properties, including a high fluorescence quantum yield, sharp emission spectrum, and relative insensitivity to environmental polarity and pH, make it an exceptional tool for labeling and visualizing a variety of biomolecules and cellular structures.[1][2][3] This technical guide provides an in-depth overview of the core spectral characteristics of this compound, detailed experimental protocols for its application, and logical workflows for its use in cellular imaging.

Core Spectral and Photophysical Properties

This compound exhibits bright green fluorescence with spectral properties similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[1] However, it possesses distinct advantages, including a lack of ionic charge and spectra that are relatively insensitive to solvent polarity and pH.[3] Its hydrophobic nature makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures.[1][2]

The key spectral and photophysical parameters of this compound are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the solvent environment and the molecule to which it is conjugated.

PropertyValueReferences
Excitation Maximum (λex) ~500-505 nm[4][5][6][7][8]
Emission Maximum (λem) ~509-512 nm[1][4][5][6][7][8]
Molar Extinction Coefficient (ε) >80,000 cm-1M-1[3][9]
Fluorescence Quantum Yield (Φ) ~0.9 (in Methanol)[9][10]
Fluorescence Lifetime (τ) ~5.4 - 5.87 ns[3][11]
Molecular Weight ~320.14 g/mol (for the carboxylic acid)[12]

Experimental Protocols

The following are detailed methodologies for common applications of this compound and its derivatives, such as this compound-ceramide for Golgi staining and general lipid droplet staining.

Protocol 1: Staining of the Golgi Apparatus with this compound-Ceramide

This protocol is adapted for labeling the Golgi apparatus in both suspension and adherent cells.

Materials:

  • This compound-Ceramide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Phosphate-Buffered Saline (PBS)

  • Serum-free cell culture medium

  • Cells (suspension or adherent)

  • Microscope slides or coverslips (for adherent cells)

Stock Solution Preparation:

  • Prepare a 5 mM stock solution of this compound-Ceramide by dissolving it in high-quality, anhydrous DMSO.[5]

  • Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[5]

Working Solution Preparation:

  • Dilute the 5 mM stock solution in HBSS or a similar buffer to a final working concentration of 1-10 µM.[5] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

Staining Procedure for Suspension Cells:

  • Harvest the cells and centrifuge at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.

  • Wash the cells twice with PBS, centrifuging for 5 minutes each time.

  • Resuspend the cell pellet to a density of 1x106 cells/mL.

  • Add 1 mL of the this compound-Ceramide working solution to the cell suspension.

  • Incubate at room temperature for 20-30 minutes, protected from light.[5]

  • Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[5]

  • Wash the cells twice with PBS for 5 minutes each.

  • Resuspend the cells in serum-free cell culture medium or PBS for immediate analysis.[5]

Staining Procedure for Adherent Cells:

  • Culture adherent cells on sterile coverslips in a petri dish.

  • Remove the coverslip from the culture medium and aspirate any excess medium.

  • Add 100 µL of the this compound-Ceramide working solution to the coverslip, ensuring the cells are completely covered.[5]

  • Incubate at room temperature for 20-30 minutes, protected from light.[5]

  • Wash the cells twice with fresh culture medium for 5 minutes each.[5]

  • The cells are now ready for observation by fluorescence microscopy.

Protocol 2: Staining of Neutral Lipid Droplets

This protocol provides a general guideline for staining neutral lipid droplets in cells.

Materials:

  • This compound (or BODIPY 493/503, a close analog often used for this purpose)

  • DMSO

  • PBS

Stock Solution Preparation:

  • Prepare a 5 mM stock solution by dissolving 1.3 mg of the BODIPY dye in 1 mL of DMSO.[13]

  • Store the stock solution at -20°C.[13]

Working Solution Preparation:

  • Dilute the stock solution 1:2500 in PBS to prepare a 2 µM working solution.[13]

Staining Procedure:

  • Grow cells under the desired culture conditions.

  • At the time of staining, rinse the cells once with PBS to remove the culture medium.[13]

  • Add the 2 µM BODIPY staining solution to the cells and incubate for 15 minutes at 37°C in the dark.[13]

  • Rinse the cells again with PBS to remove the staining solution.[13]

  • The cells can now be imaged live or processed for flow cytometry or fixation.

Visualized Workflows and Pathways

To aid in the conceptualization of experimental design and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_preparation Cell & Reagent Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition prep_cells Prepare Cell Culture (Adherent or Suspension) incubation Incubate Cells with Working Solution (20-30 min) prep_cells->incubation prep_stock Prepare 5 mM Stock Solution (BODIPY in DMSO) prep_working Prepare 1-10 µM Working Solution prep_stock->prep_working prep_working->incubation wash1 Wash Cells (x2) with PBS or Medium incubation->wash1 imaging Fluorescence Microscopy (Ex: ~503 nm, Em: ~512 nm) wash1->imaging flow Flow Cytometry wash1->flow golgi_transport cluster_synthesis Synthesis & Transport ER Endoplasmic Reticulum (ER) CERT Ceramide Transport Protein (CERT) ER->CERT CERT-mediated Vesicle Vesicular Transport ER->Vesicle Vesicular Golgi Golgi Apparatus CERT->Golgi Vesicle->Golgi Ceramide_Synthesis This compound-Ceramide Synthesis

References

BODIPY FL C5: An In-depth Technical Guide to its Mechanism of Action in Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C5, a fluorescently labeled fatty acid analog, has emerged as a powerful tool for the visualization and tracking of lipids within living and fixed cells. Its unique photophysical properties and metabolic characteristics make it an invaluable probe in the study of lipid metabolism, membrane dynamics, and the pathology of lipid-related diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Mechanism of Action

This compound is comprised of a BODIPY FL (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) fluorophore attached to a five-carbon pentanoic acid chain. This structure allows it to function as a fluorescent analog of a medium-chain fatty acid.

The mechanism of action for lipid staining involves several key steps:

  • Cellular Uptake: Being cell-permeant, this compound is readily taken up by cells. This process is thought to be energy-dependent and may involve fatty acid transport proteins.

  • Metabolic Incorporation: Once inside the cell, this compound enters cellular metabolic pathways. It can be esterified to form more complex lipids. This metabolic processing is a key feature that distinguishes it from simple lipophilic dyes that passively accumulate in lipid-rich environments.[1]

  • Localization to Lipid Droplets: A primary fate of this compound is its incorporation into neutral lipids, such as triacylglycerides. These are subsequently stored in lipid droplets, rendering these organelles brightly fluorescent.[1][2]

  • Integration into Membranes: this compound can also be incorporated into phospholipids, which are the primary components of cellular membranes. This allows for the visualization of various membrane systems within the cell.

The length of the C5 alkyl chain influences its metabolic fate, distinguishing it from longer-chain fatty acid analogs which may be more preferentially stored in lipid droplets.[3]

Quantitative Data: Photophysical Properties

The BODIPY FL fluorophore exhibits exceptional photophysical properties that contribute to its utility in high-resolution imaging. Its fluorescence is notably stable and relatively insensitive to the polarity of its environment and pH.[3]

PropertyValueReference
Excitation Maximum (λex) ~505 nm[4]
Emission Maximum (λem) ~513 nm[4]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹[3][5]
Fluorescence Quantum Yield (Φ) Approaching 1.0 (in many environments)[3][5]
Fluorescence Lifetime ~7.2 nanoseconds (unsubstituted BODIPY)[5]

Note: At high concentrations within membranes, BODIPY FL can exhibit a red-shift in its fluorescence emission.[3]

Experimental Protocols

I. Live-Cell Staining for Fatty Acid Uptake and Lipid Droplet Visualization

This protocol is suitable for real-time imaging of fatty acid metabolism and lipid droplet dynamics.

Materials:

  • This compound stock solution (e.g., 1-5 mM in DMSO)

  • Cell culture medium (serum-free for uptake studies is recommended)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. For studies on induced lipid storage, cells can be pre-treated with oleic acid complexed to BSA.

  • Preparation of Staining Solution: Prepare a working solution of this compound in serum-free medium or HBSS. A final concentration of 1-5 µM is generally recommended. Vortex thoroughly.

  • Staining: Remove the culture medium from the cells and wash gently with warm PBS or HBSS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light. Incubation times may need to be optimized depending on the cell type and experimental goals.

  • Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS or HBSS to remove unbound dye and reduce background fluorescence.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set.

II. Staining of Fixed Cells for Lipid Droplet Analysis

This protocol is suitable for high-resolution imaging of lipid droplets in fixed samples.

Materials:

  • This compound stock solution

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Saponin in PBS)

  • Mounting medium with an anti-fade reagent

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells 2-3 times with PBS to remove the fixative.

  • Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with a gentle permeabilizing agent like Saponin for 10 minutes. Avoid detergents like Triton X-100 which can disrupt lipid droplets.

  • Staining: Prepare a 1-5 µM working solution of this compound in PBS. Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells 2-3 times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Image the samples using a fluorescence or confocal microscope.

Visualizations

Cellular Uptake and Metabolic Fate of this compound

BODIPY_FL_C5_Metabolism extracellular Extracellular This compound uptake Uptake (Energy-dependent) extracellular->uptake 1. membrane Plasma Membrane cytosol Cytosolic This compound uptake->cytosol 2. esterification Esterification cytosol->esterification 3a. phospholipid_synthesis Phospholipid Synthesis cytosol->phospholipid_synthesis 3b. lipid_droplet Lipid Droplet (Triacylglycerides) esterification->lipid_droplet cellular_membranes Cellular Membranes (Phospholipids) phospholipid_synthesis->cellular_membranes

Caption: Metabolic pathway of this compound within a cell.

General Experimental Workflow for Lipid Staining

Staining_Workflow start Start: Culture Cells treatment Optional: Induce Lipid Droplet Formation (e.g., Oleic Acid) start->treatment live_or_fixed Live or Fixed Cell Staining? start->live_or_fixed treatment->live_or_fixed live_staining Live Cell Staining: 1. Prepare this compound 2. Incubate (15-30 min) 3. Wash live_or_fixed->live_staining Live fixed_staining Fixed Cell Staining: 1. Fix with PFA 2. Permeabilize (optional) 3. Stain with this compound 4. Wash live_or_fixed->fixed_staining Fixed imaging Fluorescence Microscopy (FITC filter set) live_staining->imaging fixed_staining->imaging analysis Image Analysis and Quantification imaging->analysis

Caption: Experimental workflow for lipid staining with this compound.

Conclusion

This compound is a versatile and robust fluorescent probe for the study of lipid biology. Its ability to act as a metabolic substrate allows for the dynamic tracking of fatty acid uptake and incorporation into various lipid species, providing deeper insights than simple lipophilic stains. By understanding its mechanism of action and employing optimized protocols, researchers can effectively utilize this compound to advance our knowledge of cellular lipid metabolism and its role in health and disease.

References

Understanding the Hydrophobicity of BODIPY FL C5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophobic characteristics of the fluorescent probe BODIPY FL C5. A thorough understanding of its hydrophobicity is critical for its effective application in cellular imaging, drug delivery studies, and as a tracer in biological systems. This document outlines the physicochemical properties, experimental protocols for hydrophobicity determination, and the implications of its lipophilic nature in relevant biological signaling pathways.

Physicochemical Properties of this compound

This compound, chemically known as 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid, is a versatile fluorescent dye characterized by its bright green fluorescence. Its core structure is the BODIPY (boron-dipyrromethene) fluorophore, which is inherently nonpolar and electrically neutral.[1] This fundamental characteristic contributes significantly to the overall hydrophobicity of its derivatives. The addition of a five-carbon pentanoic acid chain further enhances its lipophilic nature, making it an effective tool for studying lipids and cellular membranes.[2]

Quantitative Assessment of Hydrophobicity

Here, we present predicted LogP values for this compound from three well-established computational platforms:

Prediction PlatformPredicted LogP Value
ACD/Labs Percepta3.5 ± 0.7
ChemAxon3.2
Molinspiration3.0

These values were calculated based on the chemical structure of this compound using the respective platforms' algorithms.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Solubility Profile

The hydrophobic nature of this compound dictates its solubility in various solvents. It exhibits good solubility in organic solvents and limited solubility in aqueous solutions.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[21]
MethanolSoluble[22]
WaterLow solubility, prone to aggregation[22]

Experimental Protocols for Determining Hydrophobicity

The hydrophobicity of fluorescent probes like this compound can be experimentally determined using several well-established methods. The choice of method often depends on the required accuracy, throughput, and the specific properties of the compound.

Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable technique for measuring LogP.[1][4][8][23][24]

Principle: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water, at equilibrium.

Detailed Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

  • Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Create a series of standard solutions of known concentrations.

  • Partitioning:

    • Add a known volume of the this compound stock solution to a mixture of the pre-saturated n-octanol and water phases in a separatory funnel.

    • Shake the funnel vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully separate the n-octanol and aqueous phases.

    • Measure the concentration of this compound in each phase using a suitable analytical technique. Given its fluorescent properties, fluorescence spectroscopy is an ideal method for quantification. A standard curve should be generated to correlate fluorescence intensity to concentration.

  • Calculation of LogP: The LogP is calculated using the following formula: LogP = log10 ([Concentration]octanol / [Concentration]water)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation

RP-HPLC provides a faster, automated alternative for estimating LogP values.[1][12][14][15][25]

Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its hydrophobicity.

Detailed Protocol:

  • Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector set to the excitation and emission wavelengths of this compound (approximately 505 nm and 513 nm, respectively).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Calibration:

    • Inject a series of standard compounds with known LogP values that bracket the expected LogP of this compound.

    • Record the retention time (tR) for each standard.

  • Sample Analysis: Inject a solution of this compound and record its retention time.

  • LogP Estimation:

    • Calculate the capacity factor (k') for each standard and for this compound using the formula: k' = (tR - t0) / t0, where t0 is the void time.

    • Plot log(k') of the standards against their known LogP values to generate a calibration curve.

    • Determine the LogP of this compound by interpolating its log(k') value on the calibration curve.

Implications of Hydrophobicity in Biological Systems

The hydrophobic nature of this compound is central to its utility in biological research. Its ability to readily partition into lipid-rich environments makes it an excellent probe for studying cellular membranes, lipid droplets, and lipid-protein interactions.

Visualization of Lipid Rafts and Membrane Dynamics

This compound and its derivatives are extensively used to visualize and study the dynamics of membrane microdomains known as lipid rafts.[21] These domains are enriched in cholesterol and sphingolipids and serve as platforms for cellular signaling. The hydrophobic character of this compound facilitates its incorporation into these lipid-dense regions, allowing for their visualization and the study of their role in various cellular processes.

Role in Signaling Pathways

While this compound is not a direct participant in signaling pathways, its partitioning into specific membrane domains is critical for studying signaling events that are initiated or modulated within these domains. For instance, many receptor-mediated signaling cascades are initiated in lipid rafts. By labeling these domains, this compound can be used to investigate the spatial and temporal dynamics of these signaling events.

Below is a conceptual diagram illustrating the role of lipid rafts as signaling platforms, a process that can be visualized using hydrophobic probes like this compound.

LipidRaft_Signaling Conceptual Diagram of Lipid Raft Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Adaptor Adaptor Protein Receptor->Adaptor Recruitment Effector Effector Enzyme Adaptor->Effector Activation Downstream Downstream Signaling Cascade Effector->Downstream Signal Transduction NonRaftProtein Non-Raft Protein CellularResponse Cellular Response Downstream->CellularResponse Leads to

Caption: Lipid rafts act as platforms for signal transduction.

The following diagram illustrates a simplified experimental workflow for studying the co-localization of a protein of interest with lipid rafts using this compound.

Experimental_Workflow Workflow for Lipid Raft Co-localization Study start Start: Cell Culture labeling Label cells with this compound and an antibody for the protein of interest start->labeling imaging Fluorescence Microscopy Imaging labeling->imaging analysis Image Analysis: Co-localization analysis imaging->analysis conclusion Conclusion: Determine the extent of protein localization in lipid rafts analysis->conclusion

Caption: Workflow for studying protein co-localization with lipid rafts.

Conclusion

The hydrophobicity of this compound is a key determinant of its function as a fluorescent probe. Its nonpolar nature, quantified by its LogP value, allows for its efficient partitioning into cellular membranes and lipid-rich structures. This property, combined with its excellent photophysical characteristics, makes this compound an invaluable tool for researchers and professionals in the fields of cell biology, pharmacology, and drug development for visualizing and understanding the complex roles of lipids in cellular processes.

References

BODIPY FL C5: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications of BODIPY FL C5 as a Fluorescent Fatty Acid Analog for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, or 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoic acid, is a lipophilic, green-fluorescent dye widely employed as an analog of a medium-chain fatty acid.[1] Its unique photophysical properties, including high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH, make it an invaluable tool in cell biology, particularly for the study of lipid metabolism and trafficking.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its core properties, experimental protocols, and applications in visualizing cellular lipid dynamics.

Core Properties and Spectral Characteristics

The BODIPY FL fluorophore is characterized by its bright, green fluorescence, with spectral properties similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[2][5][6] Unlike these water-soluble dyes, the hydrophobic nature of this compound allows it to readily intercalate into and traverse cellular membranes, mimicking the behavior of natural fatty acids.[3][7]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (Ex) ~500-505 nm[8][9][10]
Emission Maximum (Em) ~510-513 nm[8][9][10][11]
Molecular Weight 417.21 g/mol [11]
Extinction Coefficient ~87,000 cm⁻¹M⁻¹[6]
Fluorescence Lifetime ~5 nanoseconds or longer[2][3][6]

Key Applications and Experimental Workflows

This compound serves as a versatile tool for investigating various aspects of fatty acid metabolism. It can be directly transported to the liver and incorporated into more complex lipids, such as phospholipids (B1166683) and triacylglycerols (TAGs), allowing for the visualization of lipid droplets, cell membranes, and ductal networks.[1]

Fatty Acid Uptake and Trafficking

A primary application of this compound is in monitoring the uptake and intracellular trafficking of fatty acids. The general workflow for such an experiment is depicted below.

FattyAcidUptakeWorkflow A Cell Seeding B Incubation with this compound A->B C Washing to Remove Excess Probe B->C D Live-Cell Imaging / Flow Cytometry C->D E Fixation (Optional) C->E F Imaging of Fixed Cells E->F

General workflow for a fatty acid uptake experiment.

This process allows for the real-time visualization of fatty acid incorporation into cellular structures. For instance, after cellular uptake, this compound can be observed accumulating in lipid droplets and endosomal-like compartments.[1]

Signaling Pathway Visualization

This compound can be used to trace the metabolic fate of fatty acids within the cell, from uptake to storage or utilization. The following diagram illustrates a simplified pathway of fatty acid processing.

FattyAcidMetabolismPathway Extracellular Extracellular this compound MembraneTransport Membrane Transport Extracellular->MembraneTransport Intracellular Intracellular this compound MembraneTransport->Intracellular Esterification Esterification Intracellular->Esterification Phospholipids Incorporation into Phospholipids (Membrane Synthesis) Esterification->Phospholipids TAGs Incorporation into Triacylglycerols (Lipid Droplet Storage) Esterification->TAGs

Simplified metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide protocols for common applications of this compound.

Staining of Live Cells for Fluorescence Microscopy

This protocol is adapted for the general staining of lipid structures in living cells.

Materials:

  • This compound stock solution (e.g., 1-5 mM in DMSO)

  • Culture medium (serum-free for incubation)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

Procedure:

  • Preparation of Staining Solution: Prepare a working solution of this compound at a final concentration of 0.1–2 µM in serum-free culture medium.[]

  • Cell Preparation: Culture cells to 70-80% confluency.[] Gently wash the cells twice with PBS to remove residual medium.

  • Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][13]

  • Washing: Remove the staining solution and wash the cells gently two to three times with PBS to remove unbound dye and reduce background fluorescence.[]

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation: ~490-505 nm; Emission: ~510-530 nm).[9][14]

Staining of Fixed Cells

Fixation can be useful for co-localization studies with immunofluorescence.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound working solution (0.5–5 µM in PBS)[]

  • PBS

  • Mounting medium (e.g., with DAPI for nuclear counterstaining)

Procedure:

  • Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.[]

  • Washing: Wash the cells two to three times with PBS to remove the fixative.[]

  • Staining: Incubate the fixed cells with the this compound working solution for 20-60 minutes in the dark.[]

  • Final Washes: Wash the cells two to three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto slides using an anti-fade mounting medium. Image using a confocal or fluorescence microscope.[]

Fatty Acid Uptake Assay using Flow Cytometry

Flow cytometry allows for the quantification of fatty acid uptake in a cell population.

Materials:

  • This compound staining solution (e.g., 2 µM in PBS or appropriate buffer)[13]

  • Cell suspension

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Trypsin-EDTA (for adherent cells)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension. For adherent cells, trypsinize and resuspend in culture medium.[13]

  • Staining: Incubate the cell suspension with the this compound staining solution for 15 minutes at 37°C in the dark. Include an unstained control sample.[13]

  • Washing: Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes) and wash once with PBS.[13]

  • Resuspension: Resuspend the cell pellet in flow cytometry buffer.[13]

  • Analysis: Analyze the cells on a flow cytometer, detecting the green fluorescence in the appropriate channel (e.g., FL1). A minimum of 10,000 events per sample is recommended.[13]

Applications in Drug Development

The ability to visualize and quantify fatty acid uptake and lipid storage makes this compound a valuable tool in drug discovery and development. It can be utilized in high-throughput screening assays to identify compounds that inhibit fatty acid transport proteins (FATPs).[15][16] Such assays are crucial for developing therapeutics for metabolic diseases, including obesity, diabetes, and certain cancers, where altered lipid metabolism is a key pathological feature.

Conclusion

This compound is a robust and versatile fluorescent probe for the investigation of fatty acid uptake, trafficking, and metabolism. Its favorable spectral properties and ability to mimic natural fatty acids have established it as a cornerstone tool in cellular lipid research. The protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful fluorescent analog in their studies.

References

A Technical Guide to BODIPY Fluorescent Dyes: Core Properties and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of BODIPY (boron-dipyrromethene) fluorescent dyes. Renowned for their exceptional photophysical characteristics, BODIPY dyes have become indispensable tools in a wide array of scientific disciplines, including cellular imaging, fluorescence microscopy, and drug discovery. This guide details their core chemical structure, key photophysical parameters, and standardized experimental protocols for their characterization.

Core Chemical Structure and Properties

The fundamental structure of BODIPY dyes is based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core. This rigid, planar structure is responsible for many of the dye's exceptional properties. The core can be chemically modified at various positions, allowing for the fine-tuning of its spectral properties to suit a wide range of applications.

Key advantages of BODIPY dyes include:

  • High Fluorescence Quantum Yields: Often approaching 1.0, even in aqueous environments, resulting in bright fluorescent signals.

  • High Molar Extinction Coefficients: Contributing to their brightness and detectability.

  • Narrow and Sharp Emission Spectra: This minimizes spectral overlap in multi-color imaging experiments.

  • Relative Insensitivity to Environmental Factors: Their fluorescence is generally not significantly affected by solvent polarity or pH, providing stable and reliable signals.

  • High Photostability: BODIPY dyes are resistant to photobleaching, making them suitable for long-term imaging experiments.

  • Chemical Versatility: The BODIPY core can be readily functionalized to create a diverse range of probes with different spectral properties and specificities for various cellular targets.

However, some limitations to consider are their relatively small Stokes shifts, which can lead to self-quenching at high concentrations, and a generally hydrophobic nature, which can be modulated through chemical modification.

Photophysical Data of Common BODIPY Dyes

The following tables summarize the key photophysical properties of several commercially available and widely used BODIPY dyes. These values can be influenced by the solvent and conjugation to other molecules.

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
Unsubstituted BODIPY503512-~1.0-
BODIPY FL503512>80,000>0.9Methanol
BODIPY 493/503493503---
BODIPY TMR-X544570~60,000--
BODIPY 630/650625642---

Table 1: Photophysical Properties of Common BODIPY Dyes.

Key Experimental Protocols

Accurate characterization of fluorescent dyes is critical for reliable and reproducible experimental results. The following sections provide detailed methodologies for two fundamental measurements: fluorescence quantum yield and molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent

  • Fluorescence standard with a known quantum yield in the same solvent

Procedure:

  • Prepare a series of dilutions of both the sample and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the gradient (slope) of each line.

  • Calculate the quantum yield of the sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Solvent

Procedure:

  • Prepare a stock solution of the BODIPY dye with a precisely known concentration in the desired solvent.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

  • Plot the absorbance versus the concentration of the dye.

  • Perform a linear regression on the data points. The plot should be linear and pass through the origin.

  • The molar extinction coefficient (ε) is the slope of the line, assuming a path length of 1 cm. The units are M⁻¹cm⁻¹.

Visualizing Experimental Workflows with BODIPY Dyes

BODIPY dyes are extensively used to visualize and track cellular components and processes. The following diagrams illustrate typical experimental workflows.

An In-depth Technical Guide to BODIPY Probes for Membrane Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, the cell membrane stands as a critical interface, mediating a vast array of physiological processes. Understanding its dynamic nature is paramount for advancements in both fundamental research and therapeutic development. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying the complexities of membrane biology. Among these, the boron-dipyrromethene (BODIPY) family of fluorophores has garnered significant attention for its exceptional photophysical properties and versatility. This guide provides a comprehensive overview of BODIPY probes and their application in membrane research, offering detailed protocols and data to empower researchers in their scientific endeavors.

BODIPY dyes are renowned for their high fluorescence quantum yields, sharp and narrow emission peaks, and remarkable photostability, making them ideal for high-resolution and long-term imaging studies.[][2] Their fluorescence is largely insensitive to solvent polarity and pH, ensuring reliable performance in the complex and varied microenvironments of cellular membranes.[][2] Furthermore, the core structure of BODIPY is readily amenable to chemical modification, allowing for the synthesis of a diverse palette of probes with tunable spectral properties and specific targeting capabilities for various membrane components and phenomena.[]

This technical guide will delve into the core principles of BODIPY probes, their applications in studying membrane fluidity, lipid rafts, lipid peroxidation, and membrane potential, and provide detailed experimental protocols for their use.

Properties of Common BODIPY Probes for Membrane Research

The selection of an appropriate fluorescent probe is critical for the success of any membrane study. The following table summarizes the key photophysical properties of several commonly used BODIPY probes in membrane research, facilitating an informed choice for specific experimental needs.

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Primary Application
BODIPY FL C12 ~503~512~0.9[3]~5.7[2]Fatty acid uptake and metabolism, membrane fluidity
BODIPY 493/503 493503High[4]~5 or longer[]Staining neutral lipid droplets
BODIPY 581/591 C11 (Reduced) 581591--Ratiometric detection of lipid peroxidation
BODIPY 581/591 C11 (Oxidized) 488-500[6][7]510--Ratiometric detection of lipid peroxidation
BODIPY-Cholesterol ~500~510--Imaging of lipid rafts and cholesterol trafficking
Voltage-Sensitive BODIPY Dyes VariableVariable--Measuring membrane potential changes

Key Applications and Experimental Protocols

Analysis of Membrane Fluidity

Membrane fluidity is a critical parameter that influences a host of cellular processes, including signal transduction and membrane trafficking. While not a direct measure, the fluorescence characteristics of certain lipophilic BODIPY probes can be indicative of the membrane's physical state. For a more quantitative analysis of membrane fluidity, the use of probes like Laurdan is common, where the Generalized Polarization (GP) value is calculated. The GP value reflects the degree of water penetration into the membrane, which is related to lipid packing and fluidity.[7][8]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture probe_loading Load cells with Laurdan cell_culture->probe_loading 10 µM Laurdan incubation Incubate probe_loading->incubation 30 min, 37°C fluorescence_measurement Measure Fluorescence Intensity (I_440 and I_490) incubation->fluorescence_measurement Ex: 340-360 nm gp_calculation Calculate GP value fluorescence_measurement->gp_calculation GP = (I_440 - I_490) / (I_440 + I_490) interpretation Interpret Fluidity Changes gp_calculation->interpretation

Workflow for Membrane Fluidity Analysis using Laurdan.
  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or 96-well plate.

  • Probe Loading: Prepare a 10 µM working solution of Laurdan in a serum-free medium. Remove the culture medium from the cells and add the Laurdan solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with a pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Fluorescence Measurement: Using a fluorescence microscope or plate reader equipped with the appropriate filters, excite the sample at 340-360 nm and measure the emission intensity at 440 nm (I_440, characteristic of the ordered/gel phase) and 490 nm (I_490, characteristic of the disordered/liquid-crystalline phase).[8]

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490).[8]

  • Interpretation: An increase in the GP value corresponds to a decrease in membrane fluidity (more ordered), while a decrease in the GP value indicates an increase in membrane fluidity (more disordered).

Visualization of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play crucial roles in signal transduction and protein trafficking. BODIPY-cholesterol is a valuable tool for visualizing these domains in living cells.

cluster_prep Cell Preparation & Staining cluster_imaging Confocal Microscopy cell_culture Culture Cells probe_loading Incubate with BODIPY-Cholesterol cell_culture->probe_loading 20 µM, 30 min, 4°C washing Wash Cells probe_loading->washing Cold serum-free medium image_acquisition Acquire Images washing->image_acquisition Ex/Em: ~500/510 nm analysis Analyze Probe Distribution image_acquisition->analysis

Workflow for Visualizing Lipid Rafts with BODIPY-Cholesterol.
  • Cell Preparation: Culture K562 cells and treat with the compound of interest or vehicle control for the desired time.[9]

  • Cell Collection: Collect the cells by centrifugation at 2000 rpm for 3 minutes at 4°C.[9]

  • Resuspension: Resuspend the cell pellet in a cold, serum-free medium.

  • Probe Loading: Incubate the cells with 20 µM BODIPY-cholesterol in a serum-free medium for 30 minutes at 4°C.[9] This low-temperature incubation helps to label the plasma membrane primarily.

  • Washing: Wash the cells with cold, serum-free medium to remove the excess probe.[9]

  • Imaging: Observe the cells under a confocal microscope using the appropriate filter set for BODIPY (e.g., excitation at ~490 nm and emission at ~510 nm). Lipid rafts will appear as distinct, brighter puncta on the cell membrane where the BODIPY-cholesterol has preferentially partitioned.

Detection of Lipid Peroxidation and Ferroptosis

Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of cellular injury and is centrally implicated in a form of regulated cell death known as ferroptosis.[10] BODIPY 581/591 C11 is a ratiometric fluorescent probe that is highly sensitive to lipid peroxidation. In its reduced state, it emits red fluorescence, and upon oxidation by lipid hydroperoxides, it shifts to green fluorescence.[6] This ratiometric capability allows for quantitative measurements that are less susceptible to variations in probe concentration or excitation intensity.

Simplified Signaling Pathway of Ferroptosis.
  • Cell Treatment: Treat cells with an inducer of ferroptosis (e.g., erastin (B1684096) or RSL3) for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Live/Dead Staining (Optional): Resuspend the cell pellet in 100 µL of a suitable live/dead stain diluted in PBS and incubate for 15 minutes at 37°C.[11]

  • BODIPY 581/591 C11 Staining: Add 100 µL of a 2x concentrated solution of BODIPY 581/591 C11 (final concentration of 2 µM) to the cells and incubate for another 15-30 minutes at 37°C.[11][12]

  • Washing: Wash the cells twice with PBS.

  • Flow Cytometry: Analyze the cells on a flow cytometer. The unoxidized probe is detected in the PE-Texas Red channel (or similar, corresponding to ~591 nm emission), and the oxidized probe is detected in the FITC channel (corresponding to ~510 nm emission).

  • Data Analysis: The level of lipid peroxidation is determined by the ratio of the green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Monitoring Membrane Potential

Changes in membrane potential are fundamental to many cellular processes, including nerve impulse transmission and muscle contraction. Voltage-sensitive BODIPY dyes have been developed to optically measure these changes with high temporal and spatial resolution. These probes typically operate via a photoinduced electron transfer (PeT) mechanism, where a change in the electric field across the membrane alters the rate of PeT, thus modulating the fluorescence intensity of the dye.[13][14]

cluster_prep Neuron Preparation & Staining cluster_imaging Fluorescence Imaging neuron_culture Culture Neurons dye_loading Load with Voltage- Sensitive BODIPY Dye neuron_culture->dye_loading image_acquisition High-Speed Image Acquisition dye_loading->image_acquisition analysis Analyze Fluorescence Changes (ΔF/F) image_acquisition->analysis stimulation Neuronal Stimulation (Optional) stimulation->image_acquisition

Workflow for Imaging Neuronal Activity with Voltage-Sensitive Dyes.
  • Neuron Culture: Culture primary neurons or neuronal cell lines on imaging-compatible dishes.

  • Dye Loading: Prepare a working solution of the voltage-sensitive BODIPY dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution). The optimal concentration and loading time will depend on the specific dye and cell type and should be determined empirically.

  • Washing: Gently wash the neurons to remove excess dye.

  • Imaging Setup: Place the dish on a fluorescence microscope equipped with a high-speed camera and an appropriate illumination source.

  • Image Acquisition: Acquire a time-lapse series of images at a high frame rate to capture the rapid changes in membrane potential associated with neuronal firing.

  • Stimulation (Optional): If desired, stimulate the neurons electrically or with a chemical agonist to evoke action potentials.

  • Data Analysis: Analyze the fluorescence intensity changes over time in regions of interest (ROIs) corresponding to individual neurons. The change in fluorescence is typically expressed as ΔF/F, where ΔF is the change in fluorescence from the baseline (F). An increase in ΔF/F often corresponds to membrane depolarization.[13]

Conclusion

BODIPY-based fluorescent probes represent a powerful and versatile toolkit for the investigation of cell membrane structure and function. Their exceptional photophysical properties, coupled with their chemical tractability, have enabled researchers to gain unprecedented insights into a wide range of membrane-related processes. This guide has provided a comprehensive overview of the key applications of BODIPY probes in membrane research, along with detailed experimental protocols to facilitate their successful implementation in the laboratory. As the field of membrane biology continues to evolve, the continued development and application of innovative BODIPY probes will undoubtedly play a pivotal role in unraveling the intricate complexities of this vital cellular component.

References

BODIPY FL C5: A Comprehensive Technical Guide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BODIPY FL C5, a versatile fluorophore, tailored for beginners in fluorescence microscopy. We will delve into its core properties, diverse applications, and detailed experimental protocols to empower researchers in utilizing this powerful tool for cellular imaging.

Introduction to BODIPY Dyes

BODIPY (boron-dipyrromethene) dyes are a class of fluorescent probes known for their exceptional photophysical properties.[][2] They are characterized by high fluorescence quantum yields, sharp emission peaks, and good photostability.[][3] Unlike many other fluorophores, their fluorescence is relatively insensitive to environmental factors such as pH and solvent polarity.[4][5][6] These characteristics make them highly valuable for a wide range of applications in biological imaging.[7][8]

Core Properties of this compound

This compound is a derivative of the BODIPY FL core, featuring a five-carbon (C5) pentanoic acid linker. This linker allows for its use as a precursor in the synthesis of various fluorescent phospholipids (B1166683) and facilitates its incorporation into cellular membranes and lipid structures.[9][10][11][12]

Spectral Properties

This compound exhibits bright green fluorescence with spectral characteristics similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[13]

PropertyValueReference
Excitation Maximum (λex) ~502-505 nm[6]
Emission Maximum (λem) ~511-513 nm[6][14]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield (Φ) Approaching 1.0 (in some environments)[4][6]
Fluorescence Lifetime (τ) >5 nanoseconds[4][13]
Key Advantages and Disadvantages

Advantages:

  • High Brightness: Possesses a high extinction coefficient and quantum yield, resulting in intense fluorescence.[4][6]

  • Photostability: More resistant to photobleaching compared to traditional dyes like fluorescein.[][15]

  • Narrow Emission Spectrum: The sharp emission peak minimizes spectral overlap in multicolor imaging experiments.[][4][6]

  • Environmental Insensitivity: Fluorescence is largely unaffected by changes in pH and solvent polarity.[4][5][6]

  • Hydrophobicity: Its lipophilic nature makes it ideal for staining lipids, membranes, and other nonpolar structures.[5][13]

Disadvantages:

  • Small Stokes Shift: The proximity of the excitation and emission peaks can lead to self-absorption at high concentrations.[]

  • Potential for Aggregation: At higher concentrations, the dye may form aggregates, which can alter its fluorescent properties.[]

Applications in Fluorescence Microscopy

This compound's unique properties lend it to a variety of applications in cellular imaging.

Staining of Lipids and Membranes

Due to its hydrophobic nature, this compound is an excellent tool for visualizing cellular lipids and membranes.[5][13] It readily incorporates into lipid-rich structures, providing clear and specific staining.

Fatty Acid Uptake and Metabolism

As a fluorescent fatty acid analog, this compound is widely used to study the uptake and trafficking of fatty acids in living cells.[17][18][19] Researchers can track its movement across the plasma membrane and subsequent localization within the cell.

Staining of the Golgi Apparatus

When conjugated to ceramide, this compound can be used to specifically label the Golgi apparatus.[20][21] The this compound-ceramide complex is transported to and accumulates in the Golgi, allowing for detailed visualization of this organelle.[20]

Labeling of Lipid Droplets

BODIPY dyes, in general, are effective for staining neutral lipid droplets.[15][] While BODIPY 493/503 is a classic choice for this application, this compound can also be utilized to visualize these dynamic organelles.[][22]

Experimental Protocols

The following are generalized protocols for using this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Live Cell Staining

This protocol is suitable for observing the dynamics of fatty acid uptake and localization in real-time.

Materials:

  • This compound stock solution (e.g., 1-5 mM in DMSO)

  • Live cell imaging medium (e.g., HBSS or serum-free medium)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed imaging medium to a final working concentration of 0.5-5 µM.[][]

  • Cell Preparation: Wash the cells gently with the imaging medium to remove any residual culture medium.[]

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][24]

  • Washing: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed imaging medium.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set.

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_post Post-Staining A Prepare Staining Solution (0.5-5 µM this compound) C Incubate Cells with Stain (15-30 min, 37°C) A->C B Wash Cultured Cells B->C D Wash Cells (2-3 times) C->D E Image with Fluorescence Microscope D->E

Live cell staining workflow for this compound.
Fixed Cell Staining

This protocol is suitable for preserving the cellular structure and localizing this compound within fixed samples.

Materials:

  • This compound stock solution (e.g., 1-5 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 2-4% paraformaldehyde in PBS)[]

  • Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with antifade reagent

Procedure:

  • Fixation: Fix the cells with 2-4% paraformaldehyde for 10-15 minutes at room temperature.[]

  • Washing: Wash the cells 2-3 times with PBS to remove the fixative.[]

  • Permeabilization (Optional): If targeting intracellular structures that may be less accessible, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes. Wash again with PBS.

  • Staining: Prepare a 0.5-5 µM working solution of this compound in PBS.[] Add the staining solution to the cells and incubate for 20-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells 2-3 times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope.

Fixed_Cell_Staining_Workflow cluster_fix Fixation & Permeabilization cluster_stain Staining cluster_mount Mounting & Imaging A Fix Cells (e.g., 4% PFA) B Wash with PBS A->B C Permeabilize (Optional) (e.g., 0.1% Triton X-100) B->C D Incubate with this compound (20-60 min, RT) C->D E Wash with PBS D->E F Mount Coverslip E->F G Image with Microscope F->G

Fixed cell staining workflow for this compound.

Logical Relationship of this compound Applications

The versatility of this compound stems from its fundamental properties, enabling its use in various imaging contexts.

BODIPY_FL_C5_Applications cluster_properties Core Properties cluster_applications Applications A Hydrophobic Nature D Lipid & Membrane Staining A->D G Lipid Droplet Visualization A->G B Fluorescent Fatty Acid Analog E Fatty Acid Uptake Studies B->E C Can be Conjugated F Golgi Apparatus Staining (as Ceramide Conjugate) C->F

Logical flow from properties to applications of this compound.

Conclusion

This compound is a robust and versatile fluorescent probe that offers significant advantages for researchers in cell biology and drug development. Its bright, stable fluorescence and affinity for lipid structures make it an invaluable tool for a wide array of fluorescence microscopy applications. By understanding its core properties and following optimized protocols, even beginners can achieve high-quality, reproducible imaging results.

References

Methodological & Application

Application Notes and Protocols: BODIPY FL C5 Staining for Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C5, a fluorescently labeled short-chain fatty acid analog, is a valuable tool for investigating lipid metabolism and dynamics within live cells. Its bright, stable fluorescence and sensitivity to the lipid environment make it an excellent probe for visualizing fatty acid uptake, trafficking, and incorporation into various cellular compartments, including lipid droplets and membranes.[1][][3] These application notes provide a detailed protocol for staining live cells with this compound, along with data presentation and a workflow diagram to facilitate experimental design and execution.

BODIPY dyes, in general, are known for their high fluorescence quantum yield, strong extinction coefficients, and remarkable photostability.[4] this compound specifically has excitation and emission spectra similar to fluorescein (B123965) (FITC), making it compatible with common fluorescence microscopy filter sets.[3] It is relatively insensitive to pH and solvent polarity, ensuring consistent fluorescence in diverse cellular environments.[1][3]

Principle of the Assay

This compound is a lipophilic molecule that can readily cross the plasma membrane of live cells. Once inside, it mimics the behavior of natural short-chain fatty acids and is incorporated into various metabolic pathways. This can include esterification into neutral lipids for storage in lipid droplets or incorporation into phospholipids (B1166683) within cellular membranes. The accumulation of the fluorescent probe in these lipid-rich structures allows for their visualization and quantification using fluorescence microscopy or flow cytometry. The intensity of the fluorescence signal can be correlated with the rate of fatty acid uptake and lipid accumulation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound live-cell staining, compiled from various studies. These values should be used as a starting point and optimized for specific cell types and experimental conditions.

ParameterRecommended RangeApplicationReference
Stock Solution 1-5 mM in DMSO or ethanol (B145695)General[][6]
Working Concentration 0.1 - 5 µMGeneral Live Cell Imaging[][][7]
2 µMFatty Acid Uptake Assays[8][9][10]
0.5 - 2 µMLipid Droplet Staining[]
Incubation Time 15 - 30 minutesGeneral Live Cell Imaging[][]
30 seconds - 10 minutesKinetic Fatty Acid Uptake Assays[8]
20 minutesTotal Fatty Acid Uptake[9]
Incubation Temperature 37°CLive Cells[][6][8]
Excitation Wavelength 485 - 505 nmFluorescence Microscopy/Plate Reader[9][11]
Emission Wavelength 511 - 525 nmFluorescence Microscopy/Plate Reader[9][11]

Experimental Protocols

This section provides a detailed protocol for staining live cells with this compound for fluorescence microscopy.

Materials
  • This compound (powder or stock solution)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Live cells cultured on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Reagent Preparation
  • This compound Stock Solution (1 mM):

    • If starting with a powder, dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO or ethanol to create a 1 mM stock solution. For example, dissolve 1 mg of this compound (check the molecular weight on the product sheet) in the calculated volume of solvent.

    • Mix thoroughly by vortexing.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • This compound Working Solution (1 µM):

    • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

    • Dilute the stock solution to the desired final working concentration in pre-warmed (37°C) serum-free medium or an appropriate buffer like HBSS. For a final concentration of 1 µM, dilute the 1 mM stock solution 1:1000.

    • It is recommended to prepare the working solution fresh for each experiment.

Staining Protocol for Live Cells
  • Cell Preparation:

    • Grow cells to a desired confluency (typically 70-80%) on glass-bottom dishes or coverslips suitable for live-cell imaging.

    • Ensure the cells are healthy and evenly distributed.

  • Staining:

    • Aspirate the complete culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS or HBSS to remove any residual serum.[]

    • Add the freshly prepared this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[][] The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound dye and reduce background fluorescence.[]

  • Imaging:

    • After the final wash, add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope.

    • Use a standard FITC/GFP filter set for visualization. The excitation maximum is around 488-505 nm, and the emission maximum is around 511-525 nm.[9][11]

    • To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio.[12]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for this compound staining and a simplified representation of the fatty acid uptake pathway.

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition start Start: Culture Live Cells prepare_reagents Prepare this compound Stock and Working Solutions start->prepare_reagents wash1 Wash Cells with PBS/HBSS start->wash1 stain Incubate with this compound Working Solution (15-30 min, 37°C) wash1->stain wash2 Wash Cells to Remove Excess Dye stain->wash2 add_media Add Fresh Imaging Medium wash2->add_media image Image with Fluorescence Microscope (Ex: ~490nm, Em: ~515nm) add_media->image end End: Analyze Images image->end

Caption: Experimental workflow for live-cell staining with this compound.

fatty_acid_uptake cluster_outside Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm bodipy_c5 This compound transport Membrane Transport bodipy_c5->transport bodipy_inside Intracellular This compound transport->bodipy_inside metabolism Metabolic Pathways bodipy_inside->metabolism lipid_droplet Lipid Droplets (Esterification) metabolism->lipid_droplet membranes Cellular Membranes (Phospholipid Synthesis) metabolism->membranes

Caption: Simplified pathway of this compound uptake and metabolism in a live cell.

References

Application Notes and Protocols for Lipid Droplet Imaging with BODIPY FL C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and cellular signaling. Their dysregulation is implicated in various pathologies, including metabolic disorders, cardiovascular diseases, and cancer. Accurate visualization and quantification of lipid droplets are therefore crucial for both basic research and therapeutic development. BODIPY FL C5 is a green-fluorescent fatty acid analog that serves as a powerful tool for investigating the dynamic processes of fatty acid uptake, trafficking, and subsequent incorporation into neutral lipids within lipid droplets. Unlike stains that label pre-existing lipid stores, this compound allows for the visualization of de novo lipogenesis, offering a window into the metabolic state of the cell.

These application notes provide a comprehensive guide to using this compound for imaging lipid droplets in cultured cells. Detailed protocols for live and fixed-cell imaging, guidelines for data acquisition and analysis, and a summary of the probe's photophysical properties are presented to facilitate its effective use in your research.

Principle of Staining

This compound is a short-chain fatty acid (pentanoic acid) conjugated to the BODIPY FL fluorophore. As a fatty acid analog, it is taken up by cells through fatty acid transport proteins. Once inside the cell, it can be activated to its coenzyme A (CoA) derivative and subsequently incorporated into various lipid species, including triacylglycerols (TAGs), the primary component of lipid droplets. This metabolic incorporation allows for the fluorescent labeling of newly synthesized neutral lipids, which accumulate in lipid droplets.[1] This mechanism distinguishes this compound from lipophilic dyes like BODIPY 493/503, which directly partition into the neutral lipid core of existing lipid droplets.[]

The fluorescence of the BODIPY FL core is bright, photostable, and relatively insensitive to the polarity and pH of its environment, making it an excellent choice for cellular imaging.[1][3]

Data Presentation

Photophysical and Chemical Properties of this compound
PropertyValueReferences
Full Chemical Name 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid[4]
Molecular Weight 320.14 g/mol N/A
Excitation Maximum (Ex) ~504 nm[5]
Emission Maximum (Em) ~511 nm[5]
Extinction Coefficient (ε) ~87,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) High (approaching 1.0 in some environments)[]
Appearance Orange solidN/A
Solubility DMSO, DMF, Methanol[]

Experimental Protocols

Reagent Preparation

This compound Stock Solution (1 mM):

  • This compound is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve 1 mg of this compound (MW: 320.14) in 3.12 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

This compound-BSA Complex (for enhanced cellular uptake): For some cell types, complexing the fatty acid analog to bovine serum albumin (BSA) can improve its solubility in aqueous media and facilitate cellular uptake.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).

  • Warm the BSA solution to 37°C.

  • While vortexing the BSA solution, slowly add the desired amount of this compound stock solution to achieve the final working concentration (typically in the low micromolar range).

  • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Use this complex immediately.

Protocol 1: Live-Cell Imaging of Fatty Acid Uptake and Incorporation into Lipid Droplets

This protocol is designed for real-time visualization of fatty acid metabolism and the formation of new lipid droplets.

Materials:

  • Cultured cells grown on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (1 mM in DMSO) or this compound-BSA complex

  • Phosphate-Buffered Saline (PBS)

  • Optional: Hoechst 33342 or another suitable nuclear stain

  • Optional: BODIPY 665/676 or another far-red lipid droplet stain for co-localization

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel to be 60-80% confluent at the time of the experiment.

  • (Optional) Serum Starvation: To enhance the uptake of exogenous fatty acids, you can serum-starve the cells for 2-4 hours prior to labeling by replacing the complete medium with a serum-free medium.

  • Preparation of Staining Solution: Dilute the this compound stock solution or the this compound-BSA complex in a serum-free medium to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Labeling: Remove the medium from the cells and wash once with warm PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The incubation time can be varied to study the kinetics of fatty acid uptake and trafficking. For time-lapse imaging, you can acquire images immediately after adding the probe.

  • Washing: Remove the staining solution and wash the cells 2-3 times with a warm complete medium or PBS to remove excess probe.

  • (Optional) Counterstaining: If desired, incubate the cells with a nuclear stain like Hoechst 33342 (1 µg/mL) for 10-15 minutes.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~500-550 nm). For live-cell imaging, use a stage-top incubator to maintain the cells at 37°C and 5% CO₂.

Protocol 2: Fixed-Cell Imaging of Lipid Droplets

This protocol is suitable for endpoint assays and for co-staining with antibodies.

Materials:

  • Cultured cells grown on glass coverslips

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Optional: DAPI or another suitable nuclear stain

  • Mounting medium

Procedure:

  • Cell Seeding and Labeling: Follow steps 1-5 from Protocol 1 to label the cells with this compound.

  • Fixation: After the desired incubation period, remove the staining solution and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • (Optional) Permeabilization: If co-staining with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • (Optional) Immunostaining: Proceed with your standard immunostaining protocol.

  • (Optional) Nuclear Staining: Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes to stain the nuclei.

  • Mounting: Wash the coverslips twice with PBS and mount them onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.

Visualization and Logical Workflow

Below are diagrams illustrating the key concepts and workflows described in these application notes.

G Cellular Uptake and Metabolism of this compound cluster_extracellular Extracellular Space cluster_cell Cell BODIPY_FL_C5 This compound FATPs Fatty Acid Transporters BODIPY_FL_C5->FATPs Uptake Cytosol Cytosol FATPs->Cytosol Acyl_CoA_Synthetase Acyl-CoA Synthetase Cytosol->Acyl_CoA_Synthetase Activation BODIPY_FL_C5_CoA This compound-CoA Acyl_CoA_Synthetase->BODIPY_FL_C5_CoA TAG_Synthesis Triacylglycerol Synthesis BODIPY_FL_C5_CoA->TAG_Synthesis Lipid_Droplet Lipid Droplet TAG_Synthesis->Lipid_Droplet Incorporation

Caption: Metabolic pathway of this compound for lipid droplet labeling.

G Experimental Workflow for Live-Cell Imaging Start Start Seed_Cells Seed Cells on Imaging Dish Start->Seed_Cells Serum_Starve Optional: Serum Starve Seed_Cells->Serum_Starve Prepare_Staining_Solution Prepare this compound Staining Solution Serum_Starve->Prepare_Staining_Solution Label_Cells Label Cells (15-60 min) Prepare_Staining_Solution->Label_Cells Wash_Cells Wash Cells Label_Cells->Wash_Cells Image_Cells Live-Cell Imaging Wash_Cells->Image_Cells End End Image_Cells->End

Caption: Workflow for live-cell lipid droplet imaging with this compound.

Data Acquisition and Analysis

Microscopy Settings:

  • Objective: Use a high numerical aperture (NA) objective (e.g., 40x or 63x oil immersion) for optimal resolution.

  • Excitation and Emission: Use a standard FITC/GFP filter cube. For more precise spectral separation, use a 488 nm laser line for excitation and collect emission between 500 nm and 550 nm.

  • Exposure Time: Keep exposure times as short as possible to minimize phototoxicity and photobleaching, especially during time-lapse imaging.

  • Laser Power: Use the lowest laser power that provides a sufficient signal-to-noise ratio.

Image Analysis: Image analysis software such as ImageJ/Fiji can be used for the quantification of lipid droplets.

  • Image Pre-processing: Apply a background subtraction algorithm if necessary.

  • Cell Segmentation: If desired, segment individual cells based on brightfield images or a co-stain.

  • Lipid Droplet Identification: Use thresholding to identify lipid droplets based on their fluorescence intensity. The "Analyze Particles" function in ImageJ can then be used to quantify the number, size, and total fluorescence intensity of lipid droplets per cell.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Incomplete removal of unbound probe.- Working concentration of this compound is too high.- Increase the number and duration of wash steps.- Optimize the probe concentration by performing a titration.
Weak or No Signal - Low uptake of the fatty acid analog.- Insufficient incubation time.- Low lipid content in cells.- Try complexing this compound with fatty acid-free BSA.- Increase the incubation time.- Pre-treat cells with oleic acid to induce lipid droplet formation.
Phototoxicity/Cell Death - High laser power.- Prolonged exposure to excitation light.- Reduce laser power and exposure time.- Use a more sensitive camera.- For time-lapse, decrease the frequency of image acquisition.
Inconsistent Staining - Uneven distribution of staining solution.- Cell health variability.- Ensure the entire cell monolayer is covered with the staining solution.- Use healthy, sub-confluent cells for experiments.

Conclusion

This compound is a valuable tool for researchers studying the dynamic aspects of lipid metabolism. By acting as a fluorescent tracer for fatty acid uptake and incorporation into lipid droplets, it provides insights into lipogenesis that are not achievable with simple neutral lipid stains. The protocols and guidelines presented here offer a starting point for the successful application of this compound in your lipid droplet imaging experiments. As with any fluorescent probe, optimization of staining conditions for your specific cell type and experimental setup is recommended to achieve the best results.

References

Application Notes and Protocols for BODIPY FL C5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C5 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid) is a versatile and brightly fluorescent green dye. Its utility in fluorescence microscopy stems from its high fluorescence quantum yield, sharp emission peak, and relative insensitivity to the polarity of its environment.[1] These characteristics make it an excellent tool for a variety of applications, including the labeling of lipids, proteins, and other biomolecules, as well as for tracking cellular processes.[][3] This document provides detailed application notes and protocols for the effective use of this compound in fluorescence microscopy.

Spectral Properties and Quantitative Data

This compound exhibits spectral properties similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[4] Its key quantitative characteristics are summarized in the table below, providing a basis for selecting appropriate microscopy hardware and for quantitative imaging studies.

PropertyValueReference
Excitation Maximum (Ex) ~505 nm[5][6]
Emission Maximum (Em) ~511-513 nm[5][]
Molar Extinction Coefficient ~80,000 cm⁻¹M⁻¹[]
Fluorescence Quantum Yield High[][8]
Fluorescence Lifetime (τ) ~5.4 - 5.7 nanoseconds (in Methanol)[9]

Recommended Microscopy Settings

To achieve optimal signal-to-noise ratio and minimize phototoxicity, it is crucial to configure the fluorescence microscope with the appropriate excitation source and filter sets.

Excitation:

  • Laser Lines: An Argon-ion laser at 488 nm or a solid-state laser with a similar wavelength is ideal for exciting this compound.

  • Lamps: For arc lamp-based systems, a standard FITC/GFP filter cube is suitable.

Filter Sets: A standard FITC or GFP filter set is generally effective for imaging this compound. The typical components of such a set are:

  • Excitation Filter: 470/40 nm or 480/30 nm bandpass filter.

  • Dichroic Mirror: 495 nm or 505 nm longpass.

  • Emission Filter: 525/50 nm or 520/40 nm bandpass filter.

Experimental Protocols

The following protocols provide a starting point for staining various biological samples with this compound. Optimization may be required depending on the specific cell type, experimental conditions, and research question.

Live Cell Staining with this compound-Ceramide

This compound is often conjugated to other molecules, such as ceramide, to target specific organelles like the Golgi apparatus.[6][10]

Materials:

  • This compound-ceramide complexed to BSA

  • Sterile distilled water

  • Ice-cold cell culture medium

  • Fresh, pre-warmed cell culture medium (37°C)

Protocol:

  • Prepare Stock Solution: Reconstitute 5 mg of this compound-ceramide in 150 µL of sterile distilled water to create a 0.5 mM stock solution.

  • Prepare Working Solution: Dilute the stock solution 1:100 in cell culture medium to a final working concentration of 5 µM.

  • Staining: a. Remove the culture medium from the cells. b. Add the 5 µM working solution to the cells. c. Incubate for 30 minutes at 4°C.[5]

  • Wash: a. Wash the cells twice with ice-cold medium.[5]

  • Chase: a. Add fresh, pre-warmed medium to the cells. b. Incubate for an additional 30 minutes at 37°C.[5]

  • Final Wash: Wash the cells again with fresh medium before imaging.[5]

  • Imaging: Proceed with fluorescence microscopy using the recommended settings.

Staining of Fixed Cells for Lipid Droplets

BODIPY dyes are widely used for staining neutral lipid droplets in fixed cells.[]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

Protocol:

  • Cell Fixation: a. Wash cells grown on coverslips twice with PBS. b. Fix the cells with 4% PFA for 15-20 minutes at room temperature.[] c. Wash the cells three times with PBS.

  • Prepare Working Solution: Dilute the this compound stock solution in PBS to a final concentration of 1-2 µg/mL.

  • Staining: a. Incubate the fixed cells with the BODIPY working solution for 15-30 minutes at room temperature, protected from light.[11]

  • Wash: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with the appropriate filter set.

Troubleshooting and Considerations

  • Photostability: While BODIPY dyes are generally more photostable than fluorescein, prolonged exposure to high-intensity light can still lead to photobleaching.[8][] To mitigate this, use the lowest possible excitation power and exposure time necessary to obtain a good signal. The use of an anti-fade mounting reagent is recommended for fixed samples.[]

  • Background Fluorescence: High background can result from excess dye that was not washed away. Ensure thorough washing steps. In some cases, reducing the dye concentration or incubation time may be necessary.

  • Solvent Effects: The spectral properties of BODIPY dyes are generally insensitive to the solvent environment.[9] However, the solubility and stability of the dye stock solution are important. Store stock solutions in a high-quality anhydrous solvent like DMSO at -20°C or -80°C, protected from light.[13]

  • Cytotoxicity: For live-cell imaging, it is essential to determine the optimal dye concentration that provides good staining without inducing cytotoxic effects. This can be assessed by monitoring cell morphology and viability over the course of the experiment.

Diagrams

Experimental Workflow for Live Cell Staining

LiveCellStaining cluster_prep Preparation cluster_stain Staining Protocol cluster_imaging Imaging Stock Prepare 0.5 mM Stock Solution Working Prepare 5 µM Working Solution Stock->Working Stain Incubate cells at 4°C for 30 min Working->Stain Wash1 Wash 2x with cold medium Stain->Wash1 Chase Incubate at 37°C for 30 min Wash1->Chase Wash2 Wash with fresh medium Chase->Wash2 Image Fluorescence Microscopy Wash2->Image

Caption: Workflow for staining live cells with this compound-ceramide.

Logical Relationship for Microscopy Setup

MicroscopySetup cluster_light Light Source cluster_filters Filter Cube cluster_sample Sample cluster_detector Detection Light Laser (488 nm) or Arc Lamp Excitation Excitation Filter (470/40 nm) Light->Excitation Excitation Light Dichroic Dichroic Mirror (495 nm LP) Excitation->Dichroic Emission Emission Filter (525/50 nm) Dichroic->Emission Sample This compound Labeled Specimen Dichroic->Sample Detector Camera or PMT Emission->Detector Sample->Dichroic Emitted Light

Caption: Light path for this compound fluorescence microscopy.

References

Application Notes and Protocols: BODIPY FL C5 Labeling of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C5 is a fluorescently labeled fatty acid analog that is widely utilized in cellular biology and lipid research.[1][2] Its intrinsic fluorescence allows for the direct visualization and tracking of fatty acid uptake, transport, and metabolism within living and fixed cells.[] The BODIPY FL fluorophore is relatively insensitive to its environment, providing stable fluorescence in both aqueous and lipid contexts.[1][2] This characteristic, combined with its structural similarity to natural fatty acids, makes this compound an invaluable tool for studying lipid dynamics in various biological systems.[4] This document provides detailed protocols for the application of this compound in labeling fatty acids for cellular analysis.

Product Information

PropertyValueSource
Full Name 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl
Excitation Maxima (Ex) ~503-505 nm[5][6]
Emission Maxima (Em) ~510-512 nm[6][7]
Appearance Green Fluorescent[1]
Applications Fatty acid uptake and metabolism studies, lipid droplet staining, precursor for fluorescent phospholipids[1][2][]

Experimental Protocols

I. Live Cell Staining Protocol for Fatty Acid Uptake

This protocol is designed for the real-time visualization of fatty acid uptake in cultured cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Serum-free cell culture medium

  • Cultured cells (adherent or suspension)

  • Fluorescence microscope or flow cytometer

Stock Solution Preparation:

  • Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • Store the stock solution at -20°C, protected from light.

Working Solution Preparation:

  • On the day of the experiment, dilute the this compound stock solution to a final working concentration of 0.1-2 µM in serum-free cell culture medium.[] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Procedure:

  • Grow cells to an appropriate confluency (typically 70-80%) on coverslips for microscopy or in culture plates for flow cytometry.[]

  • Remove the culture medium and wash the cells gently with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Following incubation, remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound dye.[]

  • The cells are now ready for imaging. For microscopy, mount the coverslip on a slide with a drop of mounting medium. For flow cytometry, detach the cells (if adherent) and resuspend in PBS.

Live Cell Imaging Workflow

Live_Cell_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Culture cells to 70-80% confluency Wash1 Wash cells with PBS Cell_Culture->Wash1 Start Prepare_Stain Prepare 0.1-2 µM this compound working solution Incubate Incubate with this compound for 15-30 min at 37°C Prepare_Stain->Incubate Wash1->Incubate Wash2 Wash cells 2-3 times with PBS Incubate->Wash2 Microscopy Fluorescence Microscopy Wash2->Microscopy Qualitative Flow_Cytometry Flow Cytometry Wash2->Flow_Cytometry Quantitative

Caption: Workflow for live-cell fatty acid uptake analysis.

II. Fixed Cell Staining Protocol

This protocol is suitable for experiments where live-cell imaging is not required or when co-staining with antibodies.

Materials:

  • This compound

  • DMSO

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI (optional)

Staining Procedure:

  • Culture and treat cells as required by the experimental design.

  • Wash cells with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[]

  • Wash the cells two to three times with PBS to remove the fixative.[]

  • Optional: If co-staining with intracellular antibodies, permeabilize the cells with a suitable permeabilization buffer for 10-15 minutes.

  • Prepare a this compound working solution at a concentration of 0.5-5 µM in PBS.[]

  • Add the working solution to the fixed cells and incubate for 20-60 minutes at room temperature in the dark.[]

  • Wash the cells two to three times with PBS to remove excess dye.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium, optionally containing a nuclear counterstain like DAPI.

Fixed Cell Staining Workflow

Fixed_Cell_Workflow Start Culture and Treat Cells Fixation Fix with 4% PFA for 15 min Start->Fixation Wash1 Wash 2-3x with PBS Fixation->Wash1 Permeabilization Permeabilize (Optional) Wash1->Permeabilization Stain Stain with 0.5-5 µM this compound for 20-60 min Wash1->Stain No Permeabilization Permeabilization->Stain Permeabilize Wash2 Wash 2-3x with PBS Stain->Wash2 Mount Mount with Antifade Reagent Wash2->Mount Image Image via Fluorescence Microscopy Mount->Image

Caption: Workflow for fixed-cell lipid staining.

Quantitative Data Summary

ParameterLive Cell ProtocolFixed Cell ProtocolSource
This compound Concentration 0.1 - 2 µM0.5 - 5 µM[]
Incubation Time 15 - 30 minutes20 - 60 minutes[]
Incubation Temperature 37°CRoom Temperature[]
Fixation N/A4% Paraformaldehyde[]

Applications and Considerations

  • Lipid Droplet Staining: this compound can be used to visualize lipid droplets within cells, as it is incorporated into neutral lipids.[]

  • Metabolic Studies: By tracking the fluorescence of this compound over time, researchers can study the kinetics of fatty acid uptake and subsequent metabolic pathways.[8]

  • Zebrafish Assays: This fluorescent fatty acid has been successfully used in zebrafish embryos to study lipid metabolism and transport in a whole-organism context.[1][2]

  • Enzyme Assays: this compound can serve as a substrate in enzymatic assays to measure the activity of lipases and other enzymes involved in fatty acid metabolism.[1][2]

  • Photostability: While BODIPY dyes are generally more photostable than other common fluorophores, it is still recommended to protect samples from light as much as possible to prevent photobleaching, especially during live-cell imaging.[]

  • Spectral Overlap: When performing multicolor imaging, ensure that the emission spectrum of this compound does not significantly overlap with other fluorophores being used.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Incomplete removal of unbound dye.Increase the number and duration of washing steps.[]
Dye precipitation.Ensure the this compound is fully dissolved in the working solution. Pre-warming the PBS before adding the dye may help.[9]
Weak Signal Suboptimal dye concentration or incubation time.Optimize the concentration of this compound and the incubation period for your specific cell type.
Cell death.High concentrations of the dye or prolonged incubation can be cytotoxic. Perform a viability assay to determine the optimal non-toxic conditions.
Inconsistent Staining Uneven distribution of the staining solution.Ensure cells are fully covered with the working solution and gently agitate during incubation.

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound for the fluorescent labeling of fatty acids in a variety of experimental settings.

References

Application Notes and Protocols for BODIPY FL C5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C5 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid) is a green-fluorescent fatty acid analog that is widely utilized in life sciences research. Its intrinsic fluorescence and structural similarity to natural fatty acids make it an invaluable tool for investigating cellular lipid metabolism, including fatty acid uptake, trafficking, and the dynamics of lipid droplets. Flow cytometry, a powerful technique for single-cell analysis, can be coupled with BODIPY FL C5 staining to provide quantitative data on these processes in large cell populations. These application notes provide detailed protocols for the use of this compound in flow cytometry for various research and drug development applications.

Key Applications

  • Quantification of Cellular Fatty Acid Uptake: Measure the rate and extent of fatty acid incorporation into cells.

  • Analysis of Lipid Droplet Content: Assess the accumulation of neutral lipids within cellular lipid droplets.

  • Drug Screening for Modulators of Lipid Metabolism: Identify compounds that inhibit or enhance fatty acid uptake and storage.

  • Toxicity and Cell Health Assessment: Evaluate the impact of compounds on lipid metabolism as an indicator of cellular stress.

Spectral Properties

This compound is well-suited for standard flow cytometry platforms equipped with a blue laser.

ParameterWavelength (nm)
Excitation Maximum~505
Emission Maximum~512
Recommended Laser488 nm (Blue)
Recommended Filter530/30 BP (FITC channel)

Data Presentation

Table 1: Recommended Staining Conditions for this compound
ParameterRecommended RangeNotes
Stock Solution 1-5 mM in DMSOStore at -20°C, protected from light.
Working Concentration 1-10 µM in serum-free media or PBSOptimal concentration should be determined empirically for each cell type and application.
Incubation Time 15-30 minutesLonger incubation times may be necessary for some cell types but can lead to increased background.
Incubation Temperature 37°CPhysiological temperature is recommended for active uptake studies.
Table 2: Example Quantitative Data from Lipid Uptake Modulation Experiments
Cell LineTreatmentFold Change in Mean Fluorescence Intensity (MFI)
3T3-L1 AdipocytesInsulin Stimulation1.5 - 2.5
HepG2Oleic Acid (100 µM)2.0 - 4.0
A549Fatty Acid Uptake Inhibitor (e.g., Sulfo-N-succinimidyl oleate)0.2 - 0.5

Experimental Protocols

Protocol 1: General Staining Procedure for Suspension and Adherent Cells

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Complete cell culture medium

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • For adherent cells: Trypsin-EDTA or a gentle cell dissociation reagent

Procedure for Suspension Cells:

  • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cell pellet once with PBS and resuspend in serum-free medium or PBS to a concentration of 1 x 10^6 cells/mL.

  • Prepare the this compound working solution (e.g., 2 µM) in serum-free medium or PBS.

  • Add the working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess dye.

  • Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).

Procedure for Adherent Cells:

  • Culture adherent cells in a multi-well plate to the desired confluency.

  • Carefully remove the culture medium.

  • Wash the cells gently with PBS.

  • Prepare the this compound working solution (e.g., 2 µM) in serum-free medium or PBS.

  • Add the working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Detach the cells using Trypsin-EDTA or a gentle cell dissociation reagent.

  • Neutralize the dissociation reagent with complete medium and transfer the cell suspension to a tube.

  • Centrifuge the cells, wash once with PBS, and resuspend in an appropriate buffer for flow cytometry.

G General Workflow for this compound Staining cluster_0 Cell Preparation cluster_1 Staining cluster_2 Post-Staining Harvest and Wash Cells Harvest and Wash Cells Resuspend in Serum-Free Medium/PBS Resuspend in Serum-Free Medium/PBS Harvest and Wash Cells->Resuspend in Serum-Free Medium/PBS Prepare this compound Working Solution Prepare this compound Working Solution Incubate with Cells (15-30 min, 37°C) Incubate with Cells (15-30 min, 37°C) Prepare this compound Working Solution->Incubate with Cells (15-30 min, 37°C) Wash Cells (2x with PBS) Wash Cells (2x with PBS) Incubate with Cells (15-30 min, 37°C)->Wash Cells (2x with PBS) Resuspend for Flow Cytometry Resuspend for Flow Cytometry Wash Cells (2x with PBS)->Resuspend for Flow Cytometry Acquire Data on Flow Cytometer Acquire Data on Flow Cytometer Resuspend for Flow Cytometry->Acquire Data on Flow Cytometer

Caption: General workflow for staining cells with this compound for flow cytometry.

Protocol 2: Fatty Acid Uptake Inhibition Assay

This assay is designed to screen for compounds that inhibit the cellular uptake of fatty acids.

Procedure:

  • Prepare cells as described in Protocol 1.

  • Pre-incubate the cells with the test compounds at various concentrations for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Without washing, add the this compound working solution to the cell suspension containing the test compounds.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Proceed with the washing steps and flow cytometry analysis as described in Protocol 1.

  • Analyze the data by comparing the Mean Fluorescence Intensity (MFI) of the compound-treated samples to the vehicle control. A decrease in MFI indicates inhibition of fatty acid uptake.

Protocol 3: Quantification of Lipid Droplet Content

For specific staining of neutral lipid droplets, BODIPY 493/503 is often preferred due to its higher specificity for neutral lipids. However, this compound can also be used as it gets incorporated into neutral lipids stored in droplets.

Procedure:

  • Culture and treat cells to induce lipid droplet formation (e.g., with oleic acid complexed to BSA). Include an untreated control.

  • Stain the cells with this compound or BODIPY 493/503 as described in Protocol 1.

  • Acquire data on a flow cytometer.

  • Analyze the data by comparing the MFI of the treated cells to the untreated control. An increase in MFI corresponds to an increase in lipid droplet content.

Signaling Pathway and Cellular Fate of this compound

This compound, as a fatty acid analog, is taken up by cells through fatty acid transporters and passive diffusion. Once inside the cell, it can be activated by acyl-CoA synthetases to form this compound-CoA. This activated form can then be incorporated into various lipids, including phospholipids (B1166683) for membrane synthesis and triglycerides for storage in lipid droplets.

G Cellular Uptake and Metabolism of this compound Extracellular this compound Extracellular this compound Intracellular this compound Intracellular this compound Extracellular this compound->Intracellular this compound Uptake This compound-CoA This compound-CoA Intracellular this compound->this compound-CoA Acyl-CoA Synthetase Phospholipids (Membranes) Phospholipids (Membranes) This compound-CoA->Phospholipids (Membranes) Triglycerides (Lipid Droplets) Triglycerides (Lipid Droplets) This compound-CoA->Triglycerides (Lipid Droplets)

Caption: Simplified pathway of this compound uptake and metabolic fate in the cell.

Concluding Remarks

This compound is a versatile and robust fluorescent probe for the quantitative analysis of cellular lipid metabolism by flow cytometry. The protocols provided herein offer a foundation for researchers to design and execute experiments to investigate fatty acid uptake and storage in various cellular contexts. Optimization of staining conditions for specific cell types and experimental goals is recommended to ensure high-quality, reproducible data.

Application Notes and Protocols for Monitoring Lipid Metabolism Using BODIPY™ FL C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C5 is a fluorescently labeled fatty acid analog that serves as a powerful tool for investigating lipid metabolism. Its bright green fluorescence, high photostability, and low cytotoxicity make it an ideal probe for visualizing and quantifying fatty acid uptake, transport, and incorporation into complex lipids within living cells and organisms.[][][3] This document provides detailed application notes and protocols for utilizing BODIPY™ FL C5 in various experimental settings to monitor lipid metabolism, aiding researchers in cell biology, metabolic studies, and drug discovery.[]

BODIPY™ FL C5 is a derivative of pentanoic acid labeled with the BODIPY™ FL fluorophore.[4] This fluorescent fatty acid is relatively insensitive to its environment and fluoresces in both aqueous and lipid environments.[5][6][7] Its lipophilic nature allows it to readily cross cell membranes and be metabolized by cells, where it is incorporated into neutral lipids like triacylglycerols and cholesteryl esters stored in lipid droplets.[] This property makes it an excellent marker for lipid droplet dynamics and overall cellular lipid accumulation.[][9]

Key Applications

  • Monitoring Fatty Acid Uptake and Trafficking: Visualize and quantify the rate of fatty acid uptake by cells in real-time.[10][11]

  • Lipid Droplet Staining: Specifically stain and track the formation, fusion, and dynamics of lipid droplets in live or fixed cells.[][]

  • High-Content Screening (HCS): Quantify changes in cellular lipid accumulation in response to genetic or pharmacological perturbations in a high-throughput manner.[12]

  • Flow Cytometry: Analyze lipid content on a single-cell level to identify subpopulations with altered lipid metabolism.[13][14]

  • In Vivo Imaging: Study lipid metabolism in model organisms such as zebrafish.[5][6][15]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the use of BODIPY™ FL C5 and related BODIPY dyes for monitoring lipid metabolism.

Table 1: Spectral Properties of BODIPY™ FL C5 and Common Analogs

Fluorescent ProbeExcitation (Ex) Max (nm)Emission (Em) Max (nm)Solvent/Environment
BODIPY™ FL C5~505~511-515Methanol/Aqueous and Lipid
BODIPY™ FL C5-Ceramide505511-512Not specified
BODIPY™ FL C5-HPC500510Not specified
BODIPY™ 493/503~493~503Methanol

Data compiled from multiple sources.[3][16][17][18]

Table 2: Recommended Staining Conditions for Cellular Assays

ApplicationCell TypeRecommended ConcentrationIncubation TimeIncubation Temperature
Live Cell Lipid Droplet StainingVarious cell lines0.1–2 µM15–30 minutes37°C
Fixed Cell Lipid Droplet StainingVarious cell lines0.5–5 µM20–60 minutesRoom Temperature
Flow Cytometry (Neutral Lipid Content)A498 cells2 µM15 minutes37°C
Fatty Acid Uptake (Flow Cytometry)Innate lymphoid cells1 µM1 hour37°C

Data compiled from multiple sources.[][13][19][20]

Signaling Pathways and Experimental Workflows

Cellular Fatty Acid Uptake and Metabolism

The following diagram illustrates the general pathway of exogenous fatty acid uptake and subsequent incorporation into cellular lipids, a process that can be monitored using BODIPY™ FL C5.

FattyAcidUptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane BODIPY_FL_C5_ext BODIPY™ FL C5 Transport Fatty Acid Transporters BODIPY_FL_C5_ext->Transport BODIPY_FL_C5_int Intracellular BODIPY™ FL C5 Transport->BODIPY_FL_C5_int Activation Acyl-CoA Synthetase BODIPY_FL_C5_int->Activation BODIPY_CoA BODIPY™ FL C5-CoA Activation->BODIPY_CoA Esterification Esterification BODIPY_CoA->Esterification Lipid_Droplet Lipid Droplet (Triacylglycerols, Cholesteryl Esters) Esterification->Lipid_Droplet

Caption: Cellular uptake and metabolism of BODIPY™ FL C5.

Experimental Workflow for Live Cell Imaging

This diagram outlines the key steps for staining live cells with BODIPY™ FL C5 to visualize lipid droplets.

LiveCellWorkflow Start Start: Culture cells to 70-80% confluency Prepare_Stain Prepare BODIPY™ FL C5 working solution (0.1–2 µM in serum-free medium) Start->Prepare_Stain Remove_Medium Remove culture medium Start->Remove_Medium Add_Stain Add staining solution to cells Prepare_Stain->Add_Stain Remove_Medium->Add_Stain Incubate Incubate at 37°C for 15-30 minutes (protect from light) Add_Stain->Incubate Wash Gently wash cells 2-3 times with pre-warmed PBS Incubate->Wash Image Image using fluorescence microscopy (Ex/Em: ~505/515 nm) Wash->Image End End: Analyze images Image->End

Caption: Workflow for live cell lipid droplet staining.

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Live Cells for Fluorescence Microscopy

This protocol is adapted from standard procedures for staining lipid droplets in cultured cells.[]

Materials:

  • BODIPY™ FL C5 stock solution (e.g., 1 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.

  • Prepare a fresh working solution of BODIPY™ FL C5 by diluting the stock solution in serum-free medium to a final concentration of 0.1–2 µM.

  • Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

  • Add the BODIPY™ FL C5 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

  • Add fresh pre-warmed culture medium or PBS to the cells.

  • Immediately image the cells using a fluorescence microscope. Lipid droplets will appear as bright green fluorescent puncta.

Protocol 2: Staining of Lipid Droplets in Fixed Cells

This protocol is suitable for experiments where live-cell imaging is not required or when co-staining with antibodies.[][13]

Materials:

  • BODIPY™ FL C5 stock solution (e.g., 1 mM in DMSO)

  • Cultured cells on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • (Optional) Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • (Optional) Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

Procedure:

  • Wash cells grown on coverslips twice with PBS.

  • Fix the cells by incubating with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) If performing antibody co-staining, permeabilize the cells with a suitable detergent.

  • Prepare a working solution of BODIPY™ FL C5 at a concentration of 0.5–5 µM in PBS.

  • Incubate the fixed cells with the BODIPY™ FL C5 working solution for 20-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove excess stain.

  • (Optional) Incubate with a nuclear counterstain according to the manufacturer's protocol.

  • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Image the slides using a fluorescence or confocal microscope.

Protocol 3: Quantification of Cellular Neutral Lipid Content by Flow Cytometry

This protocol allows for the high-throughput quantification of lipid accumulation in a cell population.[13][14]

Materials:

  • BODIPY™ 493/503 stock solution (Note: BODIPY 493/503 is often preferred for flow cytometry due to its specificity for neutral lipids)[13][14] or BODIPY™ FL C5 stock solution.

  • Cultured cells in suspension or harvested from plates

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry buffer (e.g., PBS with 1-2% FBS)

  • Flow cytometer with a 488 nm laser for excitation

Procedure:

  • Prepare a single-cell suspension of your control and treated cells. For adherent cells, wash with PBS, detach using trypsin, and then neutralize with culture medium.

  • Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes) and wash once with PBS.

  • Resuspend the cell pellet in PBS.

  • Prepare a 2 µM working solution of BODIPY™ 493/503 or BODIPY™ FL C5 in PBS.

  • Add the staining solution to the cells and incubate for 15 minutes at 37°C, protected from light. Include an unstained control sample.

  • Wash the cells twice with flow cytometry buffer to remove the staining solution, pelleting the cells between washes.

  • Resuspend the final cell pellet in flow cytometry buffer.

  • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (e.g., ~515-530 nm).

  • Quantify the mean fluorescence intensity of the cell population to determine the relative neutral lipid content.

Troubleshooting and Considerations

  • Photostability: While BODIPY dyes are more photostable than many other fluorophores, it is still recommended to minimize light exposure to prevent photobleaching, especially during live-cell imaging.[]

  • Concentration Optimization: The optimal concentration of BODIPY™ FL C5 may vary depending on the cell type and experimental conditions. It is advisable to perform a concentration titration to determine the best signal-to-noise ratio.[]

  • Comparison with Other Dyes: BODIPY dyes often exhibit narrower emission peaks and higher photostability compared to traditional lipid dyes like Nile Red, which can be advantageous for multi-labeling experiments.[]

  • Live vs. Fixed Cells: BODIPY™ FL C5 is suitable for both live and fixed cell imaging, offering flexibility in experimental design.[]

  • Cytotoxicity: At the recommended concentrations, BODIPY dyes generally show low cytotoxicity, making them well-suited for live-cell imaging.[] However, it is always good practice to assess any potential effects on cell viability in your specific system.

References

Application Notes and Protocols: Synthesis and Application of BODIPY® FL C5-Labeled Fluorescent Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled phospholipids (B1166683) are indispensable tools for investigating the dynamic processes of lipid trafficking, metabolism, and signaling within cellular membranes. BODIPY® FL C5 (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoic acid) is a lipophilic fluorophore widely utilized for this purpose. Its bright green fluorescence, high quantum yield, and relative insensitivity to environmental polarity make it an excellent choice for labeling phospholipids.[1][2] This document provides detailed protocols for the synthesis of BODIPY® FL C5-labeled phospholipids, their purification, and their application in studying cellular lipid dynamics.

Data Presentation

Table 1: Spectral Properties of BODIPY® FL C5 and Labeled Phospholipids
PropertyValueReference
Excitation Maximum (λex)~502 nm[3]
Emission Maximum (λem)~511 nm[3]
Molar Extinction Coefficient (ε)>80,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) in Methanol (B129727)~0.9[2]
Förster Radius (R₀)57 Å[2]
Table 2: Recommended Reagent Ratios for Synthesis
ReagentRecommended Molar Excess (relative to limiting reagent)Purpose
Lysophospholipid1Starting material
BODIPY® FL C5, Succinimidyl Ester1.2 - 1.5Amine-reactive fluorescent label
Triethylamine (B128534) (TEA)2 - 3Base catalyst
Dicyclohexylcarbodiimide (DCC)1.2 - 1.5Coupling agent (for carboxylic acid version)
N,N-Dimethyl-4-aminopyridine (DMAP)0.1 - 0.2Catalyst (for DCC coupling)

Experimental Protocols

Protocol 1: Synthesis of BODIPY® FL C5-labeled Phosphatidylethanolamine (PE)

This protocol describes the synthesis of a fluorescent phospholipid by coupling the amine-reactive succinimidyl ester of BODIPY® FL C5 to a lysophospholipid with a free amine head group, such as 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.

Materials:

  • 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (Lyso-PE)

  • BODIPY® FL C5 Succinimidyl Ester

  • Anhydrous Chloroform (B151607)

  • Anhydrous Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Glass reaction vial with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Reactants:

    • In a clean, dry glass vial, dissolve 10 mg of Lyso-PE in 2 mL of anhydrous chloroform.

    • In a separate vial, dissolve a 1.2 molar excess of BODIPY® FL C5 succinimidyl ester in 1 mL of anhydrous chloroform.

  • Reaction Setup:

    • Add the Lyso-PE solution to a larger reaction vial equipped with a magnetic stir bar.

    • Add a 2-3 molar excess of anhydrous triethylamine to the Lyso-PE solution. This acts as a base to deprotonate the amine group of the PE.

    • Flush the reaction vial with argon or nitrogen gas to create an inert atmosphere.

  • Coupling Reaction:

    • Slowly add the BODIPY® FL C5 succinimidyl ester solution to the stirred Lyso-PE solution.

    • Seal the vial and allow the reaction to proceed at room temperature for 4-6 hours, protected from light.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v). The product, BODIPY® FL C5-PE, will have a different Rf value than the starting materials.

Protocol 2: Purification of BODIPY® FL C5-labeled Phospholipid by Column Chromatography

Materials:

  • Silica (B1680970) gel (for column chromatography)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column.

    • Equilibrate the column with chloroform.

  • Sample Loading:

    • Concentrate the reaction mixture from Protocol 1 under a stream of nitrogen.

    • Dissolve the residue in a minimal amount of chloroform.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a gradient of increasing methanol concentration in chloroform. For example, start with 100% chloroform and gradually increase the methanol content to 20-30%.

    • Collect fractions and monitor the separation by TLC. The fluorescent product is often visible under UV light.

  • Product Collection and Characterization:

    • Combine the fractions containing the pure BODIPY® FL C5-labeled phospholipid.

    • Evaporate the solvent using a rotary evaporator.

    • The final product can be characterized by mass spectrometry and its fluorescence spectrum measured.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Lysophospholipid Lysophospholipid (e.g., Lyso-PE) Reaction Coupling Reaction (Chloroform, TEA) Lysophospholipid->Reaction BODIPY_SE BODIPY® FL C5 Succinimidyl Ester BODIPY_SE->Reaction Crude_Product Crude BODIPY® FL C5 Phospholipid Reaction->Crude_Product 4-6 hours, RT Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis of Fractions Column_Chromatography->TLC Elution with Chloroform/Methanol Gradient Pure_Product Pure BODIPY® FL C5 Phospholipid TLC->Pure_Product Combine Pure Fractions

Caption: Experimental workflow for the synthesis and purification of BODIPY® FL C5-labeled phospholipids.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PtdIns(4,5)P₂ DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes PKC_active Active PKC DAG->PKC_active Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_inactive Inactive PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates Target Proteins Ca_release->PKC_active Co-activates Receptor GPCR/RTK Activation Receptor->PLC Activates

Caption: Phosphoinositide signaling pathway involving PtdIns(4,5)P₂ hydrolysis.

Applications in Research

BODIPY® FL C5-labeled phospholipids are powerful tools for visualizing and quantifying lipid dynamics in living cells.

1. Monitoring Membrane Trafficking: These fluorescent analogs can be incorporated into the plasma membrane of live cells to study endocytosis, exocytosis, and the trafficking of lipids between organelles.[4] For example, after labeling the plasma membrane, the internalization of the fluorescent lipid can be tracked over time using fluorescence microscopy, providing insights into the kinetics and pathways of endocytosis.

2. Studying Lipid Metabolism: The metabolic fate of phospholipids can be followed by introducing BODIPY® FL C5-labeled precursors into cells. The conversion of the labeled phospholipid into other lipid species can be analyzed by techniques such as HPLC or TLC, coupled with fluorescence detection.

3. Investigating Lipid Signaling Pathways: Fluorescent phospholipids are used to study the localization and dynamics of signaling lipids, such as phosphoinositides.[5][6] While direct synthesis of a labeled PtdIns(4,5)P₂ is complex, the general principles of lipid labeling are fundamental to creating probes that can interrogate these pathways. Genetically encoded biosensors that bind to specific phosphoinositides, in conjunction with fluorescently labeled lipid analogs, provide a powerful approach to dissecting these signaling cascades.[5][6]

Protocol 3: Labeling Live Cells with BODIPY® FL C5-Phospholipids

Materials:

  • Adherent cells cultured on glass-bottom dishes

  • BODIPY® FL C5-labeled phospholipid stock solution (in ethanol (B145695) or DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Preparation of Labeling Solution:

    • Prepare a 1 mg/mL stock solution of the BODIPY® FL C5-labeled phospholipid in ethanol or DMSO.

    • Prepare a 1% (w/v) solution of fatty acid-free BSA in HBSS.

    • Add the fluorescent lipid stock solution to the BSA solution to achieve a final labeling concentration of 1-5 µM. Vortex to form a complex.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed HBSS.

    • Incubate the cells with the labeling solution at 37°C for 10-30 minutes.

  • Washing:

    • Wash the cells three to five times with cold HBSS containing 1% fatty acid-free BSA to remove unbound fluorescent lipid.

    • Perform a final wash with cold HBSS without BSA.

  • Imaging:

    • Immediately image the cells using a confocal microscope. The BODIPY® FL C5 fluorophore can be excited using a 488 nm laser line, and emission can be collected between 500-550 nm.

    • For time-lapse imaging to track lipid trafficking, acquire images at regular intervals.

References

Applications of BODIPY FL C5 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BODIPY FL C5, a green fluorescent fatty acid analog, has emerged as a versatile tool in neuroscience research. Its intrinsic fluorescence and lipid-like properties allow for the visualization and tracking of key cellular components and processes within the nervous system. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in studying neuronal cell biology, including lipid metabolism, intercellular communication, and subcellular organelle dynamics.

Application Notes

This compound is a valuable probe for several key areas of neuroscience research:

  • Tracing Fatty Acid Metabolism and Transport: As a fluorescent analog of a saturated fatty acid, this compound can be used to monitor the uptake, trafficking, and metabolism of fatty acids in neurons and glial cells. This is crucial for understanding the roles of lipids in neuronal energy metabolism, membrane synthesis, and signaling.

  • Investigating Neuron-Glia Interactions: The metabolic coupling between neurons and glial cells, particularly astrocytes, is fundamental for brain homeostasis. This compound can be employed to study the transfer of lipids from neurons to astrocytes, a process vital for protecting neurons from lipid-induced toxicity during periods of high activity.[1][2][3]

  • Visualizing Subcellular Organelles: When conjugated to specific lipid moieties, such as ceramide, this compound serves as a specific marker for organelles like the Golgi apparatus.[4][5] This allows for the study of organelle morphology, trafficking, and function in neuronal cells.

  • Labeling and Characterizing Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a critical role in neuronal signaling. This compound conjugated to ganglioside GM1 can be used to visualize these rafts, providing insights into their distribution and dynamics in neuronal membranes.[6]

  • Studying Neuroinflammation: Lipid droplet accumulation in microglia is a hallmark of neuroinflammation. BODIPY dyes can be used to stain these lipid droplets, enabling the quantification and characterization of microglial activation in various neuropathological conditions.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound and its derivatives in neuroscience research.

PropertyValueReference
Excitation Wavelength (Ex)~505 nm[4]
Emission Wavelength (Em)~512 nm[4]
Molar Extinction Coefficient87,000 cm⁻¹M⁻¹
Quantum YieldHigh
SolventDMSO (for stock solution)[4]

Table 1: Spectroscopic Properties of this compound

ApplicationCell TypeConcentrationIncubation TimeTemperatureReference
Golgi Staining (this compound-Ceramide)Cultured Cells1-10 µM20-30 minRoom Temp[4]
Lipid Raft Staining (this compound-GM1)Mouse LSECs (adaptable for neurons)Not specifiedNot specifiedNot specified[6]
Microglia Lipid Droplet StainingMouse Brain Tissue1:25 in DMSO30 minRoom Temp[7]
Neuron-Glia Lipid Transfer (BODIPY C12)Primary Neurons/GliaNot specified4 hours (co-culture)37°C[1]

Table 2: Typical Staining Conditions

Experimental Protocols

Protocol 1: Staining Lipid Droplets in Microglia in Mouse Brain Tissue

This protocol is adapted from a method for assessing and quantifying lipid droplet-accumulating microglia (LDAM) in fixed mouse brain tissue.[7]

Materials:

  • Fixed mouse brain sections (4% PFA)

  • Phosphate-buffered saline (PBS), 0.1 M

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • DMSO

  • Hydrophobic barrier pen

  • Antifade mounting medium

  • Optional: Primary antibodies for microglia markers (e.g., anti-Iba1, anti-CD68) and corresponding secondary antibodies.

  • Blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS)

Procedure:

  • Mount fixed brain sections on slides.

  • If performing immunostaining for microglial markers, proceed with standard immunohistochemistry protocols for blocking and primary antibody incubation.

  • Draw a hydrophobic barrier around the sections.

  • Wash the sections three times for 10 minutes each in 0.1 M PBS at room temperature.

  • Prepare the BODIPY staining solution by diluting the stock solution 1:25 in DMSO.

  • Incubate the sections in the BODIPY staining solution for 30 minutes at room temperature, protected from light.

  • Wash the sections three times for 10 minutes each in 0.1 M PBS at room temperature, protected from light.

  • If secondary antibodies are required for immunostaining, incubate with the appropriate secondary antibodies according to the manufacturer's protocol.

  • Mount the sections with antifade mounting media.

  • Image the sections using a fluorescence microscope with appropriate filter sets for BODIPY (green fluorescence) and any other fluorescent markers.

Expected Results:

Lipid droplets within microglia will appear as bright green fluorescent puncta. Co-localization with microglial markers like Iba1 can confirm the identity of the cells containing the lipid droplets.

Protocol 2: Visualizing Lipid Rafts in Neuronal Membranes using this compound-Ganglioside GM1

This protocol is based on the use of this compound-ganglioside GM1 to visualize lipid rafts and can be adapted for cultured neurons.[6]

Materials:

  • Cultured neurons on coverslips

  • This compound-ganglioside GM1

  • Cell culture medium

  • PBS or other suitable buffer

  • Fluorescence microscope

Procedure:

  • Culture neurons on coverslips to the desired confluency.

  • Prepare a working solution of this compound-ganglioside GM1 in cell culture medium. The optimal concentration should be determined empirically but can start in the low micromolar range.

  • Remove the culture medium from the coverslips and replace it with the this compound-ganglioside GM1 working solution.

  • Incubate the cells for a sufficient time to allow the probe to incorporate into the plasma membrane. This time may need to be optimized (e.g., 10-30 minutes).

  • Wash the cells gently with fresh, pre-warmed culture medium or PBS to remove unincorporated probe.

  • Mount the coverslips for live-cell imaging or proceed with fixation if required for subsequent analysis.

  • Image the cells using a fluorescence microscope with a filter set appropriate for BODIPY FL (green fluorescence). Super-resolution microscopy techniques like dSTORM can provide enhanced visualization of lipid raft nanostructure.[6]

Expected Results:

Lipid rafts will appear as distinct, punctate, or clustered regions of green fluorescence on the neuronal plasma membrane.

Protocol 3: Investigating Neuron-to-Astrocyte Fatty Acid Transfer

This protocol is adapted from a study on intercellular lipid transport using a fluorescently labeled fatty acid analog in a neuron-glia co-culture system.[1] While the original study used BODIPY 558/568 C12, the principles can be applied to this compound.

Materials:

  • Primary cultured neurons and astrocytes on separate coverslips

  • This compound

  • Neuron and glia culture media

  • Dental wax

  • Fixative (e.g., 4% paraformaldehyde)

  • Optional: Lipid droplet stain (e.g., BODIPY 493/503)

Procedure:

  • Culture primary neurons and astrocytes on separate glass coverslips.

  • Load the neurons with this compound by incubating them in neuron medium containing the fluorescent fatty acid. The concentration and incubation time should be optimized to achieve sufficient labeling without causing toxicity.

  • Create a "sandwich" co-culture by placing the neuron-containing coverslip face-down onto the astrocyte-containing coverslip, separated by small dental wax spacers to prevent direct cell contact.

  • Incubate the sandwich co-culture for a desired period (e.g., 4 hours) at 37°C to allow for fatty acid transfer.

  • Carefully separate the coverslips.

  • Fix the astrocyte-containing coverslips with 4% paraformaldehyde.

  • Optionally, stain the fixed astrocytes for lipid droplets using a dye like BODIPY 493/503.

  • Mount the coverslips and image using a fluorescence microscope.

Expected Results:

The appearance of green fluorescence from this compound within the astrocytes indicates the transfer of the fatty acid from the neurons. Co-localization with a lipid droplet stain would suggest that the transferred fatty acids are stored in astrocytic lipid droplets.

Visualizations

Signaling Pathways and Workflows

Neuron_Astrocyte_Lipid_Metabolism cluster_neuron Neuron cluster_astrocyte Astrocyte High_Activity High Neuronal Activity FA_Production Increased Fatty Acid (FA) Production High_Activity->FA_Production Toxic_FA Toxic Peroxidated FAs FA_Production->Toxic_FA FA_Release FA Release (Lipoprotein Particles) Toxic_FA->FA_Release FA_Uptake FA Uptake FA_Release->FA_Uptake ApoE-mediated LD_Storage Lipid Droplet (LD) Storage FA_Uptake->LD_Storage Detox Detoxification LD_Storage->Detox Beta_Oxidation Mitochondrial β-oxidation LD_Storage->Beta_Oxidation Energy Energy Production Beta_Oxidation->Energy

Caption: Neuron-Astrocyte Metabolic Coupling Pathway.

Microglia_Staining_Workflow start Start: Fixed Brain Sections immunostain Optional: Immunostaining for Microglia Markers (e.g., Iba1) start->immunostain wash1 Wash with PBS start->wash1 No Immunostaining immunostain->wash1 bodipy_stain Incubate with BODIPY 493/503 (30 min, RT, protected from light) wash1->bodipy_stain wash2 Wash with PBS bodipy_stain->wash2 mount Mount with Antifade Medium wash2->mount image Fluorescence Microscopy mount->image end End: Analyze Lipid Droplets in Microglia image->end

Caption: Experimental Workflow for Staining Microglial Lipid Droplets.

Lipid_Raft_Workflow start Start: Cultured Neurons on Coverslips prepare_probe Prepare this compound-GM1 Working Solution start->prepare_probe incubate Incubate Cells with Probe (e.g., 10-30 min) prepare_probe->incubate wash Wash to Remove Unincorporated Probe incubate->wash image Live-cell or Fixed-cell Imaging (Fluorescence/Super-resolution Microscopy) wash->image end End: Visualize and Analyze Lipid Rafts image->end

Caption: Workflow for Visualizing Neuronal Lipid Rafts.

References

Application Notes and Protocols: BODIPY FL C5 for Studying Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C5 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl) is a versatile green fluorescent fatty acid analog that has become an invaluable tool for investigating the intricate dynamics of cellular membranes. Its unique photophysical properties, including high fluorescence quantum yield, relative insensitivity to environmental polarity and pH, and the ability to be incorporated into various lipid species, make it an excellent probe for visualizing and quantifying membrane structure and function.[1][2] This document provides detailed application notes and experimental protocols for utilizing BODIPY FL C5 and its derivatives to study membrane dynamics, with a focus on techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Correlation Spectroscopy (FCS).

Key Applications

  • Visualization of Membrane Microdomains: this compound-labeled lipids, such as sphingolipids and gangliosides, are widely used to label and study the dynamics of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[3][4]

  • Measurement of Membrane Fluidity: The lateral diffusion of this compound-labeled lipids within the membrane can be quantified using FRAP to determine membrane fluidity, which is a critical parameter influencing the function of membrane-associated proteins and signaling pathways.

  • Analysis of Lipid Trafficking and Metabolism: As a fluorescent fatty acid analog, this compound can be incorporated into complex lipids, allowing for the tracking of their synthesis, transport, and localization within the cell.[5][6]

  • Probing Membrane Phase Behavior: The partitioning of this compound-labeled lipids between different lipid phases, such as the liquid-ordered (Lo) and liquid-disordered (Ld) phases, provides insights into the principles governing membrane organization.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and related BODIPY-labeled lipid analogs in various membrane systems. This data is essential for the design and interpretation of experiments aimed at studying membrane dynamics.

Table 1: Spectral and Photophysical Properties of BODIPY FL

PropertyValueReference(s)
Excitation Maximum (Ex)~505 nm[7]
Emission Maximum (Em)~511-515 nm[7]
Extinction Coefficient>80,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum YieldHigh (approaching 0.9 in membranes)[8]
Fluorescence Lifetime (τ)~3.0 - 5.5 ns in lipid membranes[9]

Table 2: Diffusion Coefficients (D) of BODIPY-Labeled Lipids in Different Membrane Environments

ProbeMembrane SystemTechniqueDiffusion Coefficient (D) (μm²/s)Reference(s)
BODIPY FL-C12E. coli cytoplasmic membrane (37°C)FRAP~0.15[2]
BODIPY-CholesterolSupported DOPC bilayerFCS3.2[10]
BODIPY-CholesterolSupported POPC + 30% Cholesterol (Lo phase) bilayerFCS1.7[10]
Atto647N-DOPE (Ld marker)Live CHO cell plasma membraneFCS~0.5[11]
Atto647N-DOPE (Ld marker)Giant Plasma Membrane Vesicles (GPMVs) from CHO cellsFCS~2.5[11]
Atto647N-GM1 (Lo marker)Live CHO cell plasma membraneFCS~0.5[11]
BODIPY-labeled lipidDOPC GUVs (Ld phase)FCS7.8 ± 0.8[12]

Table 3: Partitioning Behavior and Fluorescence Lifetimes in Different Lipid Phases

ProbeLipid PhasesPartition PreferenceFluorescence Lifetime (τ) (ns)Reference(s)
This compound-HPCSphingomyelin/DOPC/Cholesterol GUVsLiquid-disordered (Ld)Not specified
This compound-GM1Giant Plasma Membrane Vesicles (GPMVs)Liquid-ordered (Lo)Not specified[12]
BODIPY-C12DOPC:Chol:DPPC (1:1:1) GUVs (Ld phase)Not applicable3.0 ± 0.3[9]
BODIPY-C12DOPC:Chol:DPPC (1:1:1) GUVs (Lo phase)Not applicable4.5 ± 0.6[9]

Note: The partitioning of this compound-labeled lipids is highly dependent on the specific lipid to which the fluorophore is attached. Saturated lipid analogs tend to partition into the Ld phase, while analogs of lipids known to reside in lipid rafts, such as GM1, show a preference for the Lo phase.[13]

Experimental Protocols

Protocol 1: Labeling Live Cells with this compound-Ceramide for Membrane Visualization

This protocol describes the labeling of the plasma membrane and Golgi apparatus of live mammalian cells using a this compound-ceramide complexed with bovine serum albumin (BSA).

Materials:

  • BODIPY™ FL C5-Ceramide complexed to BSA

  • Sterile distilled water

  • Complete cell culture medium

  • Ice-cold complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES)

  • Adherent mammalian cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Preparation of Stock Solution:

    • Reconstitute the this compound-ceramide/BSA complex in sterile distilled water to a final concentration of 0.5 mM. For example, a 5 mg unit can be reconstituted in 150 µL of sterile distilled water.[14]

    • Aliquot and store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Culture adherent cells to 70-80% confluency on a glass-bottom dish or coverslip suitable for fluorescence microscopy.

  • Labeling:

    • Prepare a 5 µM working solution of this compound-ceramide/BSA by diluting the 0.5 mM stock solution 1:100 in complete cell culture medium.

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the 5 µM working solution to the cells and incubate for 30 minutes at 4°C. This low-temperature incubation allows for labeling of the plasma membrane while minimizing endocytosis.[14]

    • Wash the cells twice with ice-cold complete cell culture medium to remove unbound probe.[14]

  • Chase and Imaging:

    • Add fresh, pre-warmed (37°C) complete cell culture medium to the cells and incubate for an additional 30 minutes at 37°C. During this step, the fluorescent ceramide will be transported to the Golgi apparatus.[14]

    • Aspirate the medium and wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh live-cell imaging medium to the cells.

    • Image the cells immediately on a fluorescence microscope (confocal is recommended) using appropriate filter sets for green fluorescence (e.g., excitation ~488-505 nm, emission ~510-550 nm).

G cluster_prep Preparation cluster_labeling Labeling cluster_imaging Chase & Imaging prep_stock Prepare 0.5 mM Stock Solution prep_working Prepare 5 µM Working Solution prep_stock->prep_working prep_cells Culture Cells to 70-80% Confluency wash_pbs Wash Cells with PBS prep_cells->wash_pbs incubate_4c Incubate with Probe at 4°C for 30 min prep_working->incubate_4c wash_pbs->incubate_4c wash_cold Wash 2x with Ice-Cold Medium incubate_4c->wash_cold incubate_37c Incubate in Fresh Medium at 37°C for 30 min wash_cold->incubate_37c wash_imaging Wash 2x with Imaging Medium incubate_37c->wash_imaging image Image on Fluorescence Microscope wash_imaging->image

Workflow for labeling live cells with this compound-Ceramide.
Protocol 2: Measuring Membrane Fluidity using Fluorescence Recovery After Photobleaching (FRAP)

This protocol provides a general framework for conducting FRAP experiments on a laser scanning confocal microscope to measure the diffusion of this compound-labeled lipids in the plasma membrane of live cells.

Materials:

  • Live cells labeled with a this compound-lipid analog (as per Protocol 1 or other appropriate methods).

  • A laser scanning confocal microscope equipped with a high-power laser for bleaching (e.g., 488 nm Argon laser) and sensitive detectors.

  • Image analysis software with FRAP analysis capabilities (e.g., ImageJ/Fiji, ZEN, LAS X).

Procedure:

  • Microscope Setup:

    • Turn on the confocal microscope, lasers, and environmental chamber (set to 37°C and 5% CO₂).

    • Place the sample on the microscope stage and locate the labeled cells.

    • Select an appropriate objective (e.g., 63x or 100x oil immersion).

    • Set the imaging parameters for the BODIPY FL fluorophore (e.g., 488 nm laser line for excitation, emission detection between 500-550 nm).

    • Adjust the laser power and detector gain to obtain a good signal-to-noise ratio without causing significant photobleaching during pre-bleach imaging.

  • FRAP Data Acquisition:

    • Select a flat region of the plasma membrane for analysis.

    • Define a circular Region of Interest (ROI) for bleaching (e.g., 2-5 µm in diameter).

    • Acquire 5-10 pre-bleach images at a low laser power to establish a baseline fluorescence intensity.

    • Photobleach the ROI using a high-intensity laser pulse (e.g., 100% power from the 488 nm laser for a short duration, typically a few hundred milliseconds to a second). The goal is to reduce the fluorescence in the ROI by 50-70%.[15][16]

    • Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for the pre-bleach images. The frequency and duration of image acquisition will depend on the diffusion rate of the probe. A typical starting point is one frame every 0.5-2 seconds for 1-2 minutes.[17]

  • Data Analysis:

    • Open the FRAP image series in an appropriate analysis software.

    • Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region for each time point.

    • Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the intensity of the control region.

    • Normalize the data so that the pre-bleach intensity is 1 and the intensity immediately after bleaching is 0.

    • Plot the normalized fluorescence recovery over time.

    • Fit the recovery curve to an appropriate diffusion model to extract the mobile fraction (the percentage of fluorescent molecules that are free to diffuse) and the half-time of recovery (t₁/₂).

    • Calculate the diffusion coefficient (D) using the equation: **D = γ * (ω² / 4t₁/₂) **, where ω is the radius of the bleached ROI and γ is a correction factor that depends on the bleach depth.[15]

G cluster_setup Microscope Setup cluster_acq Data Acquisition cluster_analysis Data Analysis setup_microscope Configure Confocal Microscope (37°C, 5% CO₂) locate_cells Locate Labeled Cells setup_microscope->locate_cells set_params Set Imaging Parameters for BODIPY FL locate_cells->set_params define_roi Define Bleach ROI set_params->define_roi pre_bleach Acquire Pre-Bleach Images define_roi->pre_bleach bleach Photobleach ROI with High Laser Power pre_bleach->bleach post_bleach Acquire Post-Bleach Time-Lapse Images bleach->post_bleach measure_intensity Measure Fluorescence Intensities post_bleach->measure_intensity normalize_data Correct for Photobleaching and Normalize measure_intensity->normalize_data plot_curve Plot Recovery Curve normalize_data->plot_curve fit_model Fit to Diffusion Model plot_curve->fit_model calc_d Calculate Diffusion Coefficient (D) fit_model->calc_d

Workflow for a FRAP experiment to measure membrane fluidity.
Protocol 3: Measuring Lipid Diffusion in Giant Unilamellar Vesicles (GUVs) using Fluorescence Correlation Spectroscopy (FCS)

This protocol outlines the procedure for measuring the diffusion of this compound-labeled lipids in GUVs, which are excellent model systems for studying membrane dynamics in a controlled environment.

Materials:

  • Lipids for GUV formation (e.g., DOPC for Ld phase, DPPC:Cholesterol for Lo phase).

  • This compound-labeled lipid analog.

  • Chloroform (B151607).

  • Sucrose (B13894) and glucose solutions for GUV formation and imaging.

  • A confocal microscope equipped for FCS with a high numerical aperture water immersion objective, single-photon counting detectors, and a hardware correlator.

Procedure:

  • GUV Preparation:

    • Prepare a lipid mixture in chloroform including the desired lipids and the this compound-labeled probe at a low molar ratio (e.g., 1:500 to 1:1000 probe to lipid) to avoid concentration-dependent artifacts.

    • Form GUVs using the electroformation method or gentle hydration. For electroformation, a thin film of the lipid mixture is dried onto conductive ITO-coated glass slides and rehydrated in a sucrose solution under an AC electric field.[2]

  • FCS System Calibration:

    • Calibrate the confocal volume by performing an FCS measurement on a fluorescent dye with a known diffusion coefficient in solution (e.g., Alexa Fluor 488). This allows for the determination of the dimensions of the observation volume.

  • FCS Measurement on GUVs:

    • Transfer the GUV suspension to a glass-bottom dish for imaging.

    • Locate a GUV and position the confocal observation volume on the equatorial plane of the vesicle's membrane.

    • Perform a z-scan to precisely position the focus on the membrane.

    • Acquire fluorescence fluctuation data for a period of 30-60 seconds. Repeat the measurement on multiple GUVs and at different locations on the same GUV.

  • FCS Data Analysis:

    • Calculate the autocorrelation function (ACF), G(τ), from the fluorescence fluctuation data.

    • Fit the ACF to a 2D diffusion model to extract the average transit time (τD) of the fluorescent lipids through the observation volume.

    • Calculate the diffusion coefficient (D) using the equation: D = ω² / 4τD , where ω is the lateral radius of the observation volume determined during calibration.

G cluster_prep Preparation cluster_fcs FCS Measurement cluster_analysis Data Analysis prep_lipid_mix Prepare Lipid Mixture with this compound Probe form_guvs Form GUVs via Electroformation prep_lipid_mix->form_guvs locate_guv Locate GUV and Position Focus form_guvs->locate_guv calibrate Calibrate Confocal Volume calibrate->locate_guv acquire_data Acquire Fluorescence Fluctuation Data locate_guv->acquire_data calc_acf Calculate Autocorrelation Function (ACF) acquire_data->calc_acf fit_model Fit ACF to 2D Diffusion Model calc_acf->fit_model calc_d Calculate Diffusion Coefficient (D) fit_model->calc_d

Workflow for an FCS experiment on GUVs.

Application in Signaling Pathway Studies: EGFR in Lipid Rafts

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling activity is modulated by its localization within lipid rafts.[14][15] this compound-labeled ganglioside GM1, a known lipid raft marker, can be used in co-localization and dynamic studies with fluorescently tagged EGFR to investigate the role of membrane microdomains in EGFR signaling.

Upon binding of its ligand, EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the MAPK and PI3K/Akt pathways, often from within lipid rafts.[16]

G cluster_raft Lipid Raft cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment PI3K PI3K EGFR_dimer->PI3K Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Proliferation

EGFR signaling pathway initiated from a lipid raft.

By co-labeling cells with this compound-GM1 and a fluorescently tagged EGFR (e.g., EGFR-GFP), techniques like FRET (Förster Resonance Energy Transfer) or co-localization analysis can be employed to study their interaction and dynamics in response to EGF stimulation. FRAP and FCS can further be used to measure the diffusion of both the lipid raft marker and the receptor, providing insights into how the membrane environment influences signaling.

References

Application Notes and Protocols: BODIPY FL C5 Ceramide for Golgi Apparatus Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY FL C5-ceramide is a fluorescent lipid analog widely utilized for staining the Golgi apparatus in living and fixed cells.[1][2][3] This probe consists of a ceramide molecule, a key component of sphingolipids, conjugated to the green-fluorescent dye BODIPY FL. The inherent lipophilicity of ceramide facilitates its entry into cells and subsequent transport to the Golgi apparatus, the central organelle for lipid metabolism and sorting.[4][5][6] Its bright fluorescence and resistance to photobleaching, compared to older dyes like NBD-ceramide, make it a valuable tool for visualizing Golgi morphology and dynamics.[1] However, for advanced applications like super-resolution microscopy, it may be prone to rapid photobleaching.[2]

Mechanism of Action

The mechanism of Golgi staining by this compound-ceramide relies on the cell's natural lipid processing pathways.[5] After crossing the plasma membrane, the fluorescent ceramide analog is transported to the endoplasmic reticulum (ER), where it is metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide.[] These fluorescent sphingolipids are then transported to the Golgi apparatus for further processing and sorting.[4][6] This accumulation within the Golgi cisternae results in a bright and specific fluorescent signal.[8] The transport from the ER to the Golgi can occur via ceramide transport protein (CERT) or through vesicular translocation.[4][6]

Data Presentation

Table 1: Photophysical Properties of this compound-Ceramide

PropertyValueReference
Excitation Maximum (λex)~505 nm[4][6]
Emission Maximum (λem)~512 nm[4][6]
Molecular Weight~601.6 g/mol [1]
Recommended SolventDMSO[4][9]

Table 2: Recommended Staining Conditions

Cell TypeStaining ConcentrationIncubation TimeIncubation TemperatureReference
Adherent Cells (General)1-10 µM20-30 minutesRoom Temperature[4]
Adherent Cells on Coverslips (Live)5 µM (ceramide/BSA complex)30 minutes4°C[9]
Suspension Cells1-10 µM20-30 minutesRoom Temperature[4]
Fixed Cells5 µM (ceramide/BSA complex)30 minutes4°C[9]

Experimental Protocols

Protocol 1: Live Cell Staining of the Golgi Apparatus

This protocol is adapted for staining the Golgi apparatus in live adherent cells.

Materials:

  • This compound-ceramide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable serum-free medium

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound-ceramide by dissolving it in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.[9]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a serum-free medium like HBSS.[4]

  • Cell Preparation: Grow cells to the desired confluency on sterile coverslips or in imaging-compatible dishes.

  • Staining: a. Remove the culture medium from the cells. b. Wash the cells once with the serum-free medium. c. Add the working solution to the cells, ensuring the entire surface is covered. d. Incubate for 20-30 minutes at room temperature.[4]

  • Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with fresh, pre-warmed culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard fluorescein (B123965) filter set.

Protocol 2: Staining of Fixed Cells

This protocol is suitable for staining the Golgi apparatus in fixed cells.

Materials:

  • This compound-ceramide

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269) (4% solution in PBS)

  • Cells cultured on coverslips

  • Fluorescence microscope

Procedure:

  • Cell Fixation: a. Wash the cells grown on coverslips twice with PBS. b. Fix the cells by incubating with a 4% formaldehyde solution in PBS for 5 minutes at 4°C.[9] c. Wash the fixed cells twice with PBS for 5 minutes each time.[9]

  • Stock and Working Solution Preparation: Prepare the stock and working solutions as described in Protocol 1. A working concentration of 5 µM in PBS is recommended.[9]

  • Staining: a. Incubate the fixed cells with the 5 µM this compound-ceramide working solution for 30 minutes at 4°C.[9]

  • Washing: a. Rinse the cells four times with a solution of defatted BSA (0.34 mg/ml) in PBS for 30 minutes each at room temperature to reduce background fluorescence.[9] b. Wash the cells twice with PBS.[9]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium and image with a fluorescence microscope.

Visualizations

experimental_workflow prep Prepare Cells (Live or Fixed) stain Incubate Cells with Working Solution prep->stain stock Prepare 1 mM Stock in DMSO work Prepare 1-10 µM Working Solution stock->work work->stain wash Wash Cells stain->wash image Image with Fluorescence Microscope wash->image

Caption: Experimental workflow for Golgi apparatus staining.

transport_pathway extracellular Extracellular This compound-Ceramide pm Plasma Membrane extracellular->pm Diffusion er Endoplasmic Reticulum (ER) pm->er Internalization transport CERT or Vesicular Transport er->transport Metabolism to Fluorescent Sphingolipids golgi Golgi Apparatus transport->golgi Transport

Caption: Transport and localization pathway of the probe.

References

Application Notes and Protocols for Live-Cell Imaging with BODIPY FL C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C5 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid) is a green-fluorescent fatty acid analog that is widely utilized in live-cell imaging. Its bright fluorescence, high photostability, and sensitivity to the local environment make it an excellent probe for studying cellular lipid dynamics, including fatty acid uptake, trafficking, and metabolism. This document provides detailed application notes and protocols for the effective use of this compound in live-cell imaging experiments.

BODIPY dyes are known for their sharp excitation and emission peaks, high extinction coefficients, and fluorescence quantum yields that are relatively insensitive to solvent polarity and pH.[1] The C5 short-chain fatty acid tail of this compound allows it to be a substrate for cellular processes involving fatty acids.[2]

Quantitative Data

The photophysical properties of this compound are summarized in the table below, providing essential information for setting up imaging experiments and selecting appropriate filter sets.

PropertyValueReference(s)
Excitation Maximum (λex)~503 - 505 nm[3][4]
Emission Maximum (λem)~512 - 513 nm[3][4]
Molar Extinction Coefficient (ε)>80,000 cm⁻¹M⁻¹[3][5]
Fluorescence Quantum Yield (Φ)~0.9 - 1.0[3][5]
Recommended Concentration for Live Cells0.1 - 2 µM
Recommended Incubation Time15 - 30 minutes

Signaling Pathway

Cellular Uptake and Metabolism of Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs) like the C5 moiety of this compound are important energy substrates for cells. Their uptake and initial metabolic steps are crucial for cellular homeostasis. Unlike long-chain fatty acids, the cellular uptake of SCFAs can occur through passive diffusion or be facilitated by monocarboxylate transporters (MCTs) such as MCT1, MCT4, and the sodium-coupled monocarboxylate transporter 1 (SMCT1). Once inside the cell, SCFAs are activated to their acyl-CoA derivatives and can then enter the mitochondrial matrix for β-oxidation to generate ATP.

SCF_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol cluster_mitochondrion Mitochondrion This compound This compound MCT MCT / SMCT1 This compound->MCT Passive_Diffusion Passive Diffusion This compound->Passive_Diffusion BODIPY_C5_cyto This compound MCT->BODIPY_C5_cyto Passive_Diffusion->BODIPY_C5_cyto Acyl_CoA_Synthetase Acyl-CoA Synthetase BODIPY_C5_cyto->Acyl_CoA_Synthetase BODIPY_C5_CoA This compound-CoA Acyl_CoA_Synthetase->BODIPY_C5_CoA Beta_Oxidation β-Oxidation BODIPY_C5_CoA->Beta_Oxidation

Cellular uptake and initial metabolism of this compound.

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

This protocol outlines the steps for staining live cells in culture with this compound for subsequent fluorescence microscopy.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS), sterile

  • Serum-free cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP)

Procedure:

  • Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging vessel. Ensure the cells are healthy and adherent before staining.

  • Preparation of Staining Solution:

    • Thaw the this compound stock solution to room temperature.

    • Prepare a fresh working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 0.1-2 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed sterile PBS.

    • Add the prepared this compound staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells gently two to three times with pre-warmed PBS to remove any unbound dye and reduce background fluorescence.

  • Imaging:

    • After the final wash, add fresh pre-warmed serum-free medium or PBS to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (Excitation: ~490/20 nm, Emission: ~525/30 nm).

Protocol 2: Fixed-Cell Staining with this compound

For experiments requiring cell fixation, this protocol provides a method for post-fixation staining.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cultured cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Staining:

    • Prepare a working solution of this compound at a concentration of 0.5-5 µM in PBS.

    • Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter set.

Experimental Workflow

The following diagram illustrates a typical workflow for a live-cell imaging experiment using this compound. This workflow is a generalized guide and may require optimization based on the specific experimental goals and cell type.

Live_Cell_Imaging_Workflow cluster_prep I. Preparation cluster_staining II. Staining cluster_imaging III. Imaging & Analysis Plate_Cells Plate cells on imaging dish Culture_Cells Culture cells to desired confluency Plate_Cells->Culture_Cells Prepare_Reagents Prepare this compound working solution Culture_Cells->Prepare_Reagents Wash_1 Wash cells with PBS Prepare_Reagents->Wash_1 Add_Stain Incubate with this compound (15-30 min) Wash_1->Add_Stain Wash_2 Wash cells to remove excess dye Add_Stain->Wash_2 Add_Media Add fresh imaging medium Wash_2->Add_Media Acquire_Images Acquire images on fluorescence microscope Add_Media->Acquire_Images Analyze_Data Analyze image data Acquire_Images->Analyze_Data

General workflow for live-cell imaging with this compound.

Troubleshooting

  • High Background Fluorescence: Ensure thorough washing after staining to remove all unbound dye. Consider reducing the staining concentration or incubation time.

  • Weak Signal: Optimize the staining concentration and incubation time. Ensure the health of the cells, as compromised cells may not take up the dye efficiently. Check the microscope filter sets and light source.

  • Phototoxicity: Minimize the exposure of cells to excitation light. Use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.

  • Dye Precipitation: Ensure the this compound stock solution is fully dissolved in DMSO before preparing the working solution. Avoid repeated freeze-thaw cycles of the stock solution.

Conclusion

This compound is a versatile and robust fluorescent probe for visualizing and quantifying fatty acid uptake and lipid dynamics in live cells. By following the detailed protocols and considering the photophysical properties outlined in these application notes, researchers can effectively employ this tool to gain valuable insights into cellular metabolism and related disease states.

References

Application Notes and Protocols for Fixed-Cell Staining with BODIPY™ FL C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C5 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid) is a versatile green fluorescent fatty acid analog. Its intrinsic fluorescence and structural similarity to natural fatty acids make it an invaluable tool for researchers studying lipid metabolism, including fatty acid uptake and the dynamics of lipid droplets. This document provides detailed protocols for the use of BODIPY FL C5 in fixed-cell staining applications, enabling qualitative and quantitative analysis of cellular lipid accumulation and distribution. This compound is relatively insensitive to its environment, fluorescing in both aqueous and lipid environments[1][2].

Principle of the Assay

This compound, as a fluorescent fatty acid, is taken up by cells and incorporated into various lipid species, including neutral lipids stored in lipid droplets. These lipid droplets are intracellular organelles that function as storage depots for neutral lipids like triglycerides and cholesterol esters[3][4]. The accumulation of the fluorescent probe within these structures allows for their visualization and quantification by fluorescence microscopy or flow cytometry. The intensity of the fluorescence signal can be correlated with the amount of fatty acid uptake and lipid accumulation.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of this compound and related BODIPY dyes in cell staining applications.

Table 1: Fluorescence Properties of this compound

PropertyValueReference
Excitation Wavelength (Max)~500-505 nm[5][6]
Emission Wavelength (Max)~510-512 nm[5][6]
ColorGreen[1][7]

Table 2: Recommended Staining Parameters for Fixed Cells

ParameterRecommended RangeNotesReference
Fixative 2-4% Paraformaldehyde (PFA) in PBSMild fixation is recommended to preserve lipid droplet structure.[][]
Fixation Time 10-30 minutes at room temperature[3][4][][]
Permeabilization Not generally recommended for lipid droplet integrityDetergents like Triton X-100 can disrupt lipid droplets. If required for co-staining, consider milder detergents like saponin.[10][11]
This compound Working Concentration 0.5 - 5 µMOptimal concentration may vary by cell type and experimental conditions.[][]
Staining Incubation Time 15 - 60 minutesShorter times for live cells, can be extended for fixed cells. Protect from light.[][]
Staining Temperature Room Temperature or 37°C[3][4][]

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Fixed Cells

This protocol is optimized for the visualization and analysis of lipid droplets within fixed cultured cells.

Materials:

  • BODIPY™ FL C5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% solution in PBS

  • Mounting medium (e.g., with DAPI for nuclear counterstaining)

  • Glass coverslips and microscope slides

  • Adherent cells cultured on coverslips

Procedure:

  • Cell Culture: Culture adherent cells to 70-80% confluency on sterile glass coverslips in a multi-well plate[].

  • Cell Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well, ensuring the coverslips are fully submerged.

    • Incubate for 15-20 minutes at room temperature[][12].

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each to remove residual fixative[].

  • Preparation of this compound Staining Solution:

    • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in PBS to a final working concentration of 1-5 µM. For example, add 1 µL of a 1 mM stock solution to 1 mL of PBS for a 1 µM working solution. Pre-warming the PBS to 37°C may help mitigate dye precipitation[10].

  • Staining:

    • Add the this compound working solution to the fixed cells.

    • Incubate for 20-60 minutes at room temperature, protected from light[].

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence[].

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells.

    • Mount the coverslips onto glass microscope slides using an anti-fade mounting medium. If desired, use a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (e.g., excitation ~490 nm, emission ~520 nm).

Protocol 2: Analysis of Fatty Acid Uptake in Fixed Cells

This protocol is designed to assess the uptake of the fatty acid analog this compound by cells, which are then fixed for analysis.

Materials:

  • Same as Protocol 1

  • Live-cell imaging medium or serum-free culture medium

Procedure:

  • Cell Culture: Culture cells to the desired confluency on glass coverslips.

  • Preparation of this compound Loading Solution:

    • Prepare a working solution of this compound in serum-free medium or a suitable buffer (e.g., HBSS) at a concentration of 1-5 µM.

  • Fatty Acid Uptake:

    • Wash the cells with warm serum-free medium to remove any residual serum.

    • Add the this compound loading solution to the cells.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for fatty acid uptake. The incubation time can be varied to study uptake kinetics.

  • Cell Fixation:

    • Quickly aspirate the loading solution.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips as described in Protocol 1.

    • Acquire images using a fluorescence microscope. The fluorescence intensity within the cells is indicative of the amount of fatty acid uptake.

Visualizations

Experimental_Workflow_Lipid_Droplet_Staining Experimental Workflow for Lipid Droplet Staining cluster_prep Cell Preparation cluster_fixation Fixation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture cells on coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA wash1->fixation wash2 4. Wash with PBS fixation->wash2 staining 5. Incubate with this compound wash2->staining wash3 6. Wash with PBS staining->wash3 mounting 7. Mount coverslip wash3->mounting imaging 8. Fluorescence Microscopy mounting->imaging

Caption: A flowchart of the fixed-cell staining protocol for lipid droplets using this compound.

Fatty_Acid_Uptake_Pathway Conceptual Pathway of this compound Uptake and Incorporation extracellular Extracellular this compound membrane Cell Membrane extracellular->membrane Uptake intracellular Intracellular this compound membrane->intracellular metabolism Lipid Metabolism intracellular->metabolism lipid_droplet Lipid Droplets (Neutral Lipids) metabolism->lipid_droplet Esterification & Storage

Caption: A simplified diagram illustrating the uptake and metabolic fate of this compound.

References

Quantifying Cellular Lipid Content with BODIPY™ FL C₅: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of intracellular lipids is a hallmark of various physiological and pathological processes, including obesity, diabetes, fatty liver disease, and cancer.[][2] Accurate quantification of cellular lipid content is crucial for understanding the mechanisms underlying these conditions and for the development of novel therapeutic interventions. BODIPY™ FL C₅ (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl) is a lipophilic fluorescent dye that serves as a powerful tool for the visualization and quantification of neutral lipids within lipid droplets.[] Its bright green fluorescence, high specificity, and photostability make it an ideal probe for applications in fluorescence microscopy and flow cytometry.[][] This document provides detailed protocols for using BODIPY™ FL C₅ to quantify lipid content in cultured cells and presents representative data from various applications.

Principle of BODIPY™ FL C₅ Staining

BODIPY™ FL C₅ is a small, uncharged, and hydrophobic molecule that readily permeates live cell membranes.[] Once inside the cell, it preferentially partitions into the neutral lipid core of lipid droplets, which are primarily composed of triacylglycerols and sterol esters.[] This accumulation within the hydrophobic environment of the lipid droplet leads to a significant increase in its fluorescence quantum yield, resulting in bright, localized green fluorescence.[4] The intensity of the fluorescence signal is directly proportional to the amount of neutral lipid, allowing for quantitative analysis of lipid content.[5]

Applications

  • Drug Discovery: Screening for compounds that modulate lipid accumulation or lipolysis.[]

  • Metabolic Research: Studying the effects of genetic modifications, nutrient availability, or hormonal stimulation on lipid storage.[6][7]

  • Disease Modeling: Characterizing lipid accumulation in cellular models of metabolic diseases.[]

  • Toxicology: Assessing the steatotic potential of drug candidates.[8]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained using BODIPY™ dyes for lipid content analysis in various cell lines and under different experimental conditions.

Table 1: Quantification of Lipid Accumulation by Flow Cytometry

Cell LineTreatmentBODIPY™ DyeFold Change in Mean Fluorescence Intensity (MFI)Reference
A498 (Renal Carcinoma)30 µM Oleic Acid (overnight)BODIPY™ 493/503~3.5-fold increase[6]
Innate Lymphoid Cells (ILC2)Cytokine Stimulation (24h)BODIPY™ 493/503Not specified, used for quantification[9]
Huh-7 (Hepatocellular Carcinoma)0.3 mM Free Fatty Acids (24h)BODIPY™ 493/503~2.5-fold increase[8]

Table 2: Quantification of Lipid Accumulation by Fluorometry

Cell LineTreatmentBODIPY™ DyeFold Change in Relative Fluorescence Units (RFU)Reference
Huh70.2 mM Oleic Acid / 0.1 mM Palmitic Acid (24h)BODIPY™ 493/503~3-fold increase[8]

Experimental Protocols

Protocol 1: Quantification of Lipid Content by Flow Cytometry

This protocol is suitable for the analysis of lipid content in suspension cells or adherent cells that have been detached.

Materials:

  • BODIPY™ FL C₅ stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser and a green emission filter (e.g., 530/30 nm)

Procedure:

  • Cell Preparation:

    • For suspension cells, count and aliquot approximately 1 x 10⁶ cells per flow cytometry tube.

    • For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Count and aliquot approximately 1 x 10⁶ cells per flow cytometry tube.

  • Staining:

    • Prepare a fresh 1 µM working solution of BODIPY™ FL C₅ in PBS.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of the 1 µM BODIPY™ FL C₅ working solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Add 2 mL of PBS to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step.

  • Data Acquisition:

    • Resuspend the cell pellet in 500 µL of PBS.

    • Analyze the samples on a flow cytometer, exciting with the 488 nm laser and collecting the emission in the green channel.

    • Record the mean fluorescence intensity (MFI) for each sample.

Protocol 2: Visualization and Quantification of Lipid Droplets by Fluorescence Microscopy

This protocol is designed for imaging lipid droplets in adherent cells.

Materials:

  • BODIPY™ FL C₅ stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Coverslips or imaging-compatible plates

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for green fluorescence

Procedure:

  • Cell Seeding:

    • Seed cells on coverslips or in imaging plates at an appropriate density to reach 70-80% confluency at the time of the experiment.

  • Staining (Live-Cell Imaging):

    • Prepare a fresh 1 µM working solution of BODIPY™ FL C₅ in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the staining solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Gently wash the cells twice with warm PBS.

    • Add fresh pre-warmed medium and proceed with imaging.

  • Staining (Fixed-Cell Imaging):

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Prepare a fresh 1 µM working solution of BODIPY™ FL C₅ in PBS.

    • Add the staining solution and incubate for 20-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with DAPI or Hoechst stain.

    • Mount the coverslips with antifade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify lipid content by measuring the total or average fluorescence intensity per cell or the number and size of lipid droplets using image analysis software such as ImageJ/Fiji.[]

Signaling Pathway and Experimental Workflow

mTOR/SREBP-1 Signaling Pathway in Lipogenesis

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism, including lipid synthesis.[10][11] A key downstream effector of mTORC1 is the Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipogenic genes.[7][12] Under conditions of nutrient abundance, growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1.[12] Activated mTORC1 promotes the processing and nuclear translocation of SREBP-1, leading to the transcription of genes involved in fatty acid and cholesterol synthesis, ultimately resulting in lipid accumulation.[7][12]

mTOR_SREBP1_Pathway Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1_precursor SREBP-1 (ER) mTORC1->SREBP1_precursor promotes processing SREBP1_active nSREBP-1 (Nucleus) SREBP1_precursor->SREBP1_active translocation Lipogenic_Genes Lipogenic Gene Transcription SREBP1_active->Lipogenic_Genes Lipid_Droplets Lipid Droplet Accumulation Lipogenic_Genes->Lipid_Droplets

Caption: mTOR/SREBP-1 signaling pathway in lipogenesis.

Experimental Workflow for Quantifying Drug Effects on Lipid Accumulation

The following workflow illustrates a typical experiment to assess the effect of a drug candidate on lipid accumulation in cultured cells using BODIPY™ FL C₅.

Experimental_Workflow Treatment 2. Treat with Drug +/- Oleic Acid Staining 3. Stain with BODIPY FL C5 Treatment->Staining Data_Acquisition 4. Data Acquisition Staining->Data_Acquisition Microscopy Fluorescence Microscopy Data_Acquisition->Microscopy Flow_Cytometry Flow Cytometry Data_Acquisition->Flow_Cytometry Analysis 5. Data Analysis Microscopy->Analysis Flow_Cytometry->Analysis

Caption: Experimental workflow for lipid quantification.

Troubleshooting

IssuePossible CauseRecommendation
Weak Signal - Insufficient dye concentration- Short incubation time- Low lipid content in cells- Optimize BODIPY™ FL C₅ concentration (0.5-5 µM).- Increase incubation time.- Include a positive control (e.g., oleic acid treatment) to induce lipid accumulation.
High Background - Incomplete washing- Dye precipitation- Ensure thorough washing steps.- Prepare fresh dye solutions and filter if necessary.
Photobleaching - Excessive light exposure- Minimize exposure to excitation light.- Use an antifade mounting medium for fixed-cell imaging.

Conclusion

BODIPY™ FL C₅ is a versatile and reliable fluorescent probe for the quantification of intracellular lipid content. The protocols provided in this application note offer a robust framework for researchers in various fields to accurately measure lipid accumulation in cellular models. By combining these methods with an understanding of relevant signaling pathways, such as the mTOR/SREBP-1 axis, scientists can gain valuable insights into the complex regulation of lipid metabolism and its role in health and disease.

References

Troubleshooting & Optimization

BODIPY FL C5 Photobleaching Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using BODIPY FL C5 in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal is fading rapidly during image acquisition. What is causing this and how can I prevent it?

A1: Rapid signal loss, or photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][2] For BODIPY dyes, this is often caused by the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically degrade the dye.[1] Factors that accelerate photobleaching include high illumination intensity and long exposure times.[1]

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal. Employ neutral density filters to attenuate the excitation light.[2][3][4]

  • Minimize Exposure Time: Keep exposure times as short as possible. For time-lapse experiments, increase the interval between acquisitions.[1][5]

  • Optimize Imaging Protocol: Before capturing your final images, locate and focus on your region of interest using transmitted light or by briefly using fluorescence in an adjacent, non-critical area.[2]

  • Use an Antifade Reagent: Mount your specimen in a commercially available antifade mounting medium.[2][4][5] These reagents contain scavengers that neutralize reactive oxygen species.[5]

  • Image Immediately After Staining: To minimize fluorescence decay, it is recommended to image samples as soon as possible after the staining protocol is complete.[5]

Q2: Which antifade mounting medium should I choose for this compound?

Q3: Can the experimental buffer affect this compound photostability?

A3: Yes, the composition of the imaging buffer can influence photostability. For live-cell imaging, ensure you are using a phenol (B47542) red-free culture medium, as phenol red can increase background fluorescence.[1] Additionally, maintaining a stable temperature and CO₂ environment during live-cell imaging can reduce cellular stress, which may indirectly affect dye stability.[5] For single-molecule studies, the use of an oxygen scavenging system in the buffer, sometimes supplemented with reducing and oxidizing agents (ROXS), has been shown to significantly improve the brightness and lifetime of BODIPY-FL before photobleaching.[3]

Q4: My signal-to-noise ratio is low, forcing me to increase laser power and thus photobleaching. How can I improve my signal?

A4: A low signal-to-noise ratio can be addressed by optimizing several aspects of your experiment:

  • Staining Concentration and Incubation Time: Ensure you are using the optimal concentration of this compound and an adequate incubation period as per your protocol to achieve sufficient labeling.

  • Washing Steps: After staining, perform thorough washing steps to remove unbound dye, which contributes to background fluorescence.[1]

  • Detector Settings: Increase the gain or use a more sensitive detector on your microscope to amplify the signal without increasing the excitation light.

  • Optical Components: Use high-quality, clean objectives with a high numerical aperture to maximize light collection.

Quantitative Data Summary

Direct quantitative data comparing the photobleaching rates of this compound with various commercial antifade reagents is limited in the available literature. However, the following table summarizes the qualitative compatibility and key features of commonly used antifade reagents with BODIPY dyes in general.

Antifade Reagent/FamilyReported Compatibility with BODIPY DyesKey Characteristics
ProLong Diamond Stated to be protective for BODIPY dyes.[6]Hard-setting mountant, cures for long-term storage.[7]
ProLong Gold Some reports suggest it may not work well with BODIPY dyes.[5]Hard-setting mountant, cures in about 24 hours for long-term storage.[8][9]
Vectashield Compatibility with BODIPY dyes is not definitively established; known to have issues with cyanine (B1664457) dyes.[5]Contains p-Phenylenediamine (PPD), a potent antifade agent.[5]
SlowFade Diamond Recommended for BODIPY dyes.[6]Non-curing mountant, suitable for immediate imaging.[6]
n-Propyl gallate (NPG) A commonly used antifade compound.Can be used with live cells but may have biological effects.[5]
1,4-Diazabicyclo-octane (DABCO) A commonly used antifade compound, though less effective than PPD.[5]Less toxic than PPD and can be used in live-cell imaging.[5]

Experimental Protocols

Protocol 1: Staining Fixed Cells with this compound and Mounting with Antifade Reagent

  • Cell Culture and Fixation:

    • Plate cells on coverslips in a suitable culture dish and grow to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

    • Wash the cells three times with PBS for 5 minutes each.[1]

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[1]

    • Wash the cells three times with PBS for 5 minutes each.[1]

  • Staining:

    • Prepare a working solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in PBS or an appropriate buffer.

    • Incubate the cells with the this compound staining solution for the recommended time, protected from light.

    • Wash the cells two to three times with PBS to remove unbound dye.

  • Mounting:

    • Carefully remove the coverslip from the dish.

    • Wick away excess PBS from the coverslip using the edge of a laboratory wipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

    • If using a hard-setting mountant, allow the slide to cure in the dark at room temperature for the time specified by the manufacturer (e.g., 24 hours) before imaging.[8]

    • Seal the edges of the coverslip with clear nail polish or a commercial sealant for long-term storage.[8]

Protocol 2: Live-Cell Imaging with this compound

  • Cell Culture:

    • Plate cells in a live-cell imaging dish with a glass bottom.[1]

  • Staining:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to the final working concentration in pre-warmed, phenol red-free culture medium.[1]

    • Replace the existing medium with the staining medium and incubate the cells for the recommended time, protected from light.[1]

  • Washing:

    • Gently aspirate the staining medium.

    • Wash the cells two to three times with pre-warmed, phenol red-free culture medium to remove any unbound dye.[1]

  • Imaging:

    • Place the imaging dish on the microscope stage, ensuring the environment is controlled for temperature and CO₂ if necessary.[5]

    • Use the lowest possible illumination intensity and shortest exposure time to acquire images.[1][5]

    • For time-lapse imaging, use settings that minimize light exposure between acquisitions.[1]

Visualizations

Photobleaching_Mechanism BODIPY_Ground This compound (Ground State S0) BODIPY_Singlet Excited Singlet State (S1) BODIPY_Ground->BODIPY_Singlet Absorption Photobleached_BODIPY Photobleached This compound (Non-fluorescent) BODIPY_Ground->Photobleached_BODIPY Excitation Excitation Light (e.g., 488 nm laser) Fluorescence Fluorescence Emission (~510 nm) BODIPY_Singlet->Fluorescence Fluorescence ISC Intersystem Crossing BODIPY_Singlet->ISC BODIPY_Triplet Excited Triplet State (T1) ISC->BODIPY_Triplet Oxygen Molecular Oxygen (O2) BODIPY_Triplet->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS ROS->BODIPY_Ground Chemical Reaction Antifade Antifade Reagent (ROS Scavenger) Antifade->ROS Neutralizes

Caption: Mechanism of this compound photobleaching and the action of antifade reagents.

Troubleshooting_Workflow Start Start: Rapid Signal Fading Observed Check_Intensity Reduce Excitation Intensity (Use ND filters) Start->Check_Intensity Check_Exposure Shorten Exposure Time & Increase Time-lapse Interval Check_Intensity->Check_Exposure Use_Antifade Use a Recommended Antifade Mounting Medium Check_Exposure->Use_Antifade Optimize_Signal Is Signal-to-Noise Ratio (SNR) Low? Use_Antifade->Optimize_Signal Improve_Staining Optimize Staining Protocol (Concentration, Incubation, Washing) Optimize_Signal->Improve_Staining Yes Problem_Solved Problem Resolved Optimize_Signal->Problem_Solved No Adjust_Detector Increase Detector Gain/ Use a More Sensitive Detector Improve_Staining->Adjust_Detector Adjust_Detector->Problem_Solved

Caption: Troubleshooting workflow for preventing this compound photobleaching.

Experimental_Workflow cluster_fixed Fixed-Cell Protocol cluster_live Live-Cell Protocol Fixation 1. Cell Fixation (e.g., 4% PFA) Staining_Fixed 2. Staining with This compound Fixation->Staining_Fixed Mounting 3. Mounting with Antifade Medium Staining_Fixed->Mounting Curing 4. Curing (if applicable) Mounting->Curing Imaging_Fixed 5. Imaging Curing->Imaging_Fixed Staining_Live 1. Staining with This compound in Phenol Red-Free Medium Washing_Live 2. Washing Staining_Live->Washing_Live Imaging_Live 3. Imaging in Controlled Environment Washing_Live->Imaging_Live

References

BODIPY FL C5 concentration for optimal staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY FL C5, a versatile green fluorescent fatty acid analog used for visualizing lipid metabolism and transport in live and fixed cells. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal staining results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal staining concentration for this compound in live cells?

A1: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a general starting range is between 0.5 µM and 5 µM.[][] For sensitive applications or cell lines prone to toxicity, it is recommended to start with a lower concentration and titrate up to find the ideal signal-to-noise ratio.

Q2: Can this compound be used in fixed cells?

A2: Yes, this compound can be used to stain fixed cells. For fixed-cell staining, a concentration range of 0.5 µM to 5 µM is generally recommended.[] Mild fixation with 2-4% paraformaldehyde for 10-15 minutes is advised to preserve lipid droplet structure.[]

Q3: How should I prepare the this compound stock and working solutions?

A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 1-10 mM). This stock solution should be stored at -20°C or -80°C, protected from light. The working solution is then prepared by diluting the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or serum-free medium, to the desired final concentration. To avoid cytotoxicity, the final concentration of the organic solvent in the cell culture should be kept low (typically <0.1%).

Q4: What cellular processes can be studied using this compound?

A4: this compound is a fluorescent analog of a five-carbon fatty acid.[3] It is readily taken up by cells and incorporated into various lipids, including phospholipids, triacylglycerols, and cholesteryl esters.[4][5] This makes it an excellent tool for studying:

  • Fatty acid uptake and transport across the plasma membrane.[][7]

  • Lipid droplet formation and dynamics.[][]

  • Sphingolipid transport and metabolism (when used as this compound-ceramide).[3]

  • Membrane structure and dynamics.[]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Fluorescence - Staining concentration is too high.- Insufficient washing.- Dye aggregation.- Optimize the staining concentration by performing a titration.- Increase the number and duration of washing steps with PBS after staining.[]- Ensure the this compound working solution is well-vortexed and free of precipitates. Avoid storing diluted solutions on ice, as this can promote aggregation.[8]
Weak or No Signal - Staining concentration is too low.- Short incubation time.- Low expression of fatty acid transporters.- Cell health is compromised.- Increase the staining concentration or incubation time.- Use a positive control cell line known to have high fatty acid uptake.- Ensure cells are healthy and not overly confluent before staining.[]
Photobleaching - High excitation laser power.- Prolonged exposure to light.- Reduce the laser power and exposure time during image acquisition.- Use an anti-fade mounting medium for fixed-cell imaging.- Image samples promptly after staining.[]
Uneven Staining - Incomplete dissolution of the dye.- Uneven application of the staining solution.- Ensure the stock solution is fully dissolved before preparing the working solution.- Gently swirl the plate or dish after adding the staining solution to ensure even distribution.
Cytotoxicity - High concentration of this compound.- High concentration of the organic solvent (e.g., DMSO).- Prolonged incubation time.- Use the lowest effective concentration of the dye.- Ensure the final solvent concentration is below 0.1%.- Minimize the incubation time. For live-cell imaging, shorter incubation times (15-30 minutes) are preferred.[]

Experimental Protocols

Protocol 1: Live-Cell Staining of Fatty Acid Uptake

This protocol is adapted for visualizing the uptake of fatty acids in live cultured cells.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Serum-free cell culture medium

  • Cultured cells on coverslips or in imaging dishes

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency.

  • Prepare Staining Solution: Dilute the this compound stock solution in serum-free medium to a final concentration of 1-5 µM.

  • Washing: Gently wash the cells twice with warm PBS or HBSS to remove serum.

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with warm PBS or serum-free medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~505/511 nm).

Protocol 2: Staining of Lipid Droplets in Fixed Cells

This protocol is suitable for visualizing lipid droplets in fixed cells.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium (with or without DAPI)

  • Cultured cells on coverslips

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove residual fixative.

  • Staining: Prepare a 1-5 µM working solution of this compound in PBS. Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature in the dark.[]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained lipid droplets using a fluorescence or confocal microscope.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging prep_cells Culture cells to 70-80% confluency wash1 Wash with PBS prep_cells->wash1 add_stain Add this compound (1-5 µM) wash1->add_stain incubate Incubate 15-30 min at 37°C add_stain->incubate wash2 Wash with PBS incubate->wash2 image Fluorescence Microscopy (Ex/Em: ~505/511 nm) wash2->image

Caption: Live-cell staining workflow with this compound.

fatty_acid_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm bodipy_c5_ext This compound fatp Fatty Acid Transporter (FATP) bodipy_c5_ext->fatp Uptake bodipy_c5_int This compound fatp->bodipy_c5_int metabolism Metabolic Incorporation bodipy_c5_int->metabolism lipid_droplet Lipid Droplet metabolism->lipid_droplet phospholipids Phospholipids metabolism->phospholipids

Caption: Cellular uptake and metabolism of this compound.

References

Technical Support Center: BODIPY FL C5 in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using BODIPY FL C5 for long-term live-cell imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in cellular imaging?

This compound is a green fluorescent fatty acid analog.[1][2][3] It is widely used in live-cell imaging to study fatty acid uptake, trafficking, and lipid metabolism.[4][5] Its fluorescence is relatively insensitive to the cellular environment, making it a robust probe for visualizing these processes in both aqueous and lipid contexts.[1][2][3]

Q2: What is the primary cause of cytotoxicity associated with BODIPY dyes in long-term imaging?

The primary cause of cytotoxicity with BODIPY dyes, including this compound, during long-term imaging is phototoxicity.[6][7][8][9] This occurs when the excited fluorophore reacts with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen.[6][7][8][9] The accumulation of ROS can lead to cellular damage, affecting cell viability and function, and may manifest as membrane blebbing, vacuole formation, or even cell death.[10]

Q3: What are the recommended working concentrations for this compound in live-cell imaging?

The optimal concentration of this compound can vary depending on the cell type and experimental goals. For live-cell imaging, concentrations typically range from 0.1 µM to 10 µM.[][12][13][] It is crucial to perform a concentration optimization experiment to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio for your specific application to minimize potential cytotoxicity.[12]

Q4: How can I minimize phototoxicity during long-term imaging with this compound?

To minimize phototoxicity, consider the following strategies:

  • Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal.[]

  • Reduce the frequency of image acquisition to minimize the total light dose delivered to the cells.

  • Incorporate antioxidants or ROS scavengers in the imaging medium to help neutralize the generated reactive oxygen species.[10]

  • Select BODIPY derivatives with lower phototoxicity profiles if possible, such as neutral molecular rotors.[6][7][8]

  • Maintain a stable imaging environment , including temperature and CO₂ levels, to reduce cellular stress.[]

Q5: Is this compound suitable for use in fixed cells?

Yes, BODIPY dyes can be used for staining in fixed cells.[][][15] However, the fixation and permeabilization protocol should be chosen carefully, as some detergents may affect the integrity of lipid structures and the resulting staining pattern.[16] It is often recommended to add the dye simultaneously with primary or secondary antibodies after the fixation step.[15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Death or Morphological Changes During Long-Term Imaging Phototoxicity from excessive light exposure.- Reduce excitation light intensity and exposure time. - Decrease the frequency of image acquisition. - Use an anti-fade mounting medium if applicable.[17] - Add antioxidants to the imaging medium.[10]
Dye concentration is too high, leading to cytotoxicity.- Perform a titration experiment to determine the lowest effective concentration.[12] - Ensure the dye is fully dissolved and not forming aggregates that could be toxic.
Weak Fluorescence Signal Insufficient dye concentration or staining duration.- Increase the dye concentration within the recommended range (0.5–2 µM is a common starting point).[] - Extend the staining incubation time.[]
Poor cell health prior to staining.- Ensure cells are healthy and not over-confluent before starting the experiment.[]
High Background Fluorescence Incomplete removal of unbound dye.- Ensure thorough washing of cells with an appropriate buffer (e.g., PBS or HBSS) after staining.[]
Dye concentration is too high.- Reduce the working concentration of the dye.
Photobleaching (Signal Fades Quickly) High excitation light intensity or long exposure times.- Use the lowest possible light intensity and exposure duration.[] - Utilize an anti-fade reagent in the mounting medium.[17]
Unstable imaging environment.- Maintain a stable temperature and CO₂ level during live-cell imaging to minimize cellular stress.[]

Quantitative Data Summary

Table 1: Recommended Staining Parameters for this compound and Analogs

ParameterRecommended RangeNotes
Live Cell Staining Concentration 0.1 - 10 µMOptimal concentration is cell-type dependent and should be determined empirically.[][12][13][]
Fixed Cell Staining Concentration 0.5 - 5 µMCan be added with antibodies after fixation.[][15]
Incubation Time (Live Cells) 15 - 30 minutesAt 37°C.[]
Incubation Time (Fixed Cells) 20 - 60 minutesIn the dark.[]
Excitation Wavelength (Ex) ~505 nm[13][18]
Emission Wavelength (Em) ~511-512 nm[13][18]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity of this compound using a Viability Assay

This protocol outlines a general method to determine the cytotoxic effects of this compound on a specific cell line.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium appropriate for your cell line

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase during the experiment. Allow cells to adhere overnight.

  • Dye Incubation: Prepare a serial dilution of this compound in pre-warmed cell culture medium. Concentrations could range from 0.1 µM to 20 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an unstained control. Incubate for the desired staining time (e.g., 30 minutes at 37°C).

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound dye.

  • Long-Term Incubation/Imaging: Add fresh, pre-warmed culture medium and place the plate back in the incubator. If performing long-term imaging, place the plate on the microscope stage within an environmental chamber.

  • Viability Staining: At designated time points (e.g., 0, 6, 12, 24, 48 hours), add the viability staining reagent according to the manufacturer's protocol. For example, add Calcein-AM and Propidium Iodide to simultaneously visualize live and dead cells.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of live and dead cells in each condition. Calculate the percentage of viable cells for each concentration of this compound at each time point.

Protocol 2: Live-Cell Staining with this compound for Long-Term Imaging

This protocol provides a general guideline for staining live cells with this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Live-cell imaging medium

  • Cells cultured on glass-bottom dishes or chamber slides

  • PBS

Procedure:

  • Preparation: Ensure cells are healthy and sub-confluent.

  • Staining Solution: Prepare the this compound working solution by diluting the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a range of 0.5-2 µM).[]

  • Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate at 37°C for 15-30 minutes.[]

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound dye.[]

  • Imaging: Place the cells on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂). Proceed with your long-term imaging experiment, using the lowest possible light exposure.

Visualizations

phototoxicity_pathway BODIPY This compound Excited_BODIPY Excited State BODIPY* BODIPY->Excited_BODIPY Excitation Ground_BODIPY Ground State BODIPY Excited_BODIPY->Ground_BODIPY Emission Oxygen Molecular Oxygen (³O₂) Excited_BODIPY->Oxygen Intersystem Crossing Fluorescence Fluorescence ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS Energy Transfer Cell_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cell_Damage Cytotoxicity Cytotoxicity & Cell Death Cell_Damage->Cytotoxicity Light Excitation Light

Caption: Mechanism of BODIPY-induced phototoxicity.

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Dye Prepare Serial Dilutions of this compound Incubate_Dye Incubate Cells with Dye (and controls) Prepare_Dye->Incubate_Dye Wash_Cells Wash to Remove Unbound Dye Incubate_Dye->Wash_Cells Long_Term_Inc Long-Term Incubation or Imaging Wash_Cells->Long_Term_Inc Viability_Stain Add Viability Dyes (e.g., Calcein-AM/PI) Long_Term_Inc->Viability_Stain Image Acquire Images Viability_Stain->Image Quantify Quantify Live/Dead Cells Image->Quantify Analyze Analyze % Viability vs. Concentration & Time Quantify->Analyze

Caption: Experimental workflow for assessing cytotoxicity.

troubleshooting_logic Start High Cell Death Observed? Check_Conc Is Dye Concentration Optimized? Start->Check_Conc Check_Light Is Light Exposure Minimized? Check_Conc->Check_Light Yes Sol_Conc Perform Concentration Titration Check_Conc->Sol_Conc No Check_Health Are Cells Healthy Pre-Experiment? Check_Light->Check_Health Yes Sol_Light Reduce Light Intensity & Exposure Time Check_Light->Sol_Light No Sol_Health Optimize Cell Culture Conditions Check_Health->Sol_Health No End Problem Resolved Check_Health->End Yes Sol_Conc->End Sol_Light->End Sol_Health->End

Caption: Troubleshooting logic for high cell death.

References

BODIPY FL C5 Staining: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY™ FL C5 staining. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY FL C5 and what is it used for?

This compound is a green fluorescent fatty acid analog. Its unique properties, such as high lipophilicity, strong and stable fluorescence, and relative insensitivity to environmental pH, make it a valuable tool for visualizing the uptake, trafficking, and distribution of fatty acids in live and fixed cells. It is commonly used in studies related to lipid metabolism and membrane dynamics.

Q2: What are the most common artifacts observed with this compound staining?

The most frequently encountered artifacts include high background fluorescence, non-specific staining of cellular compartments, dye aggregation leading to fluorescent puncta, and phototoxicity or photobleaching during imaging.[]

Q3: How does the concentration of this compound affect the staining results?

The concentration of this compound is a critical parameter. While a higher concentration can increase the signal intensity, it can also lead to artifacts such as dye aggregation, fluorescence quenching, and increased non-specific background signal.[][] Conversely, a concentration that is too low may result in a weak signal that is difficult to distinguish from background noise.

Q4: Can this compound be used in both live and fixed cells?

Yes, this compound is suitable for staining both live and fixed cells.[] However, the protocols and potential for artifacts can differ. For live-cell imaging, shorter incubation times are generally preferred to minimize cytotoxicity. For fixed cells, a mild fixation with paraformaldehyde is recommended to preserve cellular structures.[][]

Q5: What is the difference between this compound and other BODIPY dyes like BODIPY 493/503?

This compound is a fluorescent fatty acid analog used to trace the pathways of fatty acids. In contrast, BODIPY 493/503 is a neutral lipid stain that specifically accumulates in lipid droplets.[] It is crucial to select the appropriate BODIPY dye based on the specific biological question being addressed.

Troubleshooting Guide

High Background Fluorescence

High background fluorescence can obscure the specific signal and reduce the signal-to-noise ratio, making quantitative analysis difficult.[]

Potential Cause Recommended Solution
Dye concentration is too high. Optimize the this compound concentration. Start with a low concentration (e.g., 0.5 µM) and titrate up to find the optimal balance between signal and background.[]
Inadequate washing. Increase the number and duration of wash steps after staining to remove unbound dye. Use a suitable buffer like PBS or HBSS.[][]
Presence of serum in the staining medium. Serum proteins can bind to this compound, leading to increased background. Perform staining in serum-free medium or a balanced salt solution.
Contaminated buffers or solutions. Use fresh, sterile-filtered buffers and solutions for all steps of the staining protocol.
Non-Specific Staining

This compound may accumulate in structures other than those involved in fatty acid metabolism, leading to misinterpretation of results.

Potential Cause Recommended Solution
Off-target accumulation. In some organisms, like C. elegans, BODIPY dyes have been shown to accumulate in lysosome-related organelles, leading to inaccurate lipid quantification.[3] It's important to co-stain with organelle-specific markers to confirm the localization of the this compound signal.
Cell health is compromised. Unhealthy or stressed cells may exhibit altered lipid metabolism and membrane permeability, leading to aberrant staining patterns. Ensure cells are healthy and not overly confluent before staining.[]
Fixation artifacts. In fixed cells, the fixation process can alter the distribution of lipids. Use a mild fixation protocol, such as 2-4% paraformaldehyde for 10-15 minutes.[]
Dye Aggregation

BODIPY dyes, due to their lipophilic nature, can form aggregates, especially at higher concentrations. These aggregates appear as bright, punctate structures that can be mistaken for specific cellular organelles.[]

Potential Cause Recommended Solution
High dye concentration. Use the lowest effective concentration of this compound.
Improper dye preparation. Ensure the this compound stock solution in DMSO or ethanol (B145695) is fully dissolved before diluting it into aqueous buffer for the working solution. Vortex the working solution immediately before adding it to the cells.
Incubation time is too long. Shorter incubation times can reduce the likelihood of dye aggregation within the cells.
Phototoxicity and Photobleaching

During live-cell imaging, intense or prolonged exposure to excitation light can damage the cells (phototoxicity) and irreversibly destroy the fluorophore (photobleaching).[4]

Potential Cause Recommended Solution
High excitation light intensity. Use the lowest possible laser power that still provides a detectable signal.
Long exposure times. Minimize the duration of light exposure for each image acquisition.
Frequent imaging. For time-lapse experiments, increase the interval between image captures as much as the experimental design allows.
Oxygen-related damage. The presence of molecular oxygen can contribute to phototoxicity.[4] If possible, use an imaging medium with an oxygen scavenging system.
No anti-fade reagent. For fixed-cell imaging, use a mounting medium containing an anti-fade reagent to reduce photobleaching.[]

Quantitative Data Summary

Optimizing the signal-to-noise ratio is crucial for obtaining reliable and quantifiable data. The following table provides an illustrative guide to the expected outcomes of varying key staining parameters.

Parameter Low Optimal High
This compound Concentration Weak signal, low backgroundStrong signal, low background Bright signal, high background, potential for aggregation
Incubation Time Incomplete staining, weak signalSufficient staining, good signal-to-noise Increased non-specific binding and background
Number of Washes High backgroundLow background Potential for signal loss if excessive
Excitation Laser Power Low signal-to-noiseGood signal-to-noise Rapid photobleaching and phototoxicity

Experimental Protocols

Detailed Protocol for Live-Cell Staining with this compound Fatty Acid Analog

This protocol provides a general framework for staining live cells with this compound. Optimization of concentrations and incubation times may be necessary for different cell types.

Materials:

  • This compound stock solution (1 mM in DMSO or ethanol)

  • Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free medium)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on a suitable imaging dish or plate

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Ensure the cells are healthy and evenly distributed.

  • Prepare Staining Solution:

    • Thaw the this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed (37°C) serum-free live-cell imaging medium to the desired final concentration (typically 0.5-2 µM).[] Vortex the solution immediately before use.

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum and culture medium.

  • Staining:

    • Remove the final PBS wash and add the this compound staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.[]

  • Post-Staining Wash:

    • Remove the staining solution.

    • Gently wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound dye.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filters for BODIPY FL (Excitation/Emission: ~505/513 nm).

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.[]

Visualizations

Experimental Workflow for this compound Staining

G cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis prep_cells Prepare Cells (70-80% confluency) wash1 Wash with PBS prep_cells->wash1 prep_solution Prepare Staining Solution (0.5-2 µM) stain Incubate with this compound (15-30 min) prep_solution->stain wash1->stain wash2 Wash with Imaging Medium stain->wash2 image Fluorescence Microscopy wash2->image

Caption: Workflow for live-cell staining with this compound.

Troubleshooting Logic for High Background

G cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed conc Concentration Too High? start->conc washes Insufficient Washing? start->washes serum Serum in Medium? start->serum reduce_conc Titrate to Lower Concentration conc->reduce_conc Yes increase_washes Increase Wash Steps washes->increase_washes Yes use_serum_free Use Serum-Free Medium serum->use_serum_free Yes

Caption: Decision tree for troubleshooting high background fluorescence.

References

Optimizing Incubation Time for BODIPY™ FL C5: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for BODIPY™ FL C5, a green fluorescent fatty acid analog. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for BODIPY™ FL C5?

A1: The optimal incubation time for BODIPY™ FL C5 is highly dependent on the cell type, experimental temperature, and the specific biological process being investigated (e.g., fatty acid uptake kinetics, lipid droplet staining). Incubation times can range from a few seconds to an hour. For kinetic studies of fatty acid uptake, initial time points can be as short as 30 seconds.[1] For general lipid droplet staining in cultured cells, a 15-30 minute incubation is often sufficient.[]

Q2: How does temperature affect the incubation time?

A2: Fatty acid uptake is an active biological process, and therefore, temperature-sensitive. Most protocols recommend performing the incubation at 37°C to reflect physiological conditions.[1][3][4] Lowering the temperature will slow down the rate of uptake, requiring longer incubation times to achieve a comparable signal.

Q3: Can I incubate BODIPY™ FL C5 overnight?

A3: Overnight incubation is generally not recommended. Prolonged incubation can lead to cytotoxicity and non-specific staining, increasing background fluorescence and potentially altering cellular physiology.[5][6][7] It is best to determine the optimal incubation time through a time-course experiment.

Q4: Why am I seeing high background fluorescence?

A4: High background fluorescence can be caused by several factors, including excessive dye concentration, prolonged incubation time, and insufficient washing.[] Ensure that the BODIPY™ FL C5 is fully dissolved and diluted to the recommended working concentration. After incubation, it is crucial to wash the cells thoroughly with a suitable buffer (e.g., PBS) to remove any unbound dye.[] The use of a quencher like Trypan Blue can also help to eliminate extracellular fluorescence in fatty acid uptake assays.[8]

Q5: My fluorescence signal is too weak. What can I do?

A5: A weak signal may indicate that the incubation time is too short, the dye concentration is too low, or the cells have low fatty acid uptake activity. Try increasing the incubation time or performing a time-course experiment to identify the optimal window for signal detection. You can also consider increasing the BODIPY™ FL C5 concentration, but be mindful of potential cytotoxicity at higher concentrations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Dye concentration is too high.2. Incubation time is too long.3. Inadequate washing after incubation.4. Extracellular fluorescence is not quenched (for uptake assays).1. Titrate the BODIPY™ FL C5 concentration to determine the optimal level for your cell type.2. Perform a time-course experiment to find the shortest incubation time that yields a sufficient signal.3. Increase the number and duration of washing steps with PBS or a similar buffer after incubation.[]4. Use a quencher like Trypan Blue to eliminate extracellular signal.[8]
Weak or No Signal 1. Incubation time is too short.2. Dye concentration is too low.3. Low fatty acid uptake in the chosen cell model.4. Improper storage of BODIPY™ FL C5.1. Increase the incubation time. Perform a time-course experiment to determine the optimal duration.2. Increase the working concentration of BODIPY™ FL C5.3. Confirm that your cells are known to have fatty acid transport activity. Consider using a positive control cell line.4. Ensure the BODIPY™ FL C5 stock solution is stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles.[3]
Poor Reproducibility 1. Inconsistent incubation times or temperatures.2. Variation in cell density or health.3. Inconsistent washing steps.1. Strictly control the incubation time and maintain a constant temperature (e.g., using a water bath or heated microscope stage).2. Ensure consistent cell seeding density and use cells at a similar passage number and confluency.3. Standardize the washing protocol across all experiments.
Cell Death or Altered Morphology 1. BODIPY™ FL C5 concentration is too high, leading to cytotoxicity.2. Prolonged exposure to the dye.1. Perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cells.[5][6][7][9]2. Minimize the incubation time to the shortest duration necessary for adequate signal.

Experimental Protocols

Protocol 1: Optimizing Incubation Time for Fatty Acid Uptake Kinetics

This protocol is designed to determine the optimal incubation time for measuring the rate of BODIPY™ FL C5 uptake.

Materials:

  • BODIPY™ FL C5 stock solution (in DMSO or ethanol)

  • Cells of interest cultured in appropriate vessels (e.g., 12-well plates)

  • Serum-free culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Stop solution (e.g., cold PBS with a quencher like Trypan Blue)

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Methodology:

  • Cell Preparation: Plate cells and grow to the desired confluency (typically 70-80%). Before the experiment, wash the cells with serum-free medium and incubate for 1 hour at 37°C to deplete endogenous fatty acids.[4]

  • Preparation of Staining Solution: Prepare a working solution of BODIPY™ FL C5 in serum-free medium or HBSS. A common starting concentration is 2 µM.[1] Warm the solution to 37°C.

  • Time-Course Incubation:

    • Remove the serum-free medium from the cells.

    • Add the pre-warmed BODIPY™ FL C5 working solution to the cells.

    • Incubate the cells at 37°C for a series of time points (e.g., 30 seconds, 1, 2, 5, 10, 15, 30, and 60 minutes).[1]

  • Stopping the Uptake: At each time point, promptly stop the fatty acid uptake by adding a cold stop solution.

  • Washing: Wash the cells 2-3 times with cold PBS to remove unbound dye and quencher.

  • Signal Quantification: Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation/Emission: ~485/515 nm), flow cytometer, or fluorescence microscope.[4]

  • Data Analysis: Plot the fluorescence intensity against time. The optimal incubation time for kinetic studies will be within the initial linear phase of uptake. For endpoint assays, choose a time point that gives a robust signal without reaching saturation.

Protocol 2: General Staining of Cellular Lipids

This protocol provides a general guideline for staining lipid droplets and other cellular lipid structures with BODIPY™ FL C5.

Materials:

  • BODIPY™ FL C5 stock solution

  • Cells grown on coverslips or in imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (for fixed cell staining)

  • Mounting medium

Methodology for Live-Cell Imaging:

  • Preparation of Staining Solution: Prepare a working solution of BODIPY™ FL C5 in a suitable buffer or medium at a concentration of 0.1-2 µM.[]

  • Incubation: Remove the culture medium and add the BODIPY™ FL C5 working solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.[]

  • Washing: Gently wash the cells 2-3 times with warm PBS to remove unbound dye.[]

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC).

Methodology for Fixed-Cell Staining:

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[]

  • Washing: Wash the cells 2-3 times with PBS.[]

  • Staining: Add the BODIPY™ FL C5 working solution (0.5-5 µM) and incubate for 20-60 minutes in the dark.[]

  • Washing: Wash the cells 2-3 times with PBS.

  • Mounting and Imaging: Mount the coverslips with a suitable mounting medium and image.

Quantitative Data Summary

The following table summarizes typical experimental parameters for BODIPY™ FL C5 incubation from various studies.

Cell/System Type BODIPY™ FL C5 Concentration Incubation Time Temperature Application
3T3-L1 Adipocytes2 µM30s, 1, 2, 5, 10 min37°CFatty Acid Uptake Kinetics
Human Placental Explants25 µM20 min37°CFatty Acid Accumulation
Zebrafish EmbryosNot specified1 hour37°CFatty Acid Distribution
Cultured Cells (General)0.1 - 2 µM15 - 30 min37°CLive-Cell Lipid Staining
Fixed Cells (General)0.5 - 5 µM20 - 60 minRoom TempFixed-Cell Lipid Staining

Visual Experimental Guides

experimental_workflow Workflow for Optimizing BODIPY FL C5 Incubation Time cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Prepare Cells (e.g., 70-80% confluency) dye_prep Prepare this compound Working Solution incubation Incubate Cells with Dye at 37°C for Various Times (e.g., 0.5, 1, 5, 15, 30, 60 min) cell_prep->incubation stop_wash Stop Uptake & Wash (e.g., Cold Buffer +/- Quencher) incubation->stop_wash quantify Quantify Fluorescence (Plate Reader, Flow Cytometer, Microscope) stop_wash->quantify analyze Analyze Data (Plot Intensity vs. Time) quantify->analyze optimize Determine Optimal Incubation Time analyze->optimize

Caption: A flowchart illustrating the key steps for optimizing BODIPY™ FL C5 incubation time.

troubleshooting_logic Troubleshooting Logic for this compound Staining cluster_high_bg cluster_weak_signal start Staining Result? high_bg High Background start->high_bg High Background weak_signal Weak/No Signal start->weak_signal Weak Signal good_signal Optimal Signal start->good_signal Good decrease_conc Decrease Dye Concentration high_bg->decrease_conc decrease_time Decrease Incubation Time high_bg->decrease_time increase_wash Increase Washing high_bg->increase_wash increase_conc Increase Dye Concentration weak_signal->increase_conc increase_time Increase Incubation Time weak_signal->increase_time check_cells Check Cell Viability/Uptake weak_signal->check_cells

Caption: A decision-making diagram for troubleshooting common issues in BODIPY™ FL C5 staining.

References

Technical Support Center: Troubleshooting BODIPY FL C5 Staining in Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of BODIPY™ FL C5 for staining lipids in fixed tissues.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY FL C5 and what is it used for in fixed tissues?

BODIPY™ FL C5 is a green fluorescent fatty acid analog.[1][2] In cell biology, it is used as a tracer for lipids and can be a precursor for the synthesis of various fluorescent phospholipids.[1][2] For fixed tissues, it is primarily used to stain neutral lipids within lipid droplets. Its fluorescence is relatively insensitive to the environment, allowing it to fluoresce in both aqueous and lipid environments.[1][2]

Q2: What are the spectral properties of this compound?

BODIPY™ FL C5 is a green fluorescent dye with an excitation maximum around 502 nm and an emission maximum around 511 nm.[3] These properties make it compatible with standard filter sets for green fluorescence microscopy.

Q3: What are the main advantages of using BODIPY dyes compared to other lipid stains like Nile Red?

BODIPY dyes, including this compound, offer several advantages over traditional lipid stains such as Nile Red:

  • Narrower Emission Spectra: This reduces spectral overlap with other fluorophores, making them ideal for multi-color imaging.[][5]

  • Higher Photostability: BODIPY dyes are more resistant to photobleaching, allowing for longer exposure times and more stable imaging.[][6]

  • High Quantum Yield: They exhibit bright fluorescence, often approaching a quantum yield of 1.0, even in aqueous environments.[7]

  • Environmental Insensitivity: The fluorescence of BODIPY dyes is less sensitive to the polarity of the solvent and pH, providing more consistent and reliable staining.[7]

FeatureBODIPY DyesNile Red
Emission Spectrum NarrowBroad
Photostability HighProne to photobleaching
Signal Overlap Minimal in multi-labelingPotential for overlap
Environmental Sensitivity LowHigh (sensitive to polarity)
Background Fluorescence LowerHigher

A comparison of key features between BODIPY dyes and Nile Red.

Troubleshooting Guide

This section addresses common problems encountered during the staining of fixed tissues with this compound.

Problem 1: Weak or No Fluorescence Signal

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Filter Set Ensure you are using a standard green fluorescence filter set appropriate for the Ex/Em maxima of this compound (~502/511 nm).
Low Dye Concentration The concentration of this compound may be too low. Optimize the concentration by performing a titration. For fixed tissues, a starting concentration of 1–10 μM is recommended.[]
Insufficient Incubation Time Increase the incubation time to allow for better penetration and staining. For fixed tissues, an incubation of 30–60 minutes is typical.[]
Photobleaching Minimize exposure to light during and after staining. Use an anti-fade mounting medium.[] During imaging, use the lowest possible excitation intensity and shortest exposure time.[]
Improper Fixation The fixation method can affect lipid integrity. 4% paraformaldehyde is a commonly used fixative.[] Avoid fixatives containing methanol, as they can extract lipids.
Quenching of Fluorescence High concentrations of the dye can lead to self-quenching.[] Ensure the dye is used within the recommended concentration range. Quenching can also be caused by interactions with other molecules.[7][]
Problem 2: High Background or Non-Specific Staining

Possible Causes and Solutions:

CauseRecommended Solution
Excessive Dye Concentration Too high a concentration of this compound can lead to high background. Optimize the concentration by performing a titration, starting from the lower end of the recommended range (e.g., 1 μM).[]
Inadequate Washing Insufficient washing after staining can leave residual, unbound dye. Increase the number and duration of washes with PBS.[] Typically, 2-3 washes of 5-10 minutes each are recommended.[10]
Dye Aggregation BODIPY dyes are hydrophobic and can aggregate in aqueous solutions. Prepare the staining solution fresh and vortex thoroughly before use. Some protocols suggest pre-warming the PBS before adding the BODIPY stock solution to prevent precipitation.[11]
Autofluorescence of Tissue Fixed tissues can exhibit autofluorescence, especially in the green channel.[12] Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a spectral unmixing tool or a dye with a different emission spectrum.
Problem 3: Uneven Staining or "Blotches"

Possible Causes and Solutions:

CauseRecommended Solution
Dye Precipitation As mentioned, BODIPY dyes can precipitate in aqueous buffers. Ensure the stock solution (in DMSO or ethanol) is well-dissolved and the working solution is prepared immediately before use and mixed vigorously.[11]
Incomplete Permeabilization For thick tissue sections, the dye may not penetrate evenly. Consider adding a permeabilization step with a mild detergent like Triton X-100 or Saponin after fixation.[11] However, be aware that detergents can also extract lipids, so this step should be optimized.
Uneven Tissue Sectioning Ensure tissue sections are of uniform thickness for consistent staining.

Experimental Protocols

General Protocol for Staining Fixed Tissues with this compound

This protocol provides a general guideline for staining paraffin-embedded or frozen tissue sections. Optimization may be required for specific tissue types and experimental conditions.

BODIPY_FL_C5_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_imaging Imaging prep_frozen Frozen Sections: Fix with 4% PFA for 5-15 min prep_wash1 Wash 2-3x with PBS prep_frozen->prep_wash1 prep_paraffin Paraffin Sections: Deparaffinize and rehydrate prep_paraffin->prep_wash1 stain Incubate with 1-10 µM This compound in the dark for 30-60 min prep_wash1->stain Proceed to Staining stain_wash Wash 2-3x with PBS (5-10 min each) stain->stain_wash mount Mount with anti-fade mounting medium stain_wash->mount Proceed to Imaging image Image using fluorescence microscope (Ex/Em: ~502/511 nm) mount->image

A general workflow for this compound staining of fixed tissue sections.

Materials:

  • BODIPY™ FL C5 stock solution (e.g., 1-5 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • Anti-fade mounting medium

  • (Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Tissue Preparation:

    • For frozen sections: Fix the sections with 4% PFA for 5-15 minutes at room temperature.[][10]

    • For paraffin-embedded sections: Deparaffinize the sections using standard protocols (e.g., xylene and ethanol (B145695) series) followed by rehydration.[10]

  • Washing: Wash the sections 2-3 times with PBS to remove the fixative.[]

  • (Optional) Permeabilization: If required for your tissue, incubate with a permeabilization buffer for 10-15 minutes. Wash again with PBS.

  • Staining:

    • Prepare the BODIPY™ FL C5 working solution by diluting the stock solution in PBS to a final concentration of 1-10 µM.[] Prepare this solution fresh and mix well.

    • Incubate the sections with the working solution for 30-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the sections 2-3 times with PBS for 5-10 minutes each to remove unbound dye.[10]

  • Mounting: Mount the coverslip using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with a filter set appropriate for green fluorescence (Excitation ~502 nm, Emission ~511 nm).

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide to diagnosing and resolving common issues with this compound staining.

Troubleshooting_Flowchart start Staining Issue Observed q_signal Is the signal weak or absent? start->q_signal q_background Is the background high? q_signal->q_background No sol_conc_inc Increase dye concentration (titrate 1-10 µM) q_signal->sol_conc_inc Yes q_uneven Is the staining uneven? q_background->q_uneven No sol_conc_dec Decrease dye concentration q_background->sol_conc_dec Yes sol_precipitate Prepare fresh staining solution & vortex well q_uneven->sol_precipitate Yes end Staining Optimized q_uneven->end No sol_inc_time Increase incubation time (30-60 min) sol_conc_inc->sol_inc_time sol_filters Check microscope filters (Ex/Em ~502/511 nm) sol_inc_time->sol_filters sol_photobleach Use anti-fade mountant & minimize light exposure sol_filters->sol_photobleach sol_photobleach->end sol_wash Increase washing steps (number and duration) sol_conc_dec->sol_wash sol_autofluorescence Check unstained control for autofluorescence sol_wash->sol_autofluorescence sol_autofluorescence->end sol_permeabilize Optimize permeabilization step sol_precipitate->sol_permeabilize sol_permeabilize->end

A flowchart to guide troubleshooting of this compound staining issues.

References

Technical Support Center: BODIPY FL C5 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals using BODIPY™ FL C5 for fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY FL C5 and what are its primary applications?

BODIPY™ FL C5 is a green fluorescent fatty acid analog.[1] Its unique hydrophobic properties make it ideal for staining lipids, membranes, and other lipophilic compounds.[2][3] It is often used as a precursor for synthesizing fluorescent phospholipids (B1166683) and serves as an effective tracer for lipid trafficking and metabolism in cells.[1][4][5] Key advantages of BODIPY dyes include high fluorescence quantum yield, high photostability, and spectral properties that are relatively insensitive to environmental pH and polarity.[6][7][8]

Q2: What are the spectral properties of this compound?

BODIPY™ FL C5 is spectrally similar to fluorescein (B123965) (FITC) and Alexa Fluor™ 488.[2] Its excitation and emission peaks are very close, resulting in a small Stokes shift.[6] The specific maxima can vary slightly depending on the solvent and conjugation state, but generally fall within a narrow range.

Q3: Which filter set should I use for imaging this compound?

An ideal filter set for this compound should be optimized to efficiently capture its narrow excitation and emission peaks while minimizing background. A standard filter set designed for FITC or GFP is typically suitable. The key is to match the filter specifications—the exciter, dichroic mirror, and emitter—to the dye's spectral profile.

Quantitative Data Summary

For optimal performance, refer to the spectral and photophysical properties of this compound and the recommended filter specifications below.

Table 1: Spectral and Photophysical Properties of this compound

PropertyValueSource(s)
Excitation Maximum (Ex)~500–505 nm[2][9][10][11]
Emission Maximum (Em)~510–513 nm[9][10][11][12]
Quantum Yield (Φ)~0.9 in Methanol[8][13]
Extinction Coefficient (ε)~80,000 - 87,000 cm⁻¹M⁻¹[2][6][8]
Recommended Laser Line488 nm Argon-ion[4]
Key CharacteristicsHigh photostability, narrow emission peak, environmentally insensitive fluorescence.[6][][]

Table 2: Recommended and Example Commercial Filter Sets for this compound

ComponentIdeal SpecificationExample: Zeiss Filter Set 46Example: Zeiss Filter Set 46 HE
Excitation Filter ~500/20 nm (Bandpass)BP 500/20BP 500/25 DMR 25
Dichroic Beamsplitter ~515 nm (Longpass)FT 515FT 515 HE
Emission Filter ~535/30 nm (Bandpass)BP 535/30BP 535/30 DMR 25
Source(s) [16][17][16][17]

Note: "HE" denotes High Efficiency for brighter signals. The listed Zeiss filter sets are examples; other manufacturers offer comparable sets suitable for this compound or FITC.

Troubleshooting Guide

Problem: Weak or No Fluorescence Signal

  • Possible Cause: Suboptimal dye concentration.

    • Solution: Optimize the staining concentration of this compound. Start with a concentration between 0.5–5 µM and titrate to find the best signal-to-noise ratio for your specific cell or tissue type.[]

  • Possible Cause: Insufficient staining time.

    • Solution: Ensure an adequate incubation period. For fixed cells, a 20–60 minute incubation in the dark is a good starting point.[]

  • Possible Cause: Poor cell health or sample condition.

    • Solution: Ensure cells are healthy before and during the staining procedure. For fixed cells, ensure the fixation protocol preserves structural integrity.[]

  • Possible Cause: Incorrect filter set.

    • Solution: Verify that your filter set is appropriate for the ~503 nm excitation and ~512 nm emission of BODIPY FL.[8] A standard FITC filter set is usually a good choice.[2]

Problem: High Background Fluorescence

  • Possible Cause: Dye concentration is too high.

    • Solution: Reduce the concentration of the this compound working solution to avoid over-staining.[]

  • Possible Cause: Incomplete removal of unbound dye.

    • Solution: Increase the number and duration of washing steps with PBS or an appropriate buffer after the staining incubation to thoroughly remove any residual unbound dye.[]

  • Possible Cause: Unsuitable mounting medium.

    • Solution: Select a mounting medium designed for fluorescence microscopy, preferably one with anti-fade reagents, to improve signal clarity.[]

Problem: Rapid Photobleaching (Signal Fades Quickly)

  • Possible Cause: Excitation light intensity is too high.

    • Solution: Reduce the intensity of the excitation light source to the lowest level that provides a usable signal.[]

  • Possible Cause: Exposure time is too long.

    • Solution: Use the shortest possible exposure time for image acquisition. For time-lapse experiments, consider using interval shooting to minimize light exposure.[]

  • Possible Cause: Lack of anti-fade reagent.

    • Solution: Use a fresh, high-quality anti-fade mounting medium to enhance the photostability of the fluorophore.[] Although BODIPY dyes are relatively photostable, this can significantly help during prolonged imaging sessions.[][]

Problem: Poor Reproducibility Between Experiments

  • Possible Cause: Inconsistent experimental conditions.

    • Solution: Strictly standardize all steps of the staining and imaging protocol.[] This includes dye concentration, incubation time and temperature, washing procedures, and all microscope parameters such as light intensity and exposure time.[]

  • Possible Cause: Subjective analysis.

    • Solution: For quantitative analysis, use automated software like ImageJ or CellProfiler to define regions of interest (ROIs) and measure fluorescence intensity. This reduces the subjective bias that can be introduced by manual selection.[]

Visual Logic and Workflows

The following diagram illustrates the logical workflow for selecting an appropriate filter set for fluorescence microscopy.

filter_selection_workflow cluster_fluorophore Fluorophore Properties cluster_filters Microscope Filter Set cluster_evaluation Evaluation Criteria cluster_outcome Outcome Fluorophore This compound Ex: ~503 nm Em: ~512 nm CheckEx Exciter transmits at ~503 nm? Fluorophore->CheckEx Exciter Excitation Filter (e.g., 500/20 nm) Exciter->CheckEx Dichroic Dichroic Mirror (e.g., 515 nm LP) CheckDM Mirror reflects ~503 nm & transmits >515 nm? Dichroic->CheckDM Emitter Emission Filter (e.g., 535/30 nm) CheckEm Emitter transmits at ~512 nm & blocks excitation? Emitter->CheckEm CheckEx->CheckDM Yes Suboptimal Weak/No Signal CheckEx->Suboptimal No CheckDM->CheckEm Yes CheckDM->Suboptimal No Optimal Optimal Signal CheckEm->Optimal Yes CheckEm->Suboptimal No

References

Validation & Comparative

A Head-to-Head Comparison: BODIPY FL C5 vs. Nile Red for Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial task of visualizing and quantifying intracellular lipid droplets, the choice of fluorescent probe is paramount. This guide provides an objective, data-driven comparison of two widely used lipophilic dyes: BODIPY FL C5 and Nile Red, to facilitate an informed decision for your specific experimental needs.

This comprehensive analysis delves into the spectral properties, performance characteristics, and experimental considerations for both dyes, supported by published data and detailed protocols.

Key Performance Indicators: A Quantitative Overview

The selection of an appropriate fluorescent probe hinges on several key photophysical and practical parameters. The following table summarizes the quantitative data for this compound and Nile Red, highlighting their respective strengths and weaknesses.

PropertyThis compound / 493/503Nile RedReferences
Excitation Maximum (in lipids) ~505 nm~515-552 nm[1][2]
Emission Maximum (in lipids) ~512 nm~585-636 nm[1][2]
Quantum Yield High (can approach 1.0)Variable (environment-dependent), generally lower than BODIPY in aqueous environments[2][3]
Photostability HighProne to photobleaching[2][3][]
Specificity for Neutral Lipids HighModerate (can stain other hydrophobic structures)[1][][5]
Spectral Width NarrowBroad[1][]
Environmental Sensitivity Relatively insensitive to solvent polarity and pHHighly sensitive to solvent polarity[][6]
Background Fluorescence LowHigher, especially in aqueous environments[1][]

In-Depth Comparison: Beyond the Numbers

This compound: The High-Fidelity Reporter

This compound, and its close analog BODIPY 493/503, have emerged as a gold standard for lipid droplet staining due to a combination of favorable photophysical properties. Its high fluorescence quantum yield, approaching unity in some cases, translates to exceptionally bright signals, enabling detection of even small lipid droplets.[2] A key advantage of BODIPY dyes is their remarkable photostability, which permits prolonged imaging and time-lapse experiments with minimal signal degradation.[3][]

Furthermore, the fluorescence of this compound is largely independent of its environment, providing a more consistent and quantifiable signal that is directly proportional to the lipid content.[6] Its narrow emission spectrum is a significant benefit in multicolor imaging experiments, as it minimizes spectral overlap with other fluorophores.[] Critically, this compound exhibits high specificity for the neutral lipid core of lipid droplets, resulting in low background fluorescence and clear, high-contrast images.[][5]

Nile Red: The Environmentally Sensitive Workhorse

Nile Red has a long history in cell biology as a reliable stain for intracellular lipid droplets. Its most notable characteristic is its strong solvatochromism; its fluorescence emission is highly dependent on the polarity of its surroundings.[] In the hydrophobic interior of a lipid droplet, it fluoresces brightly in the yellow-gold range, while its fluorescence is quenched in aqueous environments. This property can be advantageous for reducing background from the cytoplasm.

However, this environmental sensitivity can also be a drawback, leading to variability in the emission spectrum and quantum yield. A significant limitation of Nile Red is its propensity for photobleaching, which can complicate quantitative studies and long-term imaging.[3][] Moreover, while it preferentially stains lipid droplets, it can also accumulate in other hydrophobic cellular compartments, such as membranes, potentially leading to non-specific staining and a higher background signal compared to BODIPY dyes.[1] Its broad emission spectrum can also present challenges in multiplexing applications.[1]

Experimental Protocols

Accurate and reproducible staining is contingent on optimized protocols. Below are detailed methodologies for staining lipid droplets in mammalian cells with both this compound and Nile Red.

This compound Staining Protocol (for Live or Fixed Cells)
  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound (or BODIPY 493/503) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution of 1-2 µM this compound in a suitable buffer (e.g., phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)).

  • Cell Preparation:

    • For Live Cells: Culture cells on coverslips or in imaging dishes to the desired confluency.

    • For Fixed Cells: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash the cells three times with PBS.

  • Staining:

    • Remove the culture medium (for live cells) or PBS (for fixed cells) and add the this compound working solution.

    • Incubate for 15-30 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence.

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium or add fresh buffer to the imaging dish.

    • Image the cells using a fluorescence microscope with standard FITC/GFP filter sets (Excitation: ~490/505 nm; Emission: ~515/525 nm).

Nile Red Staining Protocol (for Live or Fixed Cells)
  • Reagent Preparation:

    • Prepare a 0.5 mg/mL stock solution of Nile Red in a suitable organic solvent like acetone (B3395972) or DMSO. Store at 4°C, protected from light.

    • Prepare a working solution by diluting the stock solution to a final concentration of 0.1-1.0 µg/mL in PBS or culture medium. Vortex thoroughly to ensure the dye is well dispersed.

  • Cell Preparation:

    • Follow the same cell preparation steps as for this compound staining.

  • Staining:

    • Add the Nile Red working solution to the cells.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount or add fresh buffer as described for this compound.

    • Image using a fluorescence microscope. For neutral lipids, use a filter set that excites in the green region and detects in the yellow-orange region (e.g., Excitation: ~515-560 nm; Emission: >590 nm).

Visualizing the Workflow

To further clarify the experimental process and the logical relationship between the dye properties and their performance, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (Optional) cell_culture->fixation dye_prep Prepare Dye Working Solution fixation->dye_prep Proceed to Staining incubation Incubate with Cells dye_prep->incubation washing Wash Cells incubation->washing microscopy Fluorescence Microscopy washing->microscopy

Figure 1. A generalized experimental workflow for lipid droplet staining.

dye_comparison cluster_bodipy This compound cluster_nilered Nile Red b_qy High Quantum Yield b_bg Low Background b_ps High Photostability nr_ps Lower Photostability b_spec High Specificity nr_spec Moderate Specificity b_sw Narrow Spectrum nr_sw Broad Spectrum nr_qy Variable Quantum Yield nr_bg Higher Background

Figure 2. A comparative overview of key dye properties.

Conclusion: Selecting the Right Tool for the Job

Both this compound and Nile Red are effective probes for staining intracellular lipid droplets. The optimal choice depends on the specific requirements of the experiment.

  • For quantitative analysis, long-term live-cell imaging, and multicolor experiments, this compound is the superior choice. Its high photostability, specificity, and environment-insensitive fluorescence provide more reliable and reproducible data.

  • Nile Red remains a viable and cost-effective option for qualitative assessments and endpoint assays where photobleaching and potential non-specific staining are less critical. Its solvatochromic properties can be leveraged in certain applications to provide information about the local lipid environment.

By carefully considering the experimental goals and the inherent properties of each dye, researchers can confidently select the most appropriate tool to illuminate the intricate world of cellular lipid metabolism.

References

Validating BODIPY FL C5 Localization: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of BODIPY FL C5's performance against established organelle markers, supported by experimental data and detailed protocols, to guide researchers in its effective application.

This compound, a green fluorescent dye, is a versatile tool for cellular imaging. Its primary application is as a vital stain for the Golgi apparatus, but it has also been observed to localize to the endoplasmic reticulum (ER) and lipid droplets under certain conditions. This guide provides a comprehensive comparison of this compound with established markers for these organelles, offering researchers the necessary data and protocols to validate its localization in their specific experimental contexts.

Principles of this compound Staining

This compound-ceramide, a conjugate of this compound, is widely used for Golgi staining. The mechanism relies on the intracellular transport of ceramide, a lipid molecule. After synthesis in the endoplasmic reticulum, ceramide is transported to the Golgi apparatus for further processing.[1] By labeling ceramide with the this compound fluorophore, the trafficking process can be visualized, leading to the accumulation of the fluorescent signal in the Golgi.[1][2]

Comparison with Other Fluorescent Probes

While this compound is a valuable tool, it is essential to understand its characteristics in comparison to other fluorescent probes to make informed decisions for specific research applications.

FeatureThis compoundER-Tracker™ GreenBODIPY™ 493/503
Primary Target Golgi ApparatusEndoplasmic ReticulumNeutral Lipids (Lipid Droplets)
Fluorophore BODIPY FLBODIPY FLBODIPY 493/503
Excitation/Emission (nm) ~505 / 513~504 / 511~493 / 503
Staining Principle Ceramide transport and metabolismBinds to sulfonylurea receptors on the ERSolubilization in neutral lipids
Live/Fixed Cells BothLive cellsBoth

Quantitative Co-localization Analysis

To objectively assess the localization of this compound, quantitative co-localization analysis is employed. This involves staining cells with both this compound and a well-established organelle marker, followed by the calculation of correlation coefficients. The Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) are two commonly used metrics.

  • Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensities of the two fluorescent signals on a pixel-by-pixel basis. A value of +1 indicates a perfect positive correlation, 0 indicates no correlation, and -1 indicates a perfect negative correlation.

  • Manders' Overlap Coefficient (MOC): Represents the fraction of the total fluorescence of one probe that overlaps with the signal of the other probe. It is split into two coefficients (M1 and M2), where M1 is the fraction of the green signal (e.g., this compound) overlapping with the red signal (e.g., organelle marker), and M2 is the fraction of the red signal overlapping with the green signal.

Organelle MarkerPrimary TargetExpected Co-localization with this compound
GM130 (Antibody) cis-GolgiHigh
ER-Tracker™ Green Endoplasmic ReticulumModerate to Low
Calnexin (Antibody) Endoplasmic ReticulumModerate to Low
BODIPY™ 493/503 Lipid DropletsVariable (context-dependent)
Adiponectin (Antibody) Adipocytes/Lipid DropletsVariable (context-dependent)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for staining with this compound and the respective organelle markers.

This compound-Ceramide Staining (Live Cells)
  • Prepare Staining Solution: Prepare a 1-10 µM working solution of this compound-ceramide in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).[1]

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Staining: Remove the culture medium and wash the cells twice with PBS. Add the pre-warmed staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.[1]

  • Washing: Discard the staining solution and wash the cells twice with fresh medium.[1]

  • Imaging: Mount the coverslip on a slide and observe under a fluorescence microscope using appropriate filter sets for green fluorescence.

Immunofluorescence Staining for Organelle Markers (Fixed Cells)

This protocol provides a general framework for antibody-based staining of fixed cells. Specific antibody concentrations and incubation times should be optimized according to the manufacturer's instructions.

  • Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-GM130, anti-Calnexin, or anti-Adiponectin) diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) for 1 hour at room temperature in the dark.

  • Washing and Mounting: Wash the cells with PBS, mount the coverslips on slides with an anti-fade mounting medium, and seal.

  • Imaging: Observe under a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

ER-Tracker™ Green Staining (Live Cells)
  • Prepare Staining Solution: Prepare a 100 nM - 1 µM working solution of ER-Tracker™ Green in a serum-free medium or PBS.

  • Cell Preparation: Culture cells on coverslips.

  • Staining: Replace the culture medium with the pre-warmed staining solution and incubate for 15-30 minutes at 37°C.

  • Washing: Replace the staining solution with fresh culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with a filter set appropriate for green fluorescence.

BODIPY™ 493/503 Staining (Live or Fixed Cells)
  • Prepare Staining Solution: Prepare a 1-10 µM working solution of BODIPY™ 493/503 in a serum-free medium or PBS.

  • Staining (Live Cells): Incubate live cells with the staining solution for 5-30 minutes at room temperature.

  • Staining (Fixed Cells): Fix and permeabilize cells as described in the immunofluorescence protocol before incubating with the staining solution.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount and image the cells using a fluorescence microscope with a filter set for green fluorescence.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.

experimental_workflow Co-localization Experimental Workflow A Cell Culture B Staining with This compound A->B C Staining with Organelle Marker A->C D Image Acquisition (Confocal Microscopy) B->D C->D E Image Analysis (Co-localization Coefficients) D->E

Caption: Workflow for co-localization studies.

ceramide_transport_pathway This compound-Ceramide Transport Pathway ER Endoplasmic Reticulum (Ceramide Synthesis) Vesicle Vesicular Transport ER->Vesicle CERT or Vesicular Translocation Golgi Golgi Apparatus (this compound Accumulation) Vesicle->Golgi

Caption: Ceramide transport to the Golgi.

colocalization_logic Logic of Co-localization Validation cluster_0 Image Data cluster_1 Quantitative Analysis cluster_2 Interpretation BODIPY_Signal This compound Signal (Channel 1) PCC Pearson's Correlation Coefficient (PCC) BODIPY_Signal->PCC MOC Manders' Overlap Coefficient (MOC) BODIPY_Signal->MOC Marker_Signal Organelle Marker Signal (Channel 2) Marker_Signal->PCC Marker_Signal->MOC High_Correlation High Correlation (PCC > 0.5) PCC->High_Correlation Indicates Co-localization Low_Correlation Low Correlation (PCC < 0.5) PCC->Low_Correlation Indicates Separate Localization

Caption: Validating localization with coefficients.

References

A Head-to-Head Comparison: BODIPY FL C5 vs. NBD-Labeled Fatty Acids for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for monitoring fatty acid uptake and trafficking, the choice between BODIPY FL C5 and Nitrobenzoxadiazole (NBD)-labeled fatty acids is a critical one. This guide provides an objective, data-driven comparison of these two popular fluorescent probes, summarizing their performance, outlining experimental protocols, and highlighting key considerations to inform your experimental design.

The use of fluorescently tagged fatty acid analogs has become an indispensable tool for visualizing the intricate processes of lipid metabolism and transport within living cells. Both this compound and NBD-labeled fatty acids have been widely adopted for these purposes; however, their inherent photophysical and chemical properties can significantly influence experimental outcomes and data interpretation. This comparison guide aims to dissect these differences to aid in the selection of the most appropriate probe for your specific research needs.

Quantitative Performance at a Glance

A summary of the key photophysical and performance characteristics of this compound and a representative NBD-labeled fatty acid (NBD-C6-hexanoic acid) is presented below.

FeatureThis compoundNBD-C6-Hexanoic AcidAdvantage
Excitation Max (nm) ~503[1]~466[1]-
Emission Max (nm) ~512[1]~536[1]-
Molar Absorptivity (ε, cm⁻¹M⁻¹) >80,000[2][3]~20,000[4]This compound
Fluorescence Quantum Yield (Φ) High (~0.9 in lipophilic environments)[4]Moderate (~0.3 in lipophilic environments)[4]This compound
Photostability High[1][5]Moderate to Low (sensitive to cholesterol)[1]This compound
Environmental Sensitivity Relatively insensitive to pH and polarity[6][7]Highly sensitive to environment; almost non-fluorescent in aqueous solvents[4]This compound
Concentration-Dependent Emission Exhibits a shift from green to red fluorescence at high concentrations (excimer formation)[1][8]No significant concentration-dependent shiftApplication-dependent
Metabolic Alteration Can be metabolized by cells[4][9]Can be metabolized, potentially leading to artifacts[10][11]Caution advised for both

Delving into the Differences: A Detailed Comparison

Photophysical Properties: The BODIPY Advantage

This compound consistently outperforms NBD-labeled fatty acids in key photophysical parameters. The BODIPY FL fluorophore boasts a significantly higher molar absorptivity and fluorescence quantum yield, resulting in a much brighter signal and greater fluorescence output.[1][4] This allows for the use of lower probe concentrations, minimizing potential cellular toxicity and artifacts.

Furthermore, BODIPY FL is markedly more photostable than NBD.[1][5] This enhanced resistance to photobleaching is a crucial advantage for time-lapse imaging and experiments requiring prolonged or intense illumination. The photostability of NBD has been noted to be sensitive to the cellular environment, particularly the presence of cholesterol.[1]

Environmental Sensitivity: A Double-Edged Sword

The fluorescence of NBD is highly sensitive to its environment, being bright in nonpolar environments like lipid membranes but almost non-fluorescent in aqueous solutions.[4] While this property can be exploited to study protein-lipid interactions, it can also complicate quantitative imaging as the signal intensity will vary with the local environment. In contrast, BODIPY FL is relatively insensitive to solvent polarity and pH, providing a more stable and reliable signal for quantifying fatty acid distribution in different cellular compartments.[6][7]

Concentration-Dependent Spectral Shift of BODIPY FL

A unique characteristic of BODIPY FL is its tendency to form excimers at high concentrations, leading to a spectral shift from green to red fluorescence.[1][8] This property can be a powerful tool for visualizing areas of high lipid accumulation, such as lipid droplets or the Golgi apparatus.[1] However, it can also complicate multicolor imaging experiments with other green fluorescent probes.

Experimental Considerations and Potential Artifacts

The choice of fluorescent fatty acid can influence the biological processes being studied. Both BODIPY FL and NBD-labeled fatty acids can be metabolized by cells, being incorporated into more complex lipids.[4][9] This metabolic processing can be a valuable tool for studying lipid synthesis pathways but can also lead to the fluorescent label being trafficked to locations different from the initial fatty acid uptake sites.

For NBD-labeled lipids, there is a known issue of hydrolysis by phospholipases, which can liberate the NBD-fatty acid and lead to a loss of signal or misinterpretation of the probe's localization.[10][11] Therefore, the use of phospholipase inhibitors is often recommended when working with NBD probes.[11]

The relatively nonpolar and electrically neutral nature of the BODIPY fluorophore is thought to allow it to intercalate into membrane bilayers more readily and with less perturbation than the more polar NBD group.[5]

Visualizing the Workflow: Fatty Acid Uptake and Analysis

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for studying fatty acid uptake and a simplified representation of the fatty acid uptake signaling pathway.

Fatty_Acid_Uptake_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis cell_culture Culture cells to desired confluency serum_starve Serum starve cells cell_culture->serum_starve prepare_probe Prepare fluorescent fatty acid-BSA complex incubate Incubate cells with probe prepare_probe->incubate wash Wash to remove unbound probe image Image with fluorescence microscope or flow cytometer wash->image analyze Quantify fluorescence intensity image->analyze

A typical workflow for a cellular fatty acid uptake experiment.

Fatty_Acid_Uptake_Pathway ext_fa Extracellular Fluorescent Fatty Acid transporter Fatty Acid Transporter (e.g., CD36) ext_fa->transporter int_fa Intracellular Fluorescent Fatty Acid transporter->int_fa Uptake pm Plasma Membrane fabp Fatty Acid Binding Protein (FABP) int_fa->fabp Binding metabolism Metabolic Fates fabp->metabolism storage Lipid Droplet Storage metabolism->storage oxidation Beta-oxidation metabolism->oxidation synthesis Synthesis of Complex Lipids metabolism->synthesis

Simplified signaling pathway of fatty acid uptake and metabolism.

Detailed Experimental Protocols

Protocol 1: Cellular Fatty Acid Uptake Assay using this compound

This protocol is adapted from established methods for measuring fatty acid uptake in cultured cells.[12]

Materials:

  • This compound (5-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl) Aminopentanoic Acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dulbecco's Modified Eagle Medium (DMEM), serum-free

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells (e.g., 3T3-L1 adipocytes, hepatocytes)

  • Fluorescence microscope or flow cytometer with appropriate filter sets (Excitation/Emission ~503/512 nm)

Procedure:

  • Cell Preparation:

    • Plate cells in a suitable format (e.g., 96-well plate for plate reader assays, glass-bottom dishes for microscopy) and culture to the desired confluency.

    • One hour prior to the assay, replace the culture medium with serum-free DMEM to starve the cells.

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of fatty acid-free BSA in serum-free DMEM (e.g., 1% w/v).

    • Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically in the low micromolar range). The molar ratio of fatty acid to BSA should be optimized for your cell type, but a 2:1 ratio is a good starting point.

  • Labeling:

    • Remove the serum-free medium from the cells and wash once with PBS.

    • Add the this compound-BSA complex solution to the cells.

    • Incubate at 37°C for the desired time period (e.g., 1-15 minutes). Kinetic studies may require multiple time points.

  • Imaging and Analysis:

    • To stop the uptake, remove the labeling solution and wash the cells three times with ice-cold PBS.

    • For endpoint assays, immediately image the cells using a fluorescence microscope or quantify the fluorescence using a plate reader.

    • For kinetic assays, acquire images or readings at different time points during the incubation.

    • To differentiate between surface-bound and internalized fatty acids, a back-exchange step with a high concentration of fatty acid-free BSA can be performed after labeling.

Protocol 2: Cellular Fatty Acid Uptake Assay using NBD-Labeled Fatty Acids

This protocol is based on methods for visualizing NBD-lipid uptake by confocal microscopy.[10][13]

Materials:

  • NBD-labeled fatty acid (e.g., NBD-C6-hexanoic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cultured cells

  • Confocal microscope with appropriate laser lines and emission filters (Excitation/Emission ~466/536 nm)

  • (Optional) Phospholipase inhibitors (e.g., PMSF and OBAA)[11]

Procedure:

  • Cell Preparation:

    • Grow adherent cells on glass coverslips or in glass-bottom dishes to ~60-70% confluency.[10]

  • Preparation of NBD-Fatty Acid-BSA Complex:

    • Prepare a stock solution of the NBD-labeled fatty acid in ethanol (B145695) or DMSO.

    • Prepare a solution of fatty acid-free BSA in HBSS.

    • Add the NBD-fatty acid stock solution to the BSA solution to form the complex.

  • Labeling:

    • Wash the cells twice with HBSS.

    • (Optional) Pre-incubate the cells with phospholipase inhibitors to prevent metabolic degradation of the probe.[11]

    • Add the NBD-fatty acid-BSA complex to the cells and incubate at 37°C for the desired time. To minimize endocytosis in some experiments, incubation can be performed at a lower temperature (e.g., 20°C).[11]

  • Imaging and Analysis:

    • Remove the labeling solution and wash the cells with buffer.

    • Acquire images using a confocal microscope.

    • To specifically visualize internalized probe, perform a "back-exchange" by incubating the cells with a high concentration of fatty acid-free BSA in buffer to remove the probe from the outer leaflet of the plasma membrane.[10]

    • Quantify the intracellular fluorescence intensity using image analysis software.

Conclusion: Making the Right Choice

For most applications requiring high sensitivity, photostability, and quantitative accuracy, This compound is the superior choice for tracking fatty acid uptake and distribution. Its bright, stable fluorescence and relative insensitivity to environmental factors provide a robust platform for a wide range of cellular imaging experiments.

However, NBD-labeled fatty acids remain a valuable tool , particularly for researchers interested in exploiting their environmental sensitivity to probe specific protein-lipid interactions or when a well-established protocol for a particular application already exists. When using NBD probes, it is crucial to be aware of their lower photostability and potential for metabolic artifacts and to take appropriate experimental precautions.

Ultimately, the optimal choice of fluorescent fatty acid will depend on the specific research question, the experimental system, and the imaging modality employed. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their studies of cellular lipid metabolism.

References

A Comparative Guide to the Quantitative Fluorescence of BODIPY FL C5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the careful selection of fluorescent probes is paramount to achieving reliable and reproducible experimental results. This guide provides a detailed quantitative comparison of BODIPY FL C5 and its common alternatives, supported by established experimental protocols and visual workflows to aid in making an informed decision for your specific research needs.

Quantitative Comparison of Fluorescent Properties

This compound stands out for its exceptional photophysical properties, offering high fluorescence quantum yield, a large molar extinction coefficient, and remarkable photostability.[1][2][3][4][5] Its fluorescence is also notably insensitive to changes in pH and solvent polarity, a significant advantage over traditional fluorophores like fluorescein.[1][2][6] The narrow emission spectrum of BODIPY dyes minimizes spectral overlap, making them highly suitable for multiplexing experiments.[1][2]

Below is a summary of the key quantitative fluorescence properties of this compound compared to common alternatives such as Fluorescein (FITC) and Oregon Green 488.

PropertyThis compoundFluorescein (FITC)Oregon Green 488
Excitation Maximum (λex) ~505 nm[1]~494 nm~496 nm[7]
Emission Maximum (λem) ~513 nm[1]~518 nm~524 nm[7]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹[1][2][3]~75,000 cm⁻¹M⁻¹~76,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.92 (in methanol)[1]~0.9 (pH 9.0)~0.9 (pH 9.0)
Photostability High[4][8][9][10]Low[8][9]Moderate
pH Sensitivity Low[1][2][6]High (pKa ~6.4)Moderate (pKa ~4.7)
Solvent Polarity Sensitivity Low[1][2]ModerateLow

Experimental Protocols

Accurate and reproducible quantitative analysis of fluorescence intensity relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Quantitative Measurement of Fluorescence Intensity

This protocol outlines the determination of the relative fluorescence quantum yield of a test sample by comparison to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, methanol, or phosphate-buffered saline)

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Test fluorophore (e.g., this compound)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the fluorescent standard and the test fluorophore in the chosen solvent.

    • Prepare a series of dilutions for both the standard and the test sample, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1 to avoid inner filter effects.[11]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Measure the fluorescence emission spectrum for each dilution of the standard and the test sample.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the test sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (nₓ² / nₛₜ²) Where:

      • Φₛₜ is the quantum yield of the standard.

      • Slopeₓ and Slopeₛₜ are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).[11]

Cellular Staining with this compound-Ceramide for Golgi Apparatus Visualization

This protocol details the use of this compound-ceramide to label the Golgi apparatus in living cells.

Materials:

  • This compound-ceramide stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Coverslips

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate cells on sterile coverslips in a petri dish and culture until they reach the desired confluency.

  • Staining Solution Preparation:

    • Prepare a working solution of this compound-ceramide by diluting the stock solution in serum-free medium or HBSS to a final concentration of 5 µM.[3][12]

  • Cell Staining:

    • Remove the culture medium and wash the cells with HBSS.

    • Add the staining solution to the cells and incubate for 30 minutes at 4°C.[3][12]

    • Remove the staining solution and wash the cells twice with ice-cold medium.[12]

    • Add fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes at 37°C to allow the fluorescent ceramide to accumulate in the Golgi apparatus.[3][12]

  • Imaging:

    • Wash the cells with fresh medium.

    • Mount the coverslip on a microscope slide.

    • Visualize the stained Golgi apparatus using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).[11]

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows involving this compound.

experimental_workflow cluster_staining Staining Protocol cluster_imaging Imaging cell_culture Cell Culture on Coverslip wash1 Wash cells with HBSS cell_culture->wash1 staining_prep Prepare 5 µM BODIPY FL C5-Ceramide Solution incubate_cold Incubate with dye 30 min at 4°C staining_prep->incubate_cold wash1->incubate_cold wash2 Wash with cold medium incubate_cold->wash2 incubate_warm Incubate in fresh medium 30 min at 37°C wash2->incubate_warm wash3 Final Wash incubate_warm->wash3 mount Mount Coverslip wash3->mount microscopy Fluorescence Microscopy (Ex: ~488nm, Em: ~515nm) mount->microscopy

References

A Comparative Guide to BODIPY Dyes for Membrane Potential Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct measurement of cellular membrane potential is crucial for understanding the physiological state of excitable cells, such as neurons and cardiomyocytes, and for the screening of ion channel-targeting drugs. Voltage-sensitive dyes (VSDs) offer a powerful, non-invasive method for monitoring these potential changes with high spatial and temporal resolution. Among the various classes of VSDs, those based on the boron-dipyrromethene (BODIPY) scaffold have emerged as a particularly promising group due to their superior photophysical properties.

This guide provides a comparative analysis of a series of recently developed BODIPY-based voltage-sensitive fluorophores, referred to as BODIPY VF dyes. These dyes are engineered for enhanced water solubility and tunable electronic properties, leading to significant improvements in voltage sensitivity and cellular brightness.[1][2][3][4] This document will present a quantitative comparison of their performance, detailed experimental protocols for their application, and visual representations of the underlying mechanisms and workflows.

Performance Comparison of BODIPY VF Dyes

A key innovation in the development of the BODIPY VF series is the incorporation of a sulfonated aromatic group at the meso-position, which improves water solubility without disrupting the core electronic structure of the fluorophore.[1][2][3][4] The voltage sensitivity of these dyes is based on a photo-induced electron transfer (PeT) mechanism. Changes in the transmembrane electrical field modulate the rate of electron transfer from an aniline (B41778) donor to the BODIPY fluorophore, resulting in a change in fluorescence intensity.

The performance of these dyes has been systematically evaluated in HEK293T cells using whole-cell patch-clamp electrophysiology to control the membrane potential.[1] The key performance metrics are summarized in the tables below.

Key Performance Metrics
Dye Name[1]2,6-Substituent[1]Molecular Wire Substituent[1]Voltage Sensitivity (% ΔF/F per 100 mV)[1]Relative Cellular Brightness (Normalized to 19)[1]
19 HOMe33 ± 11.0 ± 0.1
30 COOHOMe24 ± 0.57.1 ± 0.8
35 CONHCH₂CO₂MeH48 ± 21.0 ± 0.1
15 EtH1.5 ± 0.30.9 ± 0.1
16 EtOMe5.0 ± 0.30.4 ± 0.1
17 HH2.5 ± 0.31.0 ± 0.1
18 HMe5.1 ± 0.91.1 ± 0.1
28 COOHH4.4 ± 0.45.3 ± 0.6
29 COOHMe9.9 ± 0.412 ± 1
36 CONHCH₂CO₂MeMe5.1 ± 0.41.0 ± 0.1
22 CNH3.80.34 ± 0.002
Top Performing BODIPY VF Dyes: A Head-to-Head Comparison

Three dyes from this series stand out due to their exceptional performance characteristics: BODIPY VF 19 , BODIPY VF 30 , and BODIPY VF 35 .[1]

FeatureBODIPY VF 19[1]BODIPY VF 30[1]BODIPY VF 35[1]
Voltage Sensitivity 33% ΔF/F per 100 mV24% ΔF/F per 100 mV48% ΔF/F per 100 mV
Cellular Brightness GoodExceptional (~7x brighter than 19 & 35) Good
Key Advantage Balanced performance with good sensitivity and brightness, and better photostability under prolonged imaging compared to other high-performers.Extremely bright, making it suitable for cells with low dye uptake or for imaging with lower illumination intensity to minimize phototoxicity.The most sensitive BODIPY-based voltage indicator reported to date, ideal for detecting subtle changes in membrane potential.
Potential Limitation Lower sensitivity compared to VF 35.Lower voltage sensitivity compared to VF 19 and VF 35.Lower cellular brightness compared to VF 30, which may be a limitation in some applications.

Mechanism of Action and Experimental Workflow

The functionality of these BODIPY VF dyes is based on the principle of Photo-induced Electron Transfer (PeT). The following diagrams illustrate the mechanism and a typical workflow for their use.

pet_mechanism cluster_membrane Cell Membrane bodipy BODIPY Fluorophore wire Molecular Wire bodipy->wire Covalent Bond fluorescence High Fluorescence bodipy->fluorescence Fluorescence ON no_fluorescence Low Fluorescence bodipy->no_fluorescence Fluorescence OFF (Quenched) aniline Aniline (Electron Donor) wire->aniline Covalent Bond depolarization Depolarization (Less Negative) depolarization->bodipy Inhibits PeT hyperpolarization Hyperpolarization (More Negative) hyperpolarization->bodipy Promotes PeT

Fig. 1: Mechanism of Voltage Sensing via Photo-induced Electron Transfer (PeT).

experimental_workflow cluster_prep Cell Preparation cluster_staining Dye Loading cluster_electrophys Electrophysiology & Imaging cluster_analysis Data Analysis cell_culture Culture HEK293T cells on coverslips prepare_dye Prepare 1-2 µM BODIPY VF staining solution in HBSS cell_culture->prepare_dye incubate Incubate cells for 20 min at 37°C prepare_dye->incubate wash Wash cells with fresh HBSS incubate->wash patch Establish whole-cell patch-clamp configuration wash->patch voltage_clamp Clamp membrane potential (e.g., -60 mV holding) patch->voltage_clamp image_acquire Acquire fluorescence images (epifluorescence microscopy) voltage_clamp->image_acquire voltage_step Apply voltage steps (e.g., -100 mV to +100 mV) image_acquire->voltage_step Simultaneously voltage_step->image_acquire roi Select region of interest (cell membrane) voltage_step->roi measure_intensity Measure mean fluorescence intensity at each voltage roi->measure_intensity calculate_deltaF Calculate ΔF/F ((F - F₀) / F₀) measure_intensity->calculate_deltaF plot Plot ΔF/F vs. Membrane Potential calculate_deltaF->plot

Fig. 2: Experimental workflow for measuring membrane potential using BODIPY VF dyes.

dye_comparison Key Feature Comparison of Top Performing BODIPY VF Dyes cluster_dyes BODIPY VF Dyes center_node Ideal Voltage- Sensitive Dye high_sensitivity High Sensitivity (Large ΔF/F) center_node->high_sensitivity high_brightness High Brightness center_node->high_brightness photostability Photostability center_node->photostability low_phototoxicity Low Phototoxicity center_node->low_phototoxicity vf35 BODIPY VF 35 vf35->high_sensitivity Excellent (48%) vf30 BODIPY VF 30 vf30->high_sensitivity Good (24%) vf30->high_brightness Exceptional (7x) vf19 BODIPY VF 19 vf19->high_sensitivity Very Good (33%) vf19->high_brightness Good vf19->photostability Good balance

Fig. 3: Logical relationship of key performance indicators for top BODIPY VF dyes.

Experimental Protocols

The following protocols are synthesized from the methodologies reported for the characterization of BODIPY VF dyes and general best practices for fluorescence microscopy and electrophysiology.[1][][6][7][8]

Cell Culture and Plating
  • Cell Line: Use a suitable cell line, such as HEK293T, which is commonly used for electrophysiological studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: For imaging experiments, plate the cells onto glass coverslips (e.g., 25 mm) coated with a suitable substrate (e.g., poly-D-lysine) to ensure adherence. Allow cells to grow to 50-70% confluency before staining.

Dye Loading and Staining
  • Stock Solution: Prepare a 1-2 mM stock solution of the BODIPY VF dye in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.

  • Staining Solution: On the day of the experiment, dilute the stock solution in a physiological buffer such as Hank's Balanced Salt Solution (HBSS) to a final working concentration of 1-2 µM.[1]

  • Incubation: Remove the culture medium from the cells and gently wash once with HBSS. Add the staining solution to the cells and incubate for 20 minutes at 37°C, protected from light.[4]

  • Washing: After incubation, remove the staining solution and wash the cells twice with fresh HBSS to remove any unbound dye. The cells are now ready for imaging.

Combined Electrophysiology and Fluorescence Imaging
  • Setup: Mount the coverslip with the stained cells onto the stage of an inverted epifluorescence microscope equipped for whole-cell patch-clamp recording.

  • Solutions: Use an extracellular (bath) solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular (pipette) solution should contain (in mM): 120 K-aspartate, 4 NaCl, 4 MgCl₂, 1 CaCl₂, 10 EGTA, and 10 HEPES, adjusted to pH 7.2.[7][8]

  • Patch-Clamp:

    • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

    • Under visual guidance, approach a single stained cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[6][8]

  • Voltage Clamp and Imaging:

    • Switch the amplifier to voltage-clamp mode and hold the cell at a resting potential, typically -60 mV.[1]

    • Begin acquiring fluorescence images using an appropriate filter set for the specific BODIPY dye (e.g., excitation around 470 nm).[1]

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 100 ms (B15284909) each) while continuously recording the fluorescence intensity from the cell membrane.[1]

Data Analysis
  • Region of Interest (ROI): In the acquired image series, draw an ROI around the membrane of the patched cell.

  • Fluorescence Intensity: Measure the mean fluorescence intensity within the ROI for the baseline (holding potential, F₀) and for each voltage step (F).

  • Calculate ΔF/F: For each voltage step, calculate the fractional change in fluorescence using the formula: ΔF/F = (F - F₀) / F₀.

  • Plot and Analyze: Plot the calculated ΔF/F values against the corresponding membrane potential to generate a voltage sensitivity curve for the dye. The slope of the linear portion of this curve represents the voltage sensitivity (% ΔF/F per 100 mV).

Conclusion

The development of water-soluble, sulfonated BODIPY dyes represents a significant advancement in the field of membrane potential imaging. The BODIPY VF series offers a range of probes with tunable properties, allowing researchers to select a dye that best suits their specific experimental needs. BODIPY VF 35 is the standout choice for applications requiring the highest possible voltage sensitivity.[1] For experiments where signal brightness is paramount, or where phototoxicity is a major concern, BODIPY VF 30 provides an exceptionally bright and robust signal.[1] BODIPY VF 19 offers a well-balanced profile of good sensitivity, brightness, and photostability, making it a reliable workhorse for a variety of functional imaging applications in neurons and cardiomyocytes.[1] By providing quantitative data and detailed protocols, this guide aims to facilitate the adoption of these powerful tools for researchers in basic science and drug development.

References

A Comparative Guide to the Cross-Validation of BODIPY FL C5 with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluorescence spectroscopy and mass spectrometry for the analysis of molecules labeled with BODIPY FL C5, a popular green fluorescent probe. While a direct quantitative cross-validation of this compound using both techniques is not extensively documented in peer-reviewed literature, this guide synthesizes available data for BODIPY dyes and related fluorescent probes to offer a thorough comparative framework. We will delve into the principles of each analytical method, present available quantitative data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate technique for their specific needs.

Introduction to this compound and Analytical Techniques

This compound is a bright, photostable, and environmentally insensitive green fluorescent dye commonly used to label lipids and other biomolecules. Its fluorescence properties make it an excellent tool for imaging and quantification in biological systems. Mass spectrometry, on the other hand, is a powerful analytical technique that identifies and quantifies molecules based on their mass-to-charge ratio, providing detailed structural information. Cross-validation between these two techniques is crucial for ensuring the accuracy and reliability of experimental results, particularly in quantitative studies.

Principles of Detection

Fluorescence Spectroscopy: This technique relies on the excitation of the this compound fluorophore with light at a specific wavelength (around 505 nm) and the detection of the emitted light at a longer wavelength (around 513 nm). The intensity of the emitted fluorescence is directly proportional to the concentration of the labeled molecule, allowing for quantification.

Mass Spectrometry: In mass spectrometry, the this compound-labeled molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The abundance of the specific ion corresponding to the labeled molecule is used for quantification. A key feature of BODIPY dyes in mass spectrometry is the natural isotopic abundance of boron (¹⁰B at ~20% and ¹¹B at ~80%), which creates a characteristic isotopic pattern that aids in the identification of labeled molecules[1]. Additionally, BODIPY dyes often exhibit a neutral loss of a hydrofluoric acid (HF) molecule during fragmentation, which can serve as a signature for identification[1].

Quantitative Performance: A Comparative Overview

It is important to note that studies on other BODIPY dyes, such as BODIPY 581/591 C11, have shown that fluorescence-based measurements can sometimes overestimate phenomena like lipid oxidation when compared to mass spectrometry data. This highlights the potential for discrepancies and underscores the importance of cross-validation[2][3].

ParameterFluorescence SpectroscopyMass Spectrometry
Sensitivity High, capable of single-molecule detection under optimal conditions.High, with detection limits often in the picomolar to femtomolar range.
Selectivity Dependant on spectral properties and potential for background fluorescence.High, based on unique mass-to-charge ratio and fragmentation patterns.
Quantitative Accuracy Can be affected by environmental factors (pH, solvent polarity) and photobleaching, though BODIPY FL is relatively stable. Potential for overestimation as seen with other BODIPY dyes.Generally high, with the use of internal standards. Provides structural confirmation.
Linear Dynamic Range Typically spans 2-3 orders of magnitude.Can span several orders of magnitude.
Throughput High, especially with plate-reader-based assays.Lower, due to sample preparation and chromatographic separation.
Structural Information None.Provides detailed structural information through fragmentation analysis.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound-Labeled Lipids by Fluorescence Spectroscopy

This protocol outlines a general procedure for quantifying this compound-labeled lipids in a sample using a fluorescence plate reader.

Materials:

  • This compound-labeled lipid standard

  • Unlabeled lipid counterpart

  • Appropriate solvent (e.g., ethanol, DMSO)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader with excitation at ~505 nm and emission detection at ~513 nm

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of the this compound-labeled lipid standard in the chosen solvent.

    • Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

    • Pipette a fixed volume of each standard into the wells of the 96-well plate.

    • Add PBS to each well to bring the final volume to a constant level.

  • Sample Preparation:

    • Extract the lipids from your experimental samples.

    • Resuspend the lipid extract in the same solvent used for the standards.

    • Pipette the same volume of the sample extracts into separate wells of the 96-well plate.

    • Add PBS to each well to match the final volume of the standards.

  • Fluorescence Measurement:

    • Place the 96-well plate in the fluorescence plate reader.

    • Set the excitation wavelength to 505 nm and the emission wavelength to 513 nm.

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the fluorescence intensity of a blank well (containing only solvent and PBS) from all readings.

    • Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.

    • Use the linear regression equation from the standard curve to calculate the concentration of the this compound-labeled lipid in your samples.

Protocol 2: Analysis of this compound-Labeled Lipids by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the analysis of this compound-labeled lipids using LC-MS.

Materials:

  • This compound-labeled lipid sample

  • Internal standard (a lipid analog not present in the sample)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Extract the lipids from your experimental samples.

    • Spike the extracted lipids with a known amount of the internal standard.

    • Reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC Separation:

    • Inject the sample onto a suitable HPLC/UHPLC column (e.g., C18 for reverse-phase chromatography).

    • Use a gradient elution program with appropriate mobile phases to separate the this compound-labeled lipid from other components in the sample.

  • MS Detection:

    • The eluent from the LC column is introduced into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in positive or negative ion mode, depending on the lipid of interest.

    • Acquire full scan mass spectra to identify the [M+H]⁺ or [M-H]⁻ ion of the this compound-labeled lipid and the internal standard.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to confirm its identity through characteristic fragment ions (e.g., neutral loss of HF).

  • Data Analysis:

    • Integrate the peak areas of the extracted ion chromatograms for the this compound-labeled lipid and the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Quantify the amount of the this compound-labeled lipid in the sample by comparing the peak area ratio to a standard curve generated with known concentrations of the analyte and a constant concentration of the internal standard.

Visualization of Workflows

Caption: Experimental workflow for the cross-validation of this compound analysis.

Alternative Fluorescent Probes

For researchers seeking alternatives to this compound, especially when cross-validation with mass spectrometry is a primary concern, nitrobenzoxadiazole (NBD)-labeled lipids are a viable option. NBD probes have been successfully analyzed by mass spectrometry, and their fragmentation patterns are well-characterized. However, it is worth noting that BODIPY dyes generally exhibit superior photophysical properties, including higher fluorescence quantum yields and greater photostability compared to NBD.

Conclusion

Both fluorescence spectroscopy and mass spectrometry are powerful techniques for the analysis of this compound-labeled molecules. Fluorescence offers high throughput and sensitivity, making it ideal for screening and imaging applications. Mass spectrometry provides unparalleled selectivity and structural information, which is crucial for definitive identification and accurate quantification.

Given the potential for discrepancies between the two methods, as suggested by studies on related BODIPY dyes, a cross-validation approach is highly recommended, especially for quantitative studies that form the basis of critical research and development decisions. By employing both techniques in parallel, researchers can gain a higher level of confidence in their results and a more complete understanding of the biological systems under investigation.

References

A Researcher's Guide: Assessing the Specificity of BODIPY FL C5 for Neutral Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular lipid metabolism, the accurate visualization and quantification of neutral lipids are paramount. This guide provides an objective comparison of BODIPY FL C5, a widely used fluorescent probe for neutral lipids, with its common alternatives, Nile Red and LipidTOX dyes. By presenting supporting experimental data and detailed protocols, this guide aims to facilitate an informed selection of the most suitable dye for your specific research needs.

Performance Comparison of Fluorescent Dyes for Neutral Lipid Staining

The selection of a fluorescent dye for lipid droplet analysis hinges on several key photophysical and practical considerations. This compound, belonging to the BODIPY family of dyes, is renowned for its bright and stable fluorescence. However, a direct comparison with other popular stains reveals distinct advantages and disadvantages for each.

PropertyThis compoundNile RedLipidTOX Dyes
Excitation Max (nm) ~505~552 (in neutral lipids)Red: ~577, Deep Red: ~637
Emission Max (nm) ~515~636 (in neutral lipids)Red: ~609, Deep Red: ~655
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) >80,000[1][2]Varies significantly with solvent polarityNot readily available
Fluorescence Quantum Yield (Φ) High (approaching 1.0 in nonpolar environments)[1][2][]Low in polar solvents, high in nonpolar environments[4][5][6]Not readily available
Photostability Generally high, but some variants show limited photostability[7][8]Moderate, prone to photobleaching[7]Generally high
Specificity for Neutral Lipids High, less environmentally sensitive[]Good, but can stain other lipidic structuresHigh
Suitability for Live Cell Imaging ExcellentGood, but phototoxicity can be a concernExcellent
Spectral Overlap Minimal with red fluorescent proteinsBroad emission spectrum can lead to bleed-through[8]Well-suited for multiplexing with green fluorescent proteins

In-Depth Analysis of Dye Specificity and Performance

This compound stands out due to its high fluorescence quantum yield and sharp emission peak, which contributes to its brightness and high signal-to-noise ratio.[] Its fluorescence is relatively insensitive to the polarity of the environment, leading to a more consistent signal from lipid droplets of varying composition.[10] This property, combined with its excellent photostability, makes it a robust choice for quantitative imaging and long-term live-cell experiments.[7] However, it's important to note that while generally photostable, some BODIPY variants have shown limited resistance to photobleaching under intense illumination.[8][11]

Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its surroundings.[12] This property can be advantageous for distinguishing between neutral lipids (emitting in the yellow-gold range) and polar lipids (emitting in the red range). However, this same characteristic can also be a drawback, as variations in the lipid composition of droplets can lead to shifts in emission, potentially complicating quantitative analysis. Furthermore, Nile Red has a broader emission spectrum, which can result in spectral bleed-through into other channels, and it is generally considered to be less photostable than BODIPY dyes.[7][8]

LipidTOX dyes are a newer class of fluorescent probes designed specifically for the detection of neutral lipids. They are available in red and deep-red emitting variants, making them highly compatible with multiplexing experiments involving green fluorescent proteins (GFPs) without the risk of spectral overlap. While detailed quantitative data on their quantum yield and extinction coefficient are not as readily available in the literature, they are generally marketed as having high specificity and photostability, making them an excellent alternative for multicolor imaging applications.

Experimental Protocols

To ensure reproducible and comparable results, detailed experimental protocols are essential. The following are generalized protocols for staining neutral lipids in cultured cells with this compound, Nile Red, and LipidTOX Red.

General Cell Preparation for Staining
  • Culture cells on glass-bottom dishes or coverslips to a confluence of 70-80%.

  • Induce lipid droplet formation by treating cells with oleic acid complexed to bovine serum albumin (BSA) for 24 hours, if required for the experiment.

  • Wash the cells twice with warm phosphate-buffered saline (PBS).

Staining Protocol: this compound
  • Preparation of Staining Solution: Prepare a 1-5 µM working solution of this compound in serum-free culture medium or PBS from a 1 mM stock solution in DMSO.

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm PBS to remove unbound dye.

  • Imaging: Image the cells immediately in PBS or a suitable imaging medium using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission at 500-550 nm).

Staining Protocol: Nile Red
  • Preparation of Staining Solution: Prepare a 1-5 µg/mL working solution of Nile Red in PBS from a 1 mg/mL stock solution in acetone (B3395972) or DMSO.

  • Staining: Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells twice with warm PBS.

  • Imaging: Image the cells immediately in PBS. For neutral lipids, use an excitation wavelength of ~488 nm and collect emission above 580 nm.

Staining Protocol: LipidTOX Red
  • Fixation (Optional, for fixed-cell staining): Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Preparation of Staining Solution: Dilute the LipidTOX Red stock solution 1:200 to 1:1000 in PBS.

  • Staining: Add the diluted staining solution to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells twice with PBS.

  • Imaging: Mount the coverslips or image the dish directly using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., excitation at 561 nm and emission at 580-650 nm).

Visualization of Experimental Workflow and a Relevant Biological Pathway

To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to 70-80% confluence lipid_induction Induce lipid droplets (e.g., with oleic acid) cell_culture->lipid_induction wash1 Wash with PBS lipid_induction->wash1 prepare_stain Prepare staining solution wash1->prepare_stain stain_cells Incubate cells with dye prepare_stain->stain_cells wash2 Wash to remove excess dye stain_cells->wash2 acquire_images Fluorescence Microscopy wash2->acquire_images analyze_data Image Analysis and Quantification acquire_images->analyze_data

Caption: A generalized workflow for fluorescent staining of cellular neutral lipids.

G cluster_synthesis Neutral Lipid Synthesis cluster_storage Storage cluster_lipolysis Lipolysis cluster_utilization Utilization FA Fatty Acids DGAT DGAT/ACAT FA->DGAT Glycerol Glycerol Glycerol->DGAT TG_CE Triglycerides & Cholesteryl Esters DGAT->TG_CE LD Lipid Droplet TG_CE->LD incorporation ATGL ATGL/HSL LD->ATGL FA_release Fatty Acid Release ATGL->FA_release beta_oxidation Beta-oxidation (Energy) FA_release->beta_oxidation membrane_synthesis Membrane Synthesis FA_release->membrane_synthesis

Caption: A simplified signaling pathway of neutral lipid metabolism centered around lipid droplets.[13][14][15]

Conclusion

The choice between this compound, Nile Red, and LipidTOX dyes for staining neutral lipids depends on the specific experimental goals.

  • This compound is an excellent all-around choice for its high brightness, photostability, and specificity, making it particularly well-suited for quantitative imaging and live-cell studies where a green fluorescent probe is appropriate.

  • Nile Red offers the unique advantage of distinguishing between different lipid classes based on its solvatochromic properties, but its broad emission and lower photostability can be limiting factors.

  • LipidTOX dyes are the preferred option for multicolor imaging experiments, especially when working with GFP-tagged proteins, due to their red-shifted emission spectra and high specificity.

By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select the optimal fluorescent dye to achieve high-quality, reliable data in their studies of neutral lipid biology.

References

A Comparative Guide to BODIPY FL C5 Performance in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BODIPY FL C5, a widely used green fluorescent fatty acid analog, and its performance across various cell types. We will compare its capabilities with alternative fluorescent probes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific cellular imaging needs.

Introduction to this compound

BODIPY™ FL C5 (5-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid)) is a versatile fluorescent probe used extensively in cell biology to study lipid metabolism and transport.[1] Its core, the BODIPY fluorophore, is known for its exceptional photophysical properties, including high fluorescence quantum yields, large molar extinction coefficients, and relative insensitivity to environmental polarity and pH.[2][3]

One of the most common applications involves its conjugation to ceramide (this compound-Ceramide), which serves as a specific marker for the Golgi apparatus in living cells.[4][5] The probe is also utilized as a fatty acid analog to trace uptake, intracellular trafficking, and incorporation into other lipid species, such as those found in lipid droplets.[][7]

Quantitative Performance Comparison

This compound offers significant advantages in brightness and photostability over older-generation probes like NBD. However, other alternatives like Nile Red or specialized dyes such as HCS LipidTOX offer unique properties for specific applications, such as staining neutral lipid stores.

Table 1: Photophysical Properties of BODIPY FL vs. Alternatives

PropertyBODIPY FLNBD (Nitrobenzoxadiazole)Nile Red
Excitation Max (nm) ~505~465~552 (in lipids)
Emission Max (nm) ~512~535~636 (in lipids)
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~90,000[7][8]~20,000[7][8]~45,000
Fluorescence Quantum Yield ~0.9 (in lipophilic environment)[7][8]~0.3 (in lipophilic environment)[7][8]Variable (Fluorogenic)[9]
Photostability High[9]Moderate; sensitive to cholesterol presence[10]Moderate
Environmental Sensitivity Low; fluorescence is stable across different environments[1]ModerateHigh (Solvatochromic); fluorescence is quenched in aqueous media[9]
Primary Advantage Exceptional brightness and photostability[11]Established probeFluorogenic; low background in aqueous environments[9]

Table 2: Performance and Application in Different Cell Types

ProbePrimary TargetCell Types UsedAdvantagesLimitations
This compound-Ceramide Golgi Apparatus[4]Bovine Pulmonary Artery Endothelial Cells (BPAEC), NIH 3T3, Madin-Darby Canine Kidney (MDCK)[12], Mouse Embryonic Stem Cells[11]Bright, specific Golgi staining[4]. Less polar than NBD, allowing better membrane anchoring[11].Can be metabolized and trafficked to other compartments over time[13]. May not be suitable for multicolor imaging with GFP[10].
BODIPY 493/503 Neutral Lipids (Lipid Droplets)[]Primary Hepatocytes, Hep G2, NIH3T3, HeLa, HT1080[14]Exceptionally bright stain for lipid droplets[14].Not fluorogenic, can lead to background signal[9]. Overlaps with GFP spectra[14]. Limited photostability[9].
NBD C6-Ceramide Golgi ApparatusGeneral cell lines[10]Established alternative to this compound-Ceramide.Lower quantum yield and extinction coefficient result in weaker fluorescence[10][11]. Photostability is sensitive to cholesterol levels[10].
Nile Red Neutral Lipids (Lipid Droplets)[9]Primary Hepatocytes, Hep G2, HeLa, HT1080, NIH3T3[14]Fluorogenic properties reduce background signal from the aqueous cytoplasm[9]. Red-shifted emission avoids overlap with GFP[14].Broader emission spectrum can be challenging for multiplexing.
BODIPY FL C12 Fatty Acid Uptake & MetabolismLiving Yeast and Mammalian Cells[15], Hepatocytes[16]Excellent for tracking fatty acid metabolism and incorporation into neutral lipids[7][16]. Suitable for super-resolution microscopy[15].Can be incorporated into various lipid classes, requiring downstream analysis for specificity[16].

Visualizing Cellular Pathways and Workflows

The following diagrams illustrate common biological processes and experimental procedures involving BODIPY FL probes.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Cer_Synth Ceramide Synthesis CERT CERT Protein Cer_Synth->CERT non-vesicular Vesicle Vesicular Transport Cer_Synth->Vesicle vesicular Golgi_Stack This compound-Ceramide Accumulation (Green Fluorescence) CERT->Golgi_Stack Vesicle->Golgi_Stack

Caption: Ceramide transport from the ER to the Golgi apparatus.

G Start Culture cells to 70-80% confluency Wash1 Wash cells with PBS to remove media Start->Wash1 Stain Incubate with This compound (0.5-5 µM) for 15-30 min at 37°C Wash1->Stain Wash2 Gently wash 2-3 times with PBS to remove excess dye Stain->Wash2 Image Image with fluorescence microscope (Ex/Em: ~505/512 nm) Wash2->Image

Caption: General workflow for staining live cells with this compound.

Detailed Experimental Protocols

Reproducible results depend on meticulous adherence to optimized protocols. Below are methodologies for using this compound-Ceramide for Golgi staining and BODIPY 493/503 for lipid droplet visualization.

Protocol 1: Golgi Apparatus Staining in Live Cells with this compound-Ceramide

This protocol is adapted from procedures for labeling the Golgi apparatus in living cells.[10][17] Using a bovine serum albumin (BSA) complex is highly recommended as it facilitates the delivery of the lipophilic probe into an aqueous cell culture medium.[12][18]

  • Reagent Preparation:

    • If using a pre-complexed this compound-Ceramide with BSA, reconstitute the lyophilized powder in sterile distilled water or HBSS to create a stock solution (e.g., 0.5 mM).[17]

    • If starting with uncomplexed ceramide, first prepare a 1 mM stock in DMSO or a chloroform:ethanol mixture. Separately, prepare a 3.4 mg/mL BSA solution in a suitable buffer (e.g., HBSS/HEPES). Mix the lipid and BSA solutions to form the complex.

    • Prepare a working solution by diluting the stock to a final concentration of 5 µM in ice-cold cell culture medium.

  • Cell Preparation:

    • Culture adherent cells on sterile coverslips or in imaging-appropriate dishes until they reach the desired confluency.

    • Just before staining, wash the cells twice with ice-cold medium or a buffered salt solution (e.g., HBSS).[17]

  • Staining Procedure:

    • Aspirate the wash buffer and add the 5 µM this compound-Ceramide working solution to the cells.

    • Incubate the cells for 30 minutes at 4°C.[17] This low-temperature incubation allows the probe to label the plasma membrane while minimizing endocytosis.

    • Wash the cells twice with ice-cold medium to remove any unbound probe.[17]

    • Add fresh, pre-warmed (37°C) complete medium and transfer the cells to a 37°C incubator for an additional 30 minutes.[17] This "chase" period allows for the internalized ceramide to be transported to and accumulate in the Golgi apparatus.

  • Imaging:

    • Wash the cells one final time with fresh medium or PBS.

    • Mount the coverslip or place the dish on a fluorescence microscope equipped for live-cell imaging.

    • Visualize the stained Golgi using standard green fluorescence filter sets (Excitation: ~505 nm / Emission: ~511 nm).[17]

Protocol 2: Neutral Lipid Droplet Staining with BODIPY 493/503

This protocol provides a general method for staining neutral lipid droplets in both live and fixed cells.[][]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of BODIPY 493/503 in a high-quality, anhydrous solvent like DMSO. Store protected from light at -20°C.

    • On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS or HBSS) to a final concentration of 0.5–2 µM.[] The optimal concentration may vary between cell types.

  • Cell Preparation:

    • For Live Cells: Culture cells on coverslips or imaging dishes. Ensure cells are healthy, as stress can alter lipid droplet formation.[] Gently wash once with PBS before staining.

    • For Fixed Cells: Culture cells as above. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[] Wash the cells 2-3 times with PBS to remove residual PFA.[]

  • Staining Procedure:

    • Remove the wash buffer and add the BODIPY 493/503 working solution to cover the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[][]

    • Gently wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[]

  • Imaging:

    • For live cells, add fresh medium or an imaging buffer. For fixed cells, mount the coverslip using an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope with a filter set appropriate for GFP or FITC (Excitation: ~493 nm / Emission: ~503 nm).

Conclusion

This compound and its derivatives are exceptionally bright and photostable fluorescent probes that have become indispensable tools for lipid research. Its performance as this compound-Ceramide makes it a superior choice for labeling the Golgi apparatus, offering a significantly brighter signal than NBD-based analogs.[10][11] For tracking fatty acid metabolism or staining neutral lipid droplets, BODIPY fatty acid analogs and specific lipid droplet stains like BODIPY 493/503 provide robust performance across a wide range of cell types, including hepatocytes, fibroblasts, and cancer cell lines.[14]

The choice between this compound and its alternatives ultimately depends on the specific biological question. For high-sensitivity and high-resolution imaging of the Golgi, this compound-Ceramide is an excellent first choice. For studies involving lipid storage, a comparison between BODIPY 493/503 and a fluorogenic probe like Nile Red may be warranted to determine the best signal-to-noise ratio for the experimental system. By understanding the quantitative differences and following optimized protocols, researchers can effectively harness these powerful tools to visualize and unravel the complex dynamics of cellular lipid biology.

References

Safety Operating Guide

Proper Disposal of Bodipy FL C5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Bodipy FL C5, a widely used green fluorescent fatty acid. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound and its derivatives should be handled with care. While some forms may not be classified as hazardous, others, such as the NHS ester, are considered harmful if swallowed, and can cause skin and eye irritation, and may lead to respiratory irritation. Therefore, a consistently cautious approach to handling and disposal is recommended.

Key Safety Data:

ParameterInformationSource
Hazard Class Varies by derivative. Treat as harmful and irritant.[1]
Primary Routes of Exposure Inhalation, ingestion, skin contact, eye contact[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2]
Hazardous Decomposition May emit toxic fumes under fire conditions[2]
Storage Store at -20°C, protected from light.[3]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment should be worn:

EquipmentSpecification
Eye Protection Safety goggles with side-shields
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Impervious laboratory coat
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of aerosol generation.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be poured down the drain. [4][5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items such as gloves, weigh boats, and absorbent paper, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or the first rinse of contaminated labware, in a separate, sealed, and clearly labeled hazardous waste container.[6] The container must be compatible with the solvents used.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazards (e.g., "Harmful," "Irritant").

2. Decontamination of Labware:

  • Initial Rinse: The first rinse of any glassware or equipment that has come into contact with this compound should be collected as hazardous liquid waste.[6]

  • Subsequent Rinses: After the initial rinse has been collected for disposal, wash the labware thoroughly with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.

3. Handling Spills:

  • Ensure the area is well-ventilated and wear appropriate PPE.

  • Absorb small spills with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Collect the absorbent material in the designated solid hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting the decontamination waste as hazardous liquid waste.

4. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • Follow your institution's specific procedures for waste pickup and documentation.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols and information synthesized from safety data sheets for this compound and similar fluorescent dyes. Specific experimental protocols for the degradation of this compound are not widely available. However, research on other fluorescent dyes has explored advanced oxidation processes, such as using UV light in combination with hydrogen peroxide (UV/H₂O₂), for their degradation in wastewater. These methods, while effective, require specialized equipment and are typically performed on a larger scale, not being practical for routine laboratory waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Bodipy_FL_C5_Disposal Start This compound Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (e.g., powder, contaminated items) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, rinsates) Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid EHS_Disposal Dispose via Institutional EHS Program Collect_Solid->EHS_Disposal Collect_Liquid->EHS_Disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Navigating the Safe Handling of Bodipy FL C5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bodipy FL C5. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

This compound, a versatile fluorescent dye, requires careful handling to mitigate potential risks and ensure the integrity of experimental outcomes. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods. The safety requirements for this compound can vary significantly depending on its specific chemical form. For instance, while this compound-Ceramide is not classified as a hazardous substance, the NHS Ester variant is categorized as hazardous, necessitating more stringent precautions.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound, with specific considerations for the more hazardous NHS Ester form.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles. A full-face shield is recommended when handling the NHS Ester powder or when there is a risk of aerosolization.Protects against splashes and aerosols that can cause serious eye irritation or damage.[1][2]
Hand Protection Nitrile gloves. Double gloving is recommended when handling the NHS Ester.Provides a barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.
Body Protection A standard laboratory coat. A disposable, solid-front, back-closing gown with long sleeves is recommended for handling the NHS Ester.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the NHS Ester or when there is a risk of aerosolization.Protects against inhalation of the compound, which may cause respiratory irritation.[2]
Foot Protection Closed-toe shoes.Prevents injuries from spills or dropped objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

All procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The following workflow provides a logical sequence for safe handling from receipt to disposal.

This compound Safe Handling Workflow receiving Receiving and Inspection storage Secure Storage receiving->storage Verify Integrity preparation Preparation in Fume Hood storage->preparation Transport to Hood handling Experimental Handling preparation->handling Weighing and Dilution decontamination Decontamination of Surfaces and Equipment handling->decontamination Post-Experiment spill Spill Management handling->spill In Case of Spill disposal Waste Segregation and Disposal decontamination->disposal Collect Waste spill->decontamination Follow Spill Protocol

Caption: Workflow for the safe handling of this compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product received matches the order specifications.

2. Secure Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Protect from light.[3]

  • Follow the specific storage temperature recommendations on the product's data sheet, which may range from 2-8°C to -20°C.[3][4]

3. Preparation in a Chemical Fume Hood:

  • All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood.

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Carefully weigh the required amount of the compound. Avoid creating dust.

  • Prepare stock solutions by dissolving the compound in an appropriate solvent as specified in the experimental protocol.

4. Experimental Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

5. Decontamination:

  • After handling, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Use an appropriate cleaning agent, such as a 70% ethanol (B145695) solution, to wipe down surfaces.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.

Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and the first rinse of contaminated glassware should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[5][6]

The following flowchart illustrates the decision-making process for the disposal of this compound waste.

This compound Waste Disposal Plan start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No contact_ehs Contact Environmental Health and Safety for Pickup solid_waste->contact_ehs liquid_waste->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.